molecular formula C8H9BrO2 B1279410 1-Bromo-4-(methoxymethoxy)benzene CAS No. 25458-45-1

1-Bromo-4-(methoxymethoxy)benzene

Cat. No.: B1279410
CAS No.: 25458-45-1
M. Wt: 217.06 g/mol
InChI Key: BDRBSCRINVJXKW-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethoxy)benzene, with the molecular formula C8H9BrO2, is a valuable aromatic building block in organic synthesis and pharmaceutical research . The compound features a benzene ring functionalized with both a bromine atom and a methoxymethoxy (MOM) protecting group. The bromine substituent makes it an excellent candidate for metal-catalyzed cross-coupling reactions, such as Suzuki or Grignard reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the acid-labile MOM protecting group (with a SMILES notation of COCOC1=CC=C(C=C1)Br ) can be selectively installed or removed to mask reactive hydroxyl groups during multi-step synthetic sequences. This dual functionality makes this compound a versatile intermediate for constructing more complex molecular architectures, including active pharmaceutical ingredients (APIs) and specialty materials. Researchers can leverage its defined structure, accessible via the InChI key BDRBSCRINVJXKW-UHFFFAOYSA-N , for precise synthetic applications. This product is intended for research purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use by qualified professionals and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(methoxymethoxy)benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRBSCRINVJXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440366
Record name 1-bromo-4-(methoxymethoxy)benzene
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25458-45-1
Record name 1-Bromo-4-(methoxymethoxy)benzene
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Record name 1-bromo-4-(methoxymethoxy)benzene
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Record name 1-Bromo-4-(methoxymethoxy)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-(methoxymethoxy)benzene, a valuable intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation via the protection of 4-bromophenol and presents its key physicochemical and spectroscopic data.

Introduction

This compound, also known as 4-bromophenyl methoxymethyl ether, is a protected form of 4-bromophenol. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl functionality, rendering it inert to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. This stability makes it a crucial building block in multistep syntheses where the reactivity of the phenol needs to be temporarily masked. The bromo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities onto the aromatic ring.

Synthesis of this compound

The synthesis of this compound is readily achieved by the protection of commercially available 4-bromophenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

Reaction Scheme

G cluster_0 Starting Material cluster_1 Product 4-Bromophenol 4-Bromophenol This compound This compound 4-Bromophenol->this compound MOM-Cl, DIPEA DCM, 0 °C to rt

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Bromophenol (1.0 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromophenol and anhydrous DCM.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add MOM-Cl to the solution, followed by the dropwise addition of DIPEA over 30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Reaction: After the complete addition of DIPEA, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Extraction and Washing: Wash the combined organic layers with saturated aqueous NaCl solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield this compound as a pure compound.

Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[2]

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
CAS Number 25458-45-1
Appearance Not specified (typically a liquid)
Computed XLogP3 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.39d8.92HAr-H
6.95d8.92HAr-H
5.15s-2H-O-CH₂-O-
3.47s-3H-O-CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
155.0C-O
132.4Ar-C
117.9Ar-C
114.2C-Br
94.4-O-CH₂-O-
56.1-O-CH₃
Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z Relative Intensity Fragment
216/218~1:1[M]⁺
185/187[M - OCH₃]⁺
171/173[M - CH₂OCH₃]⁺
157/159[M - C₂H₅O₂]⁺
45[CH₂OCH₃]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
2960-2850MediumC-H stretch (aliphatic)
1590, 1485StrongC=C stretch (aromatic)
1230StrongC-O stretch (asymmetric)
1150-1050StrongC-O stretch (symmetric)
1020MediumC-O stretch
825StrongC-H bend (p-disubstituted)
650-550MediumC-Br stretch

Experimental Workflow

The logical flow from starting material to the fully characterized product is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Start 4-Bromophenol Reaction MOM Protection (MOM-Cl, DIPEA, DCM) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR ¹H and ¹³C NMR Product->NMR Structure Confirmation MS Mass Spectrometry Product->MS Molecular Weight Confirmation IR IR Spectroscopy Product->IR Functional Group Analysis Data Data Compilation & Interpretation NMR->Data MS->Data IR->Data

Caption: Workflow for the synthesis and characterization of this compound.

References

physicochemical properties of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(methoxymethoxy)benzene

Introduction

This compound, also known as 4-bromophenyl methoxymethyl ether, is an organic compound with the chemical formula C₈H₉BrO₂[1]. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its utility stems from the presence of a bromo group, which is amenable to various cross-coupling reactions, and a methoxymethyl (MOM) ether, which acts as a stable protecting group for the phenolic hydroxyl group. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows to illustrate key processes.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
CAS Number 25458-45-1[1]
Appearance Colorless liquid[2]
Melting Point 9-10 °C (lit.)[2]
Boiling Point 223 °C (lit.)[2]
Density 1.494 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.563-1.565[2]
Solubility Immiscible in water[2]
Flash Point 94 °C[2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key properties of compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity[3]. The capillary method is a common and precise technique for this measurement[4].

Methodology:

  • Sample Preparation: Ensure the sample is dry and, if solid, finely powdered. A small amount of the solid is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm[5][6].

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb[5]. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus. The heating medium is typically a high-boiling point oil like paraffin or silicone oil[5].

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. Constant stirring of the heating bath is essential to maintain a uniform temperature[5].

  • Observation and Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid[3]. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid[7]. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure[8].

Methodology:

  • Sample Preparation: A small amount (a few milliliters) of the liquid is placed in a small test tube[8][9].

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end upwards[7][8][9].

  • Apparatus Setup: The test tube is securely attached to a thermometer. The assembly is then immersed in a Thiele tube containing a heating oil, ensuring the sample is positioned near the middle of the oil bath[7].

  • Heating: The side arm of the Thiele tube is heated gently[7][8]. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube[7][8]. At this point, the heat source is removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube[7][8].

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a solvent at a specific temperature[10]. A systematic approach is often used to characterize a compound's solubility in various solvents.

Methodology:

  • Initial Solvent Test (Water): Place a small, measured amount of the compound (e.g., 25 mg) into a test tube. Add a small volume of the solvent (e.g., 0.75 mL of water) in portions, shaking vigorously after each addition[11]. Observe if the compound dissolves completely.

  • Miscibility and Further Testing: If the substance dissolves, its miscibility with other solvents like diethyl ether can be tested to further classify it[11].

  • pH-Dependent Solubility: For compounds with acidic or basic functional groups, solubility is tested in aqueous solutions of different pH, such as 5% HCl and 5% NaHCO₃[11]. This helps determine if the compound is an organic base or a weak/strong organic acid. The solubility of ionizable drugs is highly dependent on the pKa of the functional group and the pH of the medium[12].

  • Temperature Control: Throughout the experiment, the temperature should be controlled and recorded, as solubility is temperature-dependent[10][13]. For pharmaceutical applications, solubility is often measured at 4°C and 37°C[12].

Visualizations: Workflows and Logical Relationships

Synthesis Workflow

The synthesis of this compound typically involves the protection of the hydroxyl group of 4-bromophenol using chloromethyl methyl ether (MOM-Cl) in the presence of a base. This workflow illustrates the key steps.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start1 4-Bromophenol reaction MOM Protection Reaction (Nucleophilic Substitution) start1->reaction start2 Base (e.g., DIPEA) start2->reaction start3 MOM-Cl start3->reaction start4 Anhydrous Solvent (e.g., DCM) start4->reaction workup Aqueous Workup (Quench excess reagents) reaction->workup Proceeds to purification Purification (e.g., Column Chromatography) workup->purification end_product This compound purification->end_product Yields

Caption: General experimental workflow for the synthesis of this compound.

Melting Point Determination Workflow

This diagram outlines the sequential steps involved in determining the melting point of a solid compound using the capillary method.

G prep Prepare Sample (Dry, Powder, Pack Capillary) setup Setup Apparatus (Attach capillary to thermometer) prep->setup heat Heat Slowly (1-2 °C / min near MP) setup->heat observe_start Observe T₁ (First liquid drop appears) heat->observe_start observe_end Observe T₂ (All solid melts) observe_start->observe_end record Record Melting Range (T₁ - T₂) observe_end->record

Caption: Step-by-step workflow for melting point determination via the capillary method.

Solubility Test Logic

This diagram illustrates the decision-making process for classifying an unknown organic compound based on its solubility in different solvents.

G start Test in Water water_sol Water Soluble start->water_sol Soluble water_insol Water Insoluble start->water_insol Insoluble test_hcl Test in 5% HCl water_insol->test_hcl hcl_sol Organic Base (Class B) test_hcl->hcl_sol Soluble hcl_insol HCl Insoluble test_hcl->hcl_insol Insoluble test_nahco3 Test in 5% NaHCO₃ hcl_insol->test_nahco3 nahco3_sol Strong Acid (Class As) test_nahco3->nahco3_sol Soluble nahco3_insol NaHCO₃ Insoluble test_nahco3->nahco3_insol Insoluble

Caption: Logical decision tree for the classification of organic compounds by solubility.

References

1-Bromo-4-(methoxymethoxy)benzene CAS number 25458-45-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Bromo-4-(methoxymethoxy)benzene CAS Number: 25458-45-1

This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound, also known as 4-(Methoxymethoxy)bromobenzene, is a halogenated aromatic ether.[1] The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl group, which can be readily removed under acidic conditions.[2] This dual functionality makes it a valuable building block in multi-step organic syntheses.[2]

PropertyValueReference
CAS Number 25458-45-1[3]
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [3]
Appearance Liquid
Density 1.423 g/cm³[1]
Boiling Point 256.291°C at 760 mmHg[1]
Flash Point 110.747°C[1]
Refractive Index 1.529[1]
InChI Key BDRBSCRINVJXKW-UHFFFAOYSA-N[3]
SMILES COCOC1=CC=C(C=C1)Br[3]

Synthesis

The synthesis of this compound is typically achieved via the protection of the hydroxyl group of 4-bromophenol using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

G Start Start: 4-Bromophenol Reaction Step 1: MOM Protection Reaction Start->Reaction Substrate Reagents Reagents: Chloromethyl methyl ether (MOM-Cl) N,N-Diisopropylethylamine (DIPEA) Solvent (e.g., DCM) Reagents->Reaction Additives Workup Step 2: Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Step 3: Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Biaryl Product) RedElim->Product ArX R-Br (1-Bromo-4-(MOM)benzene) ArX->OxAdd Boronic R'-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal G Start Start: 1-Bromo-4-(MOM)benzene + Mg turnings Formation Step 1: Grignard Reagent Formation Start->Formation Solvent Anhydrous Ether (e.g., THF, Et₂O) Solvent->Formation Reagent Grignard Reagent: (MOM-O-Ph)-MgBr Formation->Reagent Addition Step 2: Nucleophilic Addition Reagent->Addition Electrophile Electrophile (e.g., Ketone, Aldehyde) Electrophile->Addition Intermediate Alkoxide Intermediate Addition->Intermediate Workup Step 3: Aqueous Acidic Workup (e.g., aq. HCl, aq. NH₄Cl) Intermediate->Workup Product Final Product (Alcohol) Workup->Product

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-(methoxymethoxy)benzene. This document details the predicted spectral data, experimental protocols for acquiring such a spectrum, and visual representations of the molecular structure and experimental workflow. This guide is intended to assist researchers and professionals in drug development and other scientific fields in the structural elucidation and characterization of this and similar molecules.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxymethyl (MOM) ether group. Due to the para-substitution pattern on the benzene ring, the aromatic region is expected to show a characteristic AA'BB' system, which often simplifies to two apparent doublets, especially at higher field strengths. The methoxymethyl group will present as two singlets.

The predicted quantitative data for the 1H NMR spectrum of this compound in a standard deuterated solvent like CDCl3 are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity and resonance on chemical shifts, and typical coupling constants in aromatic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2, H-6 (ortho to -Br)7.35 - 7.45d (doublet)Jortho = ~8.0 - 9.0 Hz2H
H-3, H-5 (ortho to -OMOM)6.90 - 7.00d (doublet)Jortho = ~8.0 - 9.0 Hz2H
-O-CH2 -O-5.10 - 5.20s (singlet)N/A2H
-O-CH3 3.40 - 3.50s (singlet)N/A3H

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The methoxymethoxy group is an electron-donating group, which increases the electron density at the ortho and para positions of the benzene ring, causing the signals for H-3 and H-5 to appear at a higher field (lower ppm) compared to unsubstituted benzene (δ ≈ 7.34 ppm). Conversely, the bromine atom is an electron-withdrawing group, which deshields the adjacent protons (H-2 and H-6), shifting their signals to a lower field (higher ppm).

Experimental Protocols

The following provides a detailed methodology for obtaining a high-resolution 1H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is sufficient to be within the detection region of the NMR coil, typically a height of about 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion, especially for resolving the aromatic region.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument's probe is tuned to the 1H frequency, and the field is "locked" onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to minimize magnetic field gradients across the sample, which results in sharper spectral lines.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is typically used for routine 1H NMR spectra.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have returned to equilibrium, allowing for accurate integration.

    • Number of Scans: To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.

  • Data Acquisition: The 1H NMR spectrum is acquired. The raw data, known as the Free Induction Decay (FID), is a time-domain signal.

Data Processing
  • Fourier Transform: The FID is converted from the time domain to the frequency domain through a mathematical operation called a Fourier transform.

  • Phasing: The resulting spectrum is phase-corrected to ensure that all peaks have the correct absorptive Lorentzian shape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants of each signal are determined.

Visualizations

Molecular Structure and Proton Assignments

G A Sample Preparation (Weighing, Dissolution, Filtration) B Transfer to NMR Tube A->B C Insert Sample into Spectrometer B->C D Tuning, Locking, and Shimming C->D E Set Acquisition Parameters D->E F Data Acquisition (FID) E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis (Referencing, Integration, Peak Picking) G->H I Final Spectrum and Data Table H->I

Technical Guide: ¹³C NMR Analysis of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 1-bromo-4-(methoxymethoxy)benzene, a key intermediate in various organic syntheses. This document outlines the experimentally determined chemical shifts, provides a comprehensive experimental protocol for data acquisition, and presents a logical workflow for the characterization of this compound.

¹³C NMR Data for this compound

The following table summarizes the quantitative ¹³C NMR data for this compound, acquired in chloroform-d (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon Atom AssignmentChemical Shift (δ, ppm)
C-O (Aromatic)154.8
C-Br (Aromatic)113.8
C-H (Aromatic, ortho to -OMOM)117.8
C-H (Aromatic, ortho to -Br)132.5
O-CH₂-O94.5
O-CH₃56.2

Experimental Protocol

The ¹³C NMR spectrum was obtained using a standard NMR spectrometer. The following provides a detailed methodology for the acquisition of high-quality ¹³C NMR data for this compound and similar aromatic compounds.

1. Sample Preparation:

  • Sample Quantity: Approximately 10-20 mg of this compound was accurately weighed.

  • Solvent: The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.

  • Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: The solution was transferred to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) was utilized.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate integration (if required).

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Processing Parameters:

    • Fourier Transform: The acquired free induction decay (FID) was transformed into the frequency domain using a Fourier transform.

    • Phasing: The spectrum was manually or automatically phased to obtain pure absorption lineshapes.

    • Baseline Correction: A baseline correction was applied to ensure a flat baseline.

    • Referencing: The spectrum was referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the ¹³C NMR data for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference assign Assign Chemical Shifts reference->assign report Generate Report assign->report

Caption: Workflow for ¹³C NMR analysis of this compound.

Mass Spectrometry of 1-Bromo-4-(methoxymethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-Bromo-4-(methoxymethoxy)benzene (MOM-protected 4-bromophenol). The information presented herein is essential for the identification, characterization, and quality control of this compound in complex matrices, which is frequently encountered in synthetic chemistry and drug development as a protected intermediate. This document outlines a detailed experimental protocol for its analysis, a predicted fragmentation pathway based on established principles, and a summary of expected quantitative mass spectrometry data.

Introduction

This compound, with a molecular formula of C8H9BrO2 and a molecular weight of approximately 217.06 g/mol , is a common intermediate in organic synthesis.[1] The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl function. Understanding its behavior under mass spectrometric conditions, particularly electron ionization (EI), is crucial for its unambiguous identification. The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2), corresponding to the 79Br and 81Br isotopes.

Predicted Quantitative Mass Spectrometry Data

The expected quantitative data for the major fragment ions of this compound under electron ionization are summarized in the table below. The m/z values are provided for fragments containing the two major isotopes of bromine (79Br and 81Br).

m/z (for 79Br)m/z (for 81Br)Proposed Ion StructureDescription of Fragmentation
216218[C8H9BrO2]+•Molecular Ion (M+•)
171173[C7H6BrO]+Loss of a methoxymethyl radical (•CH2OCH3)
185187[C7H6BrO]+•Loss of formaldehyde (CH2O) from the molecular ion
157159[C6H4Br]+Loss of a formyl radical (•CHO) from the [M-CH2O]+• ion
137-[C8H9O2]+Loss of a bromine radical (•Br)
93-[C6H5O]+Loss of a bromine radical from the [M-CH2O]+• ion
77-[C6H5]+Loss of CO from the [C6H5O]+ ion
45-[CH3OCH2]+Methoxymethyl cation

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of this compound would involve gas chromatography coupled with electron ionization mass spectrometry.

1. Sample Preparation:

  • Dissolve a pure sample of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

This protocol provides a general framework; optimization of parameters may be necessary depending on the specific instrumentation and analytical goals.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is dictated by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation pathways are visualized in the diagram below.

G Predicted Fragmentation Pathway of this compound M [C8H9BrO2]+• m/z 216/218 A [C7H6BrO]+• m/z 185/187 M->A - CH2O C [C7H6BrO]+ m/z 171/173 M->C - •OCH3 D [C8H9O2]+ m/z 137 M->D - •Br E [CH3OCH2]+ m/z 45 M->E B [C6H4Br]+ m/z 157/159 A->B - •CHO F [C6H5O]+ m/z 93 A->F - •Br G [C6H5]+ m/z 77 F->G - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Logical Workflow for Mass Spectrometry Analysis

The general workflow for the analysis of this compound using GC-MS is a systematic process from sample introduction to data interpretation.

G General Workflow for GC-MS Analysis cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Interpretation SamplePrep Sample Preparation (Dissolution) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Compound_ID Compound Identification Fragmentation_Analysis->Compound_ID

Caption: General workflow for the GC-MS analysis of a volatile organic compound.

Conclusion

The mass spectrometry of this compound is characterized by several key fragmentation pathways, including the loss of the methoxymethyl group, formaldehyde, and the bromine atom. The presence of bromine provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and analysis of this compound and related structures.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-Bromo-4-(methoxymethoxy)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. The information herein is intended to aid researchers in the identification and characterization of this and structurally similar molecules.

Predicted Infrared Spectroscopy Data

The predicted infrared absorption data for this compound is summarized in the table below. These predictions are derived from established correlation tables for the vibrational frequencies of aromatic compounds, ethers, and halogenated hydrocarbons.

Wavenumber Range (cm⁻¹)Predicted Vibrational ModeFunctional GroupIntensity
3100-3000C-H StretchAromatic RingMedium to Weak
2950-2850C-H Stretch-OCH₃ and -OCH₂-Medium
1600-1585C=C Stretch (in-ring)Aromatic RingMedium to Strong
1500-1400C=C Stretch (in-ring)Aromatic RingMedium to Strong
1250-1200Asymmetric C-O-C StretchAryl Alkyl EtherStrong
1050-1010Symmetric C-O-C StretchAryl Alkyl EtherStrong
860-790C-H Out-of-Plane Bending1,4-disubstituted AromaticStrong
690-515C-Br StretchAryl BromideMedium to Weak

Note: The actual experimental values may vary slightly due to the specific molecular environment and the physical state of the sample.

Key Spectral Features and Interpretation

This compound possesses several distinct functional groups that give rise to a characteristic infrared spectrum:

  • Aromatic Ring: The presence of the benzene ring is indicated by the C-H stretching vibrations appearing just above 3000 cm⁻¹[1][2]. Additionally, two characteristic C=C in-ring stretching bands are expected in the 1600-1400 cm⁻¹ region[1][2][3]. The substitution pattern on the aromatic ring is crucial for interpretation. As a 1,4-disubstituted (para) benzene derivative, a strong C-H out-of-plane bending vibration is predicted in the 860-790 cm⁻¹ range[4].

  • Methoxymethoxy Ether Group: This group contains two types of ether linkages. The aryl alkyl ether linkage (Ar-O-CH₂) is expected to show a strong asymmetric C-O-C stretching band around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1010 cm⁻¹[5][6][7][8]. The aliphatic ether linkage within the methoxymethyl group (-CH₂-O-CH₃) will also contribute to the strong C-O stretching absorption in the 1300-1000 cm⁻¹ region[9][10]. The aliphatic C-H bonds of the methyl and methylene groups will exhibit stretching vibrations in the 2950-2850 cm⁻¹ range.

  • Bromo Substituent: The carbon-bromine bond (C-Br) of the aryl bromide is expected to produce a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹[11][12][13][14].

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.[15][16][17][18]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For a liquid sample, place a small drop of this compound directly onto the center of the ATR crystal.

    • For a solid sample, place a small amount of the powdered sample onto the crystal and apply firm, even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[15][19]

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

    • Perform any necessary baseline corrections or other data processing as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for the analysis of an organic compound using infrared spectroscopy.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ATR-FTIR) cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Obtain Sample of This compound Prep Minimal Preparation for ATR (e.g., powdering if solid) Sample->Prep Background Collect Background Spectrum Prep->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Background Subtraction & Baseline Correction SampleSpec->Process Identify Identify Characteristic Absorption Bands Process->Identify Correlate Correlate Bands with Functional Groups Identify->Correlate Structure Confirm Molecular Structure Correlate->Structure

Caption: Workflow for IR Spectroscopy Analysis.

References

A Comprehensive Technical Guide to the Theoretical Reactivity of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(methoxymethoxy)benzene is a versatile bifunctional molecule of significant interest in organic synthesis. It incorporates a reactive aryl bromide moiety, amenable to a wide array of cross-coupling reactions, and an acid-labile methoxymethyl (MOM) ether, which serves as a protecting group for the phenolic hydroxyl group. This unique combination allows for sequential and chemoselective functionalization, rendering it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth analysis of its theoretical reactivity, covering electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the chemistry of the MOM protecting group. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to facilitate its practical application in a research and development setting.

Core Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key components: the benzene ring, the bromo substituent, and the methoxymethoxy (MOM) ether group. The aryl bromide is the primary site for carbon-carbon and carbon-heteroatom bond formation via metal catalysis. The MOM ether is a stable protecting group under basic and neutral conditions but is readily cleaved under acidic conditions. The electronic properties of the bromo and methoxymethoxy substituents dictate the regioselectivity of any potential reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the benzene ring is dictated by the directing effects of the existing substituents.

  • -Br (Bromo group): This is a deactivating but ortho, para-directing group. It withdraws electron density inductively (-I effect) but donates electron density through resonance (+M effect). The inductive effect is stronger, leading to overall deactivation of the ring towards electrophilic attack.

  • -O-CH₂-O-CH₃ (Methoxymethoxy group): This group is analogous to a methoxy group (-OCH₃) in its electronic effect. The oxygen atom directly attached to the ring is strongly electron-donating through resonance (+M effect), which outweighs its inductive withdrawal (-I effect). Consequently, the MOM group is a strongly activating, ortho, para-director.[1][2]

Overall Regioselectivity: The powerful activating and directing effect of the methoxymethoxy group dominates. Therefore, electrophilic aromatic substitution will be directed to the positions ortho to the MOM group (positions 3 and 5). Position 3 is sterically less hindered than position 5 (which is flanked by the bromo group), making it the most likely site of substitution.

sub [label=<

Substituent Activating/Deactivating Directing Effect

-Br Deactivating ortho, para

-OMOM Activating ortho, para

, margin=0];

mol [label="this compound"]; outcome [label="Predicted Major Product:\n2-Bromo-5-(methoxymethoxy)-1-(E)benzene\n(Substitution at position 3)"];

mol -> outcome [label="Electrophilic\nAromatic\nSubstitution (E+)"]; } Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the bromide by a nucleophile is generally unfavorable for this substrate under standard conditions. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[3][4] The methoxymethoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are not a synthetically viable pathway for this molecule unless under extreme conditions (e.g., very high temperatures or the use of extremely strong bases via a benzyne mechanism), which would likely be incompatible with the MOM ether.[5]

Metal-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the formation of new bonds.

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, typically coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).

Quantitative Data (Illustrative for similar systems)

Aryl Bromide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1-Bromo-4-methoxybenzene Phenylboronic acid Pd-PEPPSI-CMP (0.5) K₂CO₃ MeOH 80 1 98

| 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~85-95 |

Data adapted from analogous systems reported in the literature.[6][7] Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol (General)

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[8]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.[7][9]

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_arbr Ar-Pd(II)L₂-Br pd0->pd2_arbr Oxidative Addition pd2_ar_r Ar-Pd(II)L₂-R' pd2_arbr->pd2_ar_r Transmetalation pd2_ar_r->pd0 Reductive Elimination product Ar-R' pd2_ar_r->product arbr Ar-Br arbr->pd2_arbr boronic R'-B(OH)₂ boronic->pd2_arbr base Base base->pd2_arbr

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with trans selectivity.[10][11]

Experimental Protocol (General)

  • Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv).[12]

  • Solvent Addition: Add a polar aprotic solvent like DMF or NMP.

  • Reaction: Heat the mixture (e.g., 100-120 °C) for several hours until the starting material is consumed.

  • Work-up & Purification: Follow a standard aqueous work-up and purification by column chromatography.

Sonogashira Coupling

This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[13][14]

Experimental Protocol (General)

  • Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) salt (e.g., CuI, 6 mol%).[15]

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Work-up & Purification: After completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[16][17]

Experimental Protocol (General)

  • Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a sterically hindered phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv).[18]

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the mixture (e.g., 100 °C) with stirring for 12-24 hours.

  • Work-up & Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate, dry, concentrate, and purify by column chromatography.

Reactivity of the Methoxymethyl (MOM) Ether

The MOM group is a robust protecting group for the phenolic oxygen, stable to a wide range of conditions including strong bases, organometallic reagents, and many oxidizing/reducing agents. Its primary reactivity is its cleavage under acidic conditions.[19][20]

Quantitative Data on MOM Deprotection Methods

Substrate Type Reagent(s) Solvent Temp. (°C) Time Yield (%)
Aromatic MOM Ether TMSOTf, 2,2'-bipyridyl CH₃CN RT 15 min 91
Aromatic MOM Ether BiCl₃ (30 mol%) MeCN/H₂O 50 ~1-2 h Good to Excellent

| Various MOM Ethers | ZnBr₂-PrSH | CH₂Cl₂ | 0 to RT | 5-8 min | High |

Data adapted from reported methods.[19][21][22] Conditions must be optimized for specific substrates.

Experimental Protocol (General Acid-Catalyzed Cleavage)

  • Setup: Dissolve the MOM-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or THF).

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, p-TsOH) or a stoichiometric amount of a Lewis acid.[20]

  • Reaction: Stir the solution at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the resulting phenol by column chromatography or recrystallization.

MOM_Deprotection start Ar-O-CH₂-O-CH₃ (MOM Ether) protonated Ar-O⁺(H)-CH₂-O-CH₃ start->protonated + H⁺ cleaved Ar-OH (Phenol) protonated->cleaved Cleavage cation [CH₂=O⁺-CH₃ ↔ ⁺CH₂-O-CH₃] (Oxonium/Carbocation) protonated->cation byproducts CH₂O + CH₃OH cation->byproducts + H₂O, -H⁺

Chemoselectivity and Synthetic Strategy

The differential reactivity of the C-Br bond and the MOM ether allows for a high degree of chemoselectivity. Metal-catalyzed cross-coupling reactions are typically performed under basic or neutral conditions, which leaves the MOM group intact. Subsequent treatment with acid can then unmask the phenol. This orthogonal reactivity is a key feature of this building block.

Logical_Workflow start This compound suzuki suzuki start->suzuki heck heck start->heck sonogashira sonogashira start->sonogashira buchwald buchwald start->buchwald intermediate 4-(Methoxymethoxy)-functionalized Biphenyl / Stilbene / Arylalkyne / Arylamine deprotection MOM Deprotection (Acidic Conditions) intermediate->deprotection product Functionalized 4-Hydroxyphenyl Derivative deprotection->product suzuki->intermediate heck->intermediate sonogashira->intermediate buchwald->intermediate

Conclusion

This compound is a strategically designed synthetic intermediate whose theoretical reactivity is dominated by palladium-catalyzed cross-coupling at the aryl bromide position and acid-catalyzed deprotection of the MOM ether. It is largely unreactive towards nucleophilic aromatic substitution and exhibits predictable regioselectivity in electrophilic aromatic substitution, favoring the position ortho to the MOM ether. The orthogonal nature of its functional groups allows for the selective elaboration of the aryl core prior to the unmasking of the phenol, making it a highly valuable tool for the synthesis of polysubstituted aromatic compounds in drug discovery and materials science.

References

An In-depth Technical Guide to the Electronic Properties of MOM-protected Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of methoxymethyl (MOM)-protected bromobenzene. Due to the paramount importance of understanding substituent effects in the fields of medicinal chemistry and materials science, this document outlines the synthesis, electronic characteristics, and spectroscopic signatures of this compound class. The strategic use of the MOM protecting group allows for the modulation of the electronic environment of the bromobenzene core, influencing its reactivity and potential applications.

Introduction to Electronic Properties

The electronic properties of a substituted benzene derivative are governed by the interplay of inductive and resonance effects of its substituents. In MOM-protected bromobenzene, the bromine atom and the methoxymethyl ether group collectively influence the electron density distribution within the aromatic ring.

  • Bromine (-Br): The bromine atom is an electronegative element, exerting a moderate electron-withdrawing inductive effect (-I). Conversely, through its lone pairs, it exhibits a weak electron-donating resonance effect (+M). Overall, bromine is considered a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

  • Methoxymethyl Ether (-OCH₂OCH₃): The MOM group is classified as an electron-donating group. The oxygen atom directly attached to the ring donates electron density via a strong resonance effect (+M), which typically outweighs its inductive withdrawal (-I). This makes the aromatic ring more electron-rich and activates it towards electrophilic attack, also with a preference for ortho and para substitution.

The final electronic character of the MOM-protected bromobenzene molecule depends on the relative positions of these two substituents.

Isomeric Forms and Their Electronic Profiles

The electronic properties are highly dependent on the isomeric form of the molecule. The three primary isomers are ortho, meta, and para.

  • Para-Isomer (1-Bromo-4-(methoxymethoxy)benzene): In this isomer, the strong electron-donating resonance effect of the MOM group at the para position directly opposes the effects of the bromine atom. This leads to a significant polarization of the ring, enhancing the electron density at the positions ortho to the MOM group.

  • Meta-Isomer (1-Bromo-3-(methoxymethoxy)benzene): With the substituents in a meta arrangement, the powerful resonance effect of the MOM group does not directly conjugate with the bromine atom. The electronic effects are primarily governed by their inductive influences and the resonance donation of the MOM group to the carbons ortho and para to it.

  • Ortho-Isomer (1-Bromo-2-(methoxymethoxy)benzene): The ortho isomer experiences a combination of electronic and steric effects. The proximity of the two groups can lead to steric hindrance, potentially affecting the planarity of the MOM group with the benzene ring and thus modulating its resonance effect.

Quantitative Electronic Data

To quantify the electronic influence of the substituents, Hammett constants (σ) are often employed. While specific Hammett constants for the -OCH₂OCH₃ group are not widely tabulated, the values for the structurally similar methoxy (-OCH₃) group serve as a reliable approximation.

SubstituentHammett Constant (σm)Hammett Constant (σp)Electronic Effect Summary
-Br +0.39+0.23Inductively withdrawing, weakly resonance donating
-OCH₃ (proxy for -OCH₂OCH₃) +0.12-0.27Inductively withdrawing, strongly resonance donating

Predicted ¹³C NMR Chemical Shifts (ppm):

The ¹³C NMR chemical shifts of the aromatic carbons are sensitive indicators of the local electronic environment. Based on the principle of substituent additivity, we can estimate the chemical shifts for the isomers of MOM-protected bromobenzene. The following table provides estimated values based on the known shifts of bromobenzene and anisole (as a proxy for the MOM-ether).

PositionBromobenzeneAnisole (proxy)Est. This compoundEst. 1-Bromo-3-(methoxymethoxy)benzeneEst. 1-Bromo-2-(methoxymethoxy)benzene
C1 122.6159.9~114~123~115
C2 131.7114.1~116~115~158
C3 130.1129.5~133~160~112
C4 127.3120.7~160~121~133
C5 130.1129.5~133~130~129
C6 131.7114.1~116~132~124
-OCH₂O- --~94~94~95
-OCH₃ -55.1~56~56~56

Note: These are estimations and actual experimental values may vary.

Experimental Protocols

The synthesis of MOM-protected bromobenzenes typically proceeds via the protection of the corresponding bromophenol.

Protocol: Synthesis of this compound

Materials:

  • 4-Bromophenol

  • Chloromethyl methyl ether (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous DCM, add DIPEA (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add MOM-Cl (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and the electronic effects within the molecule.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Bromophenol 4-Bromophenol Reaction_Vessel Protection Reaction (DCM, 0°C to RT) 4-Bromophenol->Reaction_Vessel MOM-Cl MOM-Cl MOM-Cl->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel Quench Quench (aq. NaHCO3) Reaction_Vessel->Quench Extract Extraction (DCM) Quench->Extract Dry Dry (MgSO4) Extract->Dry Purify Column Chromatography Dry->Purify Final_Product This compound Purify->Final_Product

Caption: Synthetic workflow for the MOM protection of 4-bromophenol.

Caption: Electronic effects in this compound.

A Comprehensive Technical Guide to the Solubility of 1-Bromo-4-(methoxymethoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Bromo-4-(methoxymethoxy)benzene, a key building block in organic synthesis and pharmaceutical development. Understanding its solubility is crucial for optimizing reaction conditions, designing purification strategies, and formulating active pharmaceutical ingredients.

Physicochemical Properties

This compound is a brominated aromatic compound with a methoxymethoxy protecting group. Its structure dictates its solubility, favoring non-polar organic solvents due to the hydrophobic benzene ring and the ether linkages.

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 110-112 °C at 8 mmHg
Density Approximately 1.49 g/mL

Solubility Profile

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative solubility profile can be established. The compound is expected to be soluble in most common non-polar and polar aprotic organic solvents and poorly soluble in polar protic solvents, particularly water.

The following table summarizes the expected qualitative solubility of this compound in various organic solvents.

SolventSolvent TypeExpected Solubility
HexaneNon-polarSoluble
TolueneNon-polarSoluble
DichloromethanePolar AproticSoluble
Diethyl EtherPolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
AcetonePolar AproticSoluble
AcetonitrilePolar AproticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
MethanolPolar ProticSparingly Soluble
EthanolPolar ProticSparingly Soluble
WaterPolar ProticImmiscible

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols outline standard methods for its determination.

Method 1: Gravimetric Method

This method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

  • Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solid and the volume of the solvent used.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and suitable for determining the solubility of compounds that are difficult to analyze gravimetrically or are available in small quantities.

Materials:

  • This compound

  • Selected organic solvent(s)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Prepare the Saturated Solution:

    • Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

  • Sample Analysis:

    • Withdraw an aliquot of the clear, saturated supernatant using a syringe and filter.

    • Dilute the saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted solution into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Solubility_Workflow cluster_prep Preparation cluster_screening Screening cluster_quant Quantification cluster_application Application start Define Research Question (e.g., Solvent for Reaction) compound Obtain Pure Compound (this compound) start->compound solvents Select Range of Organic Solvents compound->solvents qual_screen Qualitative Solubility Screening (Visual) solvents->qual_screen quant_method Select Quantitative Method (e.g., Gravimetric, HPLC) qual_screen->quant_method equilibration Prepare Saturated Solutions & Equilibrate quant_method->equilibration analysis Analyze Supernatant equilibration->analysis calculation Calculate Solubility (e.g., g/100mL, mol/L) analysis->calculation data_table Tabulate Solubility Data calculation->data_table application Apply Data to Process (e.g., Reaction, Purification) data_table->application

Caption: A logical workflow for the systematic assessment of compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility determinations using the protocols outlined herein to obtain precise data relevant to their experimental conditions.

An In-depth Technical Guide to the Material Safety of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

IdentifierValue
IUPAC Name 1-bromo-4-(methoxymethoxy)benzene[1]
Synonyms Not available
CAS Number 25458-45-1[1]
Molecular Formula C8H9BrO2[1]
Molecular Weight 217.06 g/mol
Chemical Structure (Image of the chemical structure of this compound)

Hazard Identification

This substance is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (General Recommendations):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following data is primarily based on computed properties and should be used as an estimate.

PropertyValueSource
Molecular Weight 217.06 g/mol PubChem
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 215.97859 DaPubChem
Monoisotopic Mass 215.97859 DaPubChem
Topological Polar Surface Area 18.5 ŲPubChem
Heavy Atom Count 11PubChem

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological effects of this compound are not available. The following are generalized experimental guidelines for handling and safety based on its GHS classification.

General Handling and Personal Protective Equipment (PPE) Protocol:

  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First-Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.

Visualized Workflows

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Response a Consult SDS & Risk Assessment b Verify Fume Hood Operation a->b c Don Personal Protective Equipment (PPE) b->c d Transfer Chemical Inside Fume Hood c->d Proceed to Handling e Perform Experimental Work d->e f Close Container Tightly After Use e->f k Spill or Exposure Occurs e->k Potential Incident g Decontaminate Work Area f->g Proceed to Cleanup h Segregate & Label Waste g->h i Doff & Dispose of/Clean PPE h->i j Wash Hands Thoroughly i->j l Evacuate Area (if necessary) k->l m Administer First Aid k->m n Notify Supervisor & Safety Officer k->n

Caption: Safe handling workflow for hazardous chemicals.

This document is intended for informational purposes only and does not constitute a legal or certified safety document. Always prioritize the information provided by the chemical supplier.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling procedures for 1-Bromo-4-(methoxymethoxy)benzene. The information is compiled from available safety data sheets of structurally similar compounds and established laboratory safety protocols. It is imperative to supplement this guide with institution-specific safety training and to consult the most current safety data sheet (SDS) provided by the supplier before use.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following Global Harmonized System (GHS) classifications have been identified[1]:

  • Skin Corrosion/Irritation: Category 2, Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Category 2, Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. Data for the target compound is supplemented with information from the closely related compound 1-Bromo-4-methoxybenzene where specific data is unavailable.

PropertyValueSource
Molecular Formula C8H9BrO2[1]
Molecular Weight 217.06 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid (inferred)[2]
Boiling Point 223 °C (for 1-Bromo-4-methoxybenzene)[2][3][4]
Melting Point 9-10 °C (for 1-Bromo-4-methoxybenzene)[2][3][4]
Flash Point 94 °C / 201.2 °F (for 1-Bromo-4-methoxybenzene)[3][4]
Water Solubility Immiscible (for 1-Bromo-4-methoxybenzene)[2][3]
Density 1.494 g/mL at 25 °C (for 1-Bromo-4-methoxybenzene)[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.2. Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[4][5][6]
Skin Protection Chemically resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a lab coat.[7] Full body protection may be required for large quantities.
Respiratory Protection Not typically required under normal use with adequate engineering controls. For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7]

3.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools and take precautionary measures against static discharge.

3.4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from strong oxidizing agents and strong acids.[4]

Emergency Procedures

A clear and practiced emergency plan is essential when working with hazardous chemicals.

4.1. First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3][8][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][8]

4.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3][4][8]

  • Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[3][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

4.3. Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in section 3.2. Avoid breathing vapors and contact with the spilled material.

  • Containment and Cleanup: Absorb the spill with an inert material such as sand, silica gel, or a universal binder. Collect the absorbed material into a suitable, closed container for disposal. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for its use in a laboratory setting is outlined below. This should be adapted to the specific requirements of your experiment.

Caption: General experimental workflow for using this compound.

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations for ensuring safe handling of this chemical.

safe_handling_logic cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedures Procedures assess_hazards Identify Hazards (Irritant) assess_exposure Evaluate Exposure Potential assess_hazards->assess_exposure eng_controls Engineering Controls (Fume Hood) assess_exposure->eng_controls ppe Personal Protective Equipment eng_controls->ppe admin_controls Administrative Controls (SOPs, Training) ppe->admin_controls handling Safe Handling & Storage admin_controls->handling emergency Emergency Response handling->emergency disposal Waste Disposal handling->disposal

Caption: Logical flow for establishing safe handling procedures.

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain.

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of according to institutional guidelines.

Conclusion

This compound is a valuable reagent for scientific research and drug development, but it requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult the most up-to-date SDS before commencing any work.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates. This document provides a detailed protocol for the Suzuki coupling of 1-Bromo-4-(methoxymethoxy)benzene, a versatile building block for the introduction of a protected phenolic moiety. The methoxymethyl (MOM) ether serves as a stable protecting group for the phenol, which can be readily removed under acidic conditions post-coupling.

The successful execution of the Suzuki coupling with this compound hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. These factors are critical for achieving high yields and purity of the desired biaryl product. These application notes offer a general procedure and a summary of representative reaction conditions that can serve as a starting point for optimization in your specific synthetic route.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol outlines a general method for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent and water, typically in a 3:1 to 5:1 ratio, to a total volume of 5-10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Data Presentation: Representative Conditions for Suzuki Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions are based on established methodologies for similar aryl bromides and can be adapted and optimized for specific substrates.

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)9012~95
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (3:1)10016~92
33-Thienylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)11018~88
42-Naphthylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)DMF/H₂O (4:1)10014~90

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: A flowchart illustrating the key steps in the Suzuki coupling protocol.

Suzuki Coupling Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L_n-R' pd2_aryl->pd2_trans Transmetalation (R'-B(OH)2, Base) product Ar-R' pd2_trans->product Reductive Elimination product->pd0 Regeneration of Catalyst reagents Ar-Br = this compound R'-B(OH)2 = Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This reaction is a cornerstone in modern organic synthesis, enabling the construction of substituted alkenes that are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] 1-Bromo-4-(methoxymethoxy)benzene is a valuable building block, featuring a methoxymethyl (MOM) ether protecting group on the phenol, which is stable under various reaction conditions but can be readily cleaved when desired. The electron-donating nature of the methoxymethoxy group can influence the reactivity of the aryl bromide in the Heck reaction.

These application notes provide a comprehensive overview of the Heck reaction conditions for this compound, including detailed experimental protocols, a summary of reaction parameters, and a discussion of the catalytic cycle.

Key Parameters for Optimization

Successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor that is reduced in situ to the active Pd(0) species. Other palladium sources such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also frequently employed.[3]

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Phosphine ligands, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tolyl)₃), are widely used. Bulky, electron-rich phosphine ligands often improve yields and catalyst stability, especially for less reactive aryl bromides.[3]

  • Base: A base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle.[3] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents are generally preferred for the Heck reaction as they can dissolve the reagents and stabilize the catalytic intermediates.[3] Commonly used solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, and toluene.

  • Alkene Coupling Partner: The Heck reaction is most efficient with electron-deficient alkenes like acrylates and styrenes. The reaction typically exhibits high trans selectivity.

  • Temperature: The reaction temperature is a crucial parameter and often needs to be optimized. Temperatures ranging from 80 to 140 °C are typical for the Heck reaction of aryl bromides.[3]

Data Presentation: Representative Heck Reaction Conditions for Aryl Bromides

While specific quantitative data for the Heck reaction of this compound is not extensively documented in readily available literature, the following tables summarize typical conditions for the Heck reaction of structurally similar aryl bromides, such as 4-bromoanisole and bromobenzene, with common olefins like n-butyl acrylate and styrene. These conditions can serve as a strong starting point for the optimization of the reaction with this compound.

Table 1: Heck Reaction of Aryl Bromides with n-Butyl Acrylate

EntryAryl BromidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF10012>95
2BromobenzenePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2)NMP1208~90
34-BromoacetophenonePdCl₂(PPh₃)₂ (1)-NaOAc (2)DMF1101685-95

Table 2: Heck Reaction of Aryl Bromides with Styrene

EntryAryl BromidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (0.1)-Na₂CO₃ (1.45)NMP1503>95[4]
24-BromoanisolePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF/H₂O10012High
31-Bromo-4-nitrobenzenePd-NHC complex (0.5)-Na₂CO₃ (2)DMA501>99[4]

Experimental Protocols

The following protocols provide detailed methodologies for performing the Heck reaction with this compound and either n-butyl acrylate or styrene.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).

  • Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-butyl 3-(4-(methoxymethoxy)phenyl)acrylate.

Protocol 2: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv.), styrene (1.2 equiv.), potassium carbonate (2.0 equiv.), and palladium(II) acetate (0.01 equiv., 1 mol%).

  • Solvent Addition: Add NMP to the flask.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the desired (E)-1-(methoxymethoxy)-4-styrylbenzene.

Visualizations

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(X)L2(alkene)] Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Migratory_Insertion R-CH2-CH(Ar)-Pd(II)(X)L2 Alkene_Complex->Migratory_Insertion Migratory Insertion Product_Complex [HPd(II)(X)L2] + Product Migratory_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - HBX)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing a Heck reaction.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Bromide - Palladium Catalyst - Ligand - Base setup Assemble Apparatus (Flask, Condenser) reagents->setup glassware Dry Glassware glassware->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert addition Add Solvent and Alkene inert->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring cooling Cool to RT monitoring->cooling extraction Dilute and Extract cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification

References

Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-4-(methoxymethoxy)benzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[2][3] Its mild reaction conditions and broad functional group tolerance make it highly valuable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Bromo-4-(methoxymethoxy)benzene with a variety of terminal alkynes. The methoxymethyl (MOM) ether is a common protecting group for phenols, and its stability under the basic conditions of the Sonogashira reaction makes this substrate particularly useful in multi-step syntheses.

Application Notes

Scope and Limitations:

The Sonogashira coupling of this compound is a highly efficient transformation that can be achieved with a wide range of terminal alkynes. Both aromatic and aliphatic alkynes can be successfully coupled, generally providing good to excellent yields. Functional groups such as alcohols, silyl ethers, and other esters are typically well-tolerated under the reaction conditions.

Aryl bromides are generally less reactive than the corresponding aryl iodides, and thus, slightly more forcing conditions (e.g., higher temperatures or longer reaction times) may be required to achieve high yields.[2] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome and should be optimized for specific substrates.

Stability of the Methoxymethyl (MOM) Protecting Group:

The methoxymethyl (MOM) ether protecting group is generally stable under the neutral to basic conditions employed in the Sonogashira coupling. The use of amine bases such as triethylamine or diisopropylethylamine does not typically lead to the cleavage of the MOM group. However, prolonged exposure to strong bases or high temperatures should be monitored, as it could potentially lead to deprotection. It is crucial to avoid acidic workup conditions if the MOM group needs to be retained for subsequent synthetic steps.

Potential Side Reactions:

A common side reaction in copper-catalyzed Sonogashira couplings is the homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[5] This can often be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) and by the slow addition of the alkyne to the reaction mixture. Copper-free Sonogashira protocols have also been developed to circumvent this issue.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)TolueneEt₃NRT12~95
2EthynyltrimethylsilanePd(PPh₃)₄ (5 mol%), CuI (10 mol%)THFi-Pr₂NEt6016~90
31-HexynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)THF/Et₃NEt₃N6524~85
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)DMFEt₃N508~80
5Phenylacetylene (Copper-Free)Pd(OAc)₂ (2 mol%), SPhos (4 mol%)DioxaneK₂CO₃10018~92

Yields are approximate and can vary based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL) and freshly distilled triethylamine (3.0 mmol, 3.0 equiv.) to the flask via syringe.

  • Stir the mixture at room temperature to ensure dissolution of the reagents.

  • Slowly add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product, 1-(methoxymethoxy)-4-(phenylethynyl)benzene.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Ethynyltrimethylsilane

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • In a glovebox or under a stream of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask.

  • Add anhydrous 1,4-dioxane (5 mL) and stir for 10 minutes to form the active catalyst complex.

  • Add this compound (1.0 mmol, 1.0 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.) to the flask.

  • Add ethynyltrimethylsilane (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired product, 1-(methoxymethoxy)-4-((trimethylsilyl)ethynyl)benzene.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base CuX CuX CuX->R-C≡C-Cu R-C≡C-Cu->Ar-Pd(II)-X(L2) R-C≡C-Cu->CuX Base-H+X- Base-H+X- R-C≡C-Cu->Base-H+X- Ar-X Ar-X Ar-X->Pd(0)L2 Base Base Base->R-C≡C-H

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Bromide, Catalyst, and Base setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at Specified Temperature and Time alkyne->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 1-Bromo-4-(methoxymethoxy)benzene. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other functional materials. The methoxymethoxy (MOM) protecting group on the phenolic oxygen makes this substrate particularly relevant for multi-step syntheses where subsequent deprotection is desired.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (in this case, this compound) and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to involve oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired N-aryl amine product and regenerates the active Pd(0) catalyst.[1][2]

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with representative aromatic and aliphatic amines. The data is compiled based on established protocols for structurally similar electron-rich aryl bromides.

Table 1: Buchwald-Hartwig Amination with Aromatic Amines (e.g., Aniline)

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10012-24>90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11018-2485-95
3Pd(OAc)₂ (1.5)BINAP (2.25)Cs₂CO₃ (2.0)Toluene11016-2480-90

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines (e.g., Morpholine)

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)RuPhos (2)LHMDS (1.5)THF808-16>95
2Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)t-BuOH10012-1890-98
3Pd₂(dba)₃ (0.5)IPr (1)K₂CO₃ (2.0)Dioxane10018-2485-95

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with an aromatic and an aliphatic amine.

Protocol 1: Synthesis of N-(4-(methoxymethoxy)phenyl)aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk tube or similar)

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.02 mmol, 2 mol%).

  • Add NaOtBu (e.g., 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add this compound (1.0 mmol, 1.0 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(methoxymethoxy)phenyl)aniline.

Protocol 2: Synthesis of 4-(4-(methoxymethoxy)phenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), RuPhos (e.g., 0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[1]

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas.

  • Add morpholine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.[1]

  • Heat the reaction mixture to 100 °C with stirring.[1]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).[1]

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 10 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]

  • Purify the residue by column chromatography to yield the desired 4-(4-(methoxymethoxy)phenyl)morpholine.[1]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-Br] pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(L_n)(HNR'R'')]Br oa_complex->amine_complex Amine Coordination amido_complex [Ar-Pd(II)(L_n)-NR'R''] amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product basehbr Base-HBr amido_complex->basehbr arbr Ar-Br arbr->pd0 amine HNR'R'' amine->oa_complex base Base base->amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Assemble Reactants (Ar-Br, Amine, Catalyst, Ligand, Base) in an inert atmosphere reaction Heat reaction mixture with stirring start->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

References

Formation of (4-(Methoxymethoxy)phenyl)magnesium Bromide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent, (4-(methoxymethoxy)phenyl)magnesium bromide, from 1-bromo-4-(methoxymethoxy)benzene. The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl functionality under the basic conditions of Grignard reagent formation, making this reagent a valuable asset in multi-step organic syntheses. These protocols are intended for researchers, scientists, and professionals in drug development who require a reliable method for generating this versatile nucleophile.

Introduction

Grignard reagents are fundamental organometallic compounds widely utilized in organic chemistry for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from aryl halides is a cornerstone transformation. The presence of the methoxymethyl (MOM) protecting group in this compound necessitates careful control of reaction conditions to ensure its stability. The MOM group is known to be stable under the basic conditions required for Grignard reagent formation but is sensitive to acidic conditions.[1] Therefore, the reaction must be conducted under strictly anhydrous and aprotic conditions until the desired reaction with an electrophile is complete, followed by an appropriate acidic or aqueous workup.

Key Applications in Research and Drug Development

The (4-(methoxymethoxy)phenyl)magnesium bromide reagent is a versatile nucleophile used in the synthesis of a variety of complex organic molecules. Its applications are particularly relevant in the field of drug development and medicinal chemistry for the introduction of the protected hydroxyphenyl moiety. This can be a crucial step in the synthesis of biologically active compounds, including potential therapeutic agents.

Examples of applications include:

  • Synthesis of Tubulin Polymerization Inhibitors: The analogous 4-methoxyphenylmagnesium bromide is used to synthesize 2-amino-3,4,5-trimethoxybenzophenone, a precursor to compounds that inhibit tubulin polymerization, a target in cancer therapy.

  • Total Synthesis of Natural Products: This type of Grignard reagent is employed in the total synthesis of complex natural products like (–)-centrolobine.

  • Formation of Biaryl Structures: (4-(Methoxymethoxy)phenyl)magnesium bromide can be used in cross-coupling reactions to create biaryl structures, which are common motifs in pharmaceutical compounds.

Quantitative Data Summary

The yield of the Grignard reagent formation is influenced by several factors, including the purity of the reagents, the efficiency of the initiation, and the reaction conditions. While specific yield data for the formation of (4-(methoxymethoxy)phenyl)magnesium bromide is not extensively reported in the literature, the following table summarizes typical yields for the formation of Grignard reagents from various substituted aryl bromides to provide an expected range.

Starting MaterialSolventInitiatorTemperature (°C)Typical Yield (%)
BromobenzeneDiethyl EtherIodine35 (reflux)80-95
4-BromoanisoleTHF1,2-Dibromoethane66 (reflux)85-95
1-Bromo-2-((methoxymethoxy)methyl)benzeneTHFIodine25 - 6670-90[2]
This compound (Expected) THF Iodine or 1,2-Dibromoethane 25 - 66 80-95

Experimental Protocol

This protocol details the formation of (4-(methoxymethoxy)phenyl)magnesium bromide. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Glassware and Reagent Preparation:

    • All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry inert gas.

    • Magnesium turnings should be activated. This can be achieved by stirring them in the reaction flask under vacuum with gentle heating, or by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

    • Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.

  • Reaction Setup:

    • To the three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser with an inert gas inlet, and a dropping funnel, add the activated magnesium turnings (1.2 equivalents).

    • Flame-dry the entire apparatus under a continuous flow of inert gas and allow it to cool to room temperature.

  • Initiation of Grignard Formation:

    • Add a small amount of anhydrous THF to just cover the magnesium turnings.

    • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of ethane gas indicates the activation of the magnesium surface.[2]

    • In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Formation of the Grignard Reagent:

    • Once initiation is confirmed by the disappearance of the activator's color and/or gentle bubbling, add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension.

    • The reaction mixture should become cloudy, and a gentle reflux may be observed, indicating the start of the Grignard reagent formation. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (e.g., a water bath) may be necessary to control the exothermic reaction.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed. Gentle heating to reflux may be required to drive the reaction to completion.[2]

  • Confirmation and Use:

    • The resulting dark gray to brown solution is the Grignard reagent, (4-(methoxymethoxy)phenyl)magnesium bromide.

    • The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions.

    • For the best results, the Grignard reagent should be used immediately in the next synthetic step.

Mandatory Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Oven-Dry Glassware Setup Assemble Apparatus under Inert Gas Dry_Glassware->Setup Activate_Mg Activate Mg Turnings Activate_Mg->Setup Anhydrous_THF Anhydrous THF Initiation Initiate Reaction Anhydrous_THF->Initiation Setup->Initiation Addition Dropwise Addition of Aryl Bromide Initiation->Addition Exothermic Stirring Stirring/Reflux Addition->Stirring Grignard_Reagent (4-(Methoxymethoxy)phenyl) magnesium Bromide Stirring->Grignard_Reagent Titration Titration (Optional) Grignard_Reagent->Titration Use Immediate Use in Next Step Grignard_Reagent->Use Titration->Use

Caption: Experimental workflow for the formation of (4-(methoxymethoxy)phenyl)magnesium bromide.

Signaling_Pathway A This compound D (4-(Methoxymethoxy)phenyl)magnesium Bromide (Grignard Reagent) A->D Oxidative Insertion B Magnesium (Mg) B->D C Anhydrous THF (Solvent) C->D Stabilization F C-C Bond Formation D->F Nucleophilic Attack E Electrophile (e.g., Aldehyde, Ketone) E->F G Alcohol Product (after workup) F->G

Caption: Logical relationship of reactants and products in the Grignard reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for various palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-4-(methoxymethoxy)benzene as a key building block. This versatile aryl bromide, featuring a methoxymethyl (MOM) protected phenol, is a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and materials. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, complete with data tables and workflow diagrams.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction of this compound with various arylboronic acids provides access to a diverse range of 4-(methoxymethoxy)biphenyl derivatives.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃ (2.0)MeOH80198[2]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of 1-bromo-4-methoxybenzene with phenylboronic acid and is expected to be effective for this compound.[2]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Catalyst, Base B Add Degassed Solvent A->B In inert atmosphere C Heat and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Dilute D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Final Product H->I Characterize Product (NMR, MS)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the synthesis of stilbenes and other vinylarenes.

Data Presentation: Representative Heck Reaction Conditions
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (0.2)-K₂CO₃ (2.0)WaterMW0.1798[4]
21-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (0.5)-Na₂CO₃ (1.5)DMA1201~95[5]
Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of an aryl bromide with an alkene and can be used as a starting point for the reaction of this compound.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., Tri(o-tolyl)phosphine) (optional)

  • Base (e.g., Triethylamine (Et₃N), K₂CO₃)

  • Solvent (e.g., DMF, NMP, Dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and, if used, a phosphine ligand (4 mol%).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) via syringe.

  • Add the alkene (1.2 equiv.) and the base (e.g., Et₃N, 1.5 equiv.) via syringe.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L)₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-X(L)₂(alkene)] PdII_ArX->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex [HPd(II)X(L)₂] Insertion_Product->Hydride_Complex β-Hydride Elimination Product Product Insertion_Product->Product Product (Ar-CH=CH-R) Hydride_Complex->Pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[6]

Data Presentation: Representative Sonogashira Coupling Conditions

While no specific data for this compound was found, the following table provides representative conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1BromobenzenePhenylacetylenePd(PPh₃)₄CuIEt₃NToluene80460[7]
21-Bromo-4-iodobenzenePhenylacetylenePd(0)@TpPa-1CuI (1.5)Cs₂CO₃ (1.2)DMF1054High
Experimental Protocol: Sonogashira Coupling

This general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne can be adapted for this compound.[8]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine)

  • Solvent (e.g., THF, DMF, Toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound (1.0 equiv.), the solvent (e.g., THF), and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter off the amine salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

Sonogashira Coupling Logical Relationship

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System ArylHalide 1-Bromo-4- (methoxymethoxy)benzene Reaction Sonogashira Coupling ArylHalide->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_cat Palladium Catalyst Pd_cat->Reaction Cu_cat Copper(I) Co-catalyst Cu_cat->Reaction Base Amine Base Base->Reaction Product Arylalkyne Product Reaction->Product

Caption: Key components of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[4][9]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Specific quantitative data for the Buchwald-Hartwig amination of this compound is limited. The table below presents conditions for the amination of a similar aryl bromide, 4-bromotoluene, with morpholine.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001>95
Experimental Protocol: Buchwald-Hartwig Amination

This general protocol for the Buchwald-Hartwig amination can be applied to this compound.[10][11]

Materials:

  • This compound

  • Amine (e.g., Aniline, Morpholine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the amine (1.2 equiv.) followed by the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow A Charge Schlenk tube: Pd pre-catalyst, Ligand, This compound, Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Amine and Anhydrous Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC/GC-MS) D->E F Cool and Work-up: Dilution, Filtration E->F G Extraction and Washing F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Product Characterization I->J

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Biphenyl Derivatives from 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of biphenyl derivatives using 1-Bromo-4-(methoxymethoxy)benzene as a starting material. The protocols focus on the Suzuki-Miyaura cross-coupling reaction to form the biphenyl scaffold and the subsequent deprotection of the methoxymethyl (MOM) ether to yield functionalized hydroxybiphenyls. These compounds are valuable precursors in medicinal chemistry and materials science.[1][2]

Overall Synthetic Strategy

The synthesis of 4-hydroxybiphenyl derivatives from this compound is typically achieved in a two-step process. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond between the aryl bromide and an organoboron reagent.[1][3] The second step is the cleavage of the methoxymethyl (MOM) protecting group to unmask the phenolic hydroxyl group.

G cluster_0 A This compound (Starting Material) C Suzuki-Miyaura Cross-Coupling A->C Pd Catalyst, Base B Aryl Boronic Acid / Ester B->C D MOM-Protected Biphenyl Intermediate C->D C-C Bond Formation E MOM Group Deprotection D->E Acidic or Lewis Acid Conditions F 4-Hydroxybiphenyl Derivative (Final Product) E->F Unmasking Phenol

Caption: General workflow for the synthesis of 4-hydroxybiphenyl derivatives.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly efficient method for constructing biaryl systems.[3] It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[4] This reaction is favored in pharmaceutical research due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[5]

Experimental Protocol: General Procedure

This protocol is a representative procedure adapted from established methodologies for the Suzuki-Miyaura coupling of aryl bromides.[5][6]

  • Reaction Setup : In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, KF, Cs₂CO₃; 2.0-3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the appropriate ligand (e.g., a phosphine ligand, 2-6 mol%).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane, toluene, often with water) via syringe.[6]

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.[6]

  • Workup : Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the MOM-protected biphenyl derivative.[7]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. The following table summarizes conditions reported for the coupling of various aryl bromides.

Aryl Halide Boronic Acid/Ester Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 1 (4.5)KF (3.0)1,4-Dioxane110-74[6]
1-Bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃ (2.0)MeOH80198[8]
Aryl BromidePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/Water (4:1)10012-[5]
Aryl BromideArylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃ (2.5)1,4-Dioxane/Water100--[4]
Visualization: Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-defined catalytic cycle involving Palladium(0) and Palladium(II) species.[9]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)L₂(X) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 biaryl Ar-Ar' (Biphenyl Product) reductive_elim->biaryl arx Ar-X (Aryl Halide) arx->oxidative_add ar_b Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ar_b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Deprotection of the Methoxymethyl (MOM) Ether

The MOM group is a robust protecting group for hydroxyls, stable under many conditions but typically removable with acid.[10][11] Its cleavage is the final step to yield the desired hydroxybiphenyl derivative.

Experimental Protocol: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl

This protocol offers a mild alternative to harsh acidic conditions, preserving other sensitive functional groups.[10][12]

  • Reaction Setup : Dissolve the MOM-protected biphenyl (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in anhydrous acetonitrile (CH₃CN) in a flame-dried flask under a nitrogen atmosphere.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Hydrolysis : Quench the reaction by adding water and continue stirring until the intermediate TMS ether is fully hydrolyzed to the phenol.[10]

  • Workup and Purification : Extract the product with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the final 4-hydroxybiphenyl derivative.

Data Presentation: Comparison of MOM Deprotection Methods
Reagent(s) Solvent Temperature Time Notes Reference
TMSOTf / 2,2'-BipyridylCH₃CN0 °C to RT-Mild and highly chemoselective.[12][10]
Catechol boron bromide (CBB)CH₂Cl₂-78 °C to 0 °C2 hEffective, but can lead to cyclic acetals with nearby nucleophiles.
CBB followed by Acetic AcidCH₂Cl₂--Modified procedure to prevent side products, giving high yields (91-96%).
HClMeOH0 °C to RT30 minStandard acidic condition, may not be suitable for acid-labile substrates.

Applications in Research and Drug Development

Biphenyl derivatives are a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents for conditions ranging from hypertension to cancer.[13][14] The synthesized 4-hydroxybiphenyls serve as versatile scaffolds for creating libraries of novel compounds. The phenolic hydroxyl group is a key handle for further derivatization, such as O-alkylation or esterification, to modulate physicochemical properties and enhance biological activity.[15]

Visualization: Drug Discovery and Development Workflow

The synthesized biphenyl derivatives can be integrated into a drug discovery pipeline to identify and optimize new therapeutic candidates.

G A Compound Synthesis (e.g., Hydroxybiphenyls) B High-Throughput Screening (HTS) A->B Create Library C Hit Identification B->C Identify Activity D Lead Optimization (SAR Studies) C->D Improve Potency & Selectivity E In Vivo / ADMET Studies D->E Evaluate in Models F Preclinical Candidate E->F Select for Development

Caption: Logical flow for utilizing synthesized compounds in a drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis of Stilbene Analogs Using 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of stilbene analogs, which are of significant interest in medicinal chemistry for their diverse biological activities. The protocols focus on the use of 1-bromo-4-(methoxymethoxy)benzene as a key starting material, leveraging its utility in palladium-catalyzed cross-coupling reactions to construct the core stilbene scaffold. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under acidic conditions to yield the final active compounds.

Overall Synthetic Strategy

The general approach involves a three-stage process:

  • Protection : The hydroxyl group of 4-bromophenol is protected with a methoxymethyl (MOM) group to yield this compound. This step prevents unwanted side reactions in subsequent steps.

  • Carbon-Carbon Bond Formation : The stilbene backbone is constructed via a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, using the aryl bromide as a handle.

  • Deprotection : The MOM group is removed from the stilbene intermediate to afford the final phenolic stilbene analog, which is often the biologically active form.

G cluster_0 cluster_1 cluster_2 A 4-Bromophenol B This compound A->B  MOM Protection  (MOM-Cl, Base) D MOM-Protected Stilbene Analog B->D  Heck or Suzuki Coupling  (Pd Catalyst)   C Styrene or Vinylboronic Acid E Final Hydroxystilbene Analog D->E  MOM Deprotection  (Acidic Conditions)  

Caption: General workflow for the synthesis of hydroxystilbene analogs.

Key Experimental Protocols

Protocol 1: Heck Coupling of this compound with Styrene

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This protocol describes the synthesis of a MOM-protected stilbene analog.

Materials:

  • This compound

  • Styrene (or substituted styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)[2]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[1]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous DMF via syringe, followed by the styrene derivative (1.2 equiv).[1]

  • Heat the reaction mixture to 100–120 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.[2][3]

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the MOM-protected stilbene.

G pd0 Pd(0)L₂ pd2_arx Ar-Pd(II)-X (L)₂ pd0->pd2_arx Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)-X(L)₂ (alkene)] pd2_arx->pd2_alkene Alkene Coordination inserted R-CH₂-CH(Ar) -Pd(II)-X(L)₂ pd2_alkene->inserted Migratory Insertion inserted->pd0 β-Hydride Elimination & Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Protocol 2: Suzuki Coupling of this compound

The Suzuki reaction couples an organoboron species with an organohalide.[4] For stilbene synthesis, this typically involves coupling the aryl bromide with a vinylboronic acid or its pinacol ester.[5]

Materials:

  • This compound

  • (E)-2-Phenylethenylboronic acid pinacol ester (or similar)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃PHBF₄) or Triphenylphosphine (PPh₃)[4][5]

  • Potassium hydroxide (KOH) or other suitable base[4]

  • Solvent (e.g., Tetrahydrofuran (THF), water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the vinylboronic acid pinacol ester (1.1 equiv), Pd(OAc)₂ (2-3 mol%), and the phosphine ligand (4-6 mol%).[4]

  • Add the base (e.g., KOH, 3.0 equiv) and the solvent system (e.g., THF/water).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction to reflux (or stir at room temperature, depending on catalyst activity) under an inert atmosphere until TLC analysis indicates the consumption of the starting material.[4]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the residue via flash column chromatography to isolate the desired MOM-protected stilbene product.

Protocol 3: Deprotection of the Methoxymethyl (MOM) Group

The final step is the cleavage of the MOM ether to reveal the free hydroxyl group. This is typically achieved under acidic conditions.[6][7]

Materials:

  • MOM-protected stilbene analog

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve the MOM-protected stilbene (1.0 equiv) in a mixture of DCM and TFA (e.g., a 15:1 ratio) at room temperature.[6]

  • Stir the resulting solution for 1-12 hours, monitoring the reaction by TLC until the starting material is fully converted.[6]

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic and aqueous layers. Extract the aqueous phase with additional DCM.

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final hydroxystilbene analog.

Quantitative Data Summary

The following table summarizes typical yields for the key reactions involved in the synthesis of stilbene analogs. Actual yields may vary depending on the specific substrates, catalysts, and reaction conditions used.

Reaction StepMethodKey Reagents & ConditionsTypical Yield (%)
C-C Coupling Heck ReactionPd(OAc)₂, PPh₃, Base (K₂CO₃), DMF, 100-120 °C80 - 97%[8]
C-C Coupling Suzuki ReactionPd(OAc)₂, Phosphine Ligand, Base (KOH), THF/H₂O85 - 95%[4][8]
C-C Coupling Wittig ReactionBenzylphosphonium salt, Base, Aldehyde70 - 90%[8][9]
Deprotection MOM CleavageTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)85 - 95%[6][8]

Application in Drug Discovery: Signaling Pathway Inhibition

Stilbene analogs, such as the well-known resveratrol, are known to modulate various cellular signaling pathways implicated in diseases like cancer.[10] They can inhibit key enzymes like topoisomerases or protein kinases, leading to cell cycle arrest and apoptosis.[11][12] The synthetic methods described here provide a robust platform for generating novel stilbene derivatives for screening and development as therapeutic agents.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Cascade Kinase Cascade (e.g., MAPK) Receptor->Cascade TF Transcription Factors Cascade->TF Apoptosis Apoptosis Cascade->Apoptosis Inhibition Prolif Cell Proliferation & Survival TF->Prolif Stilbene Stilbene Analog Stilbene->Cascade Stilbene->Apoptosis Promotion

Caption: Conceptual inhibition of a cell proliferation pathway by a stilbene analog.

References

Application Notes and Protocols for the Use of 1-Bromo-4-(methoxymethoxy)benzene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-bromo-4-(methoxymethoxy)benzene as a versatile building block in the synthesis of natural products. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, which is crucial in multi-step synthetic sequences. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sensitive phenol group.

Application in the Synthesis of Kinkeloid Analogs

Kinkeloids are a class of flavonoid alkaloids with potential therapeutic applications. The synthesis of these complex molecules often requires the strategic use of protecting groups. This compound is an excellent starting material for the introduction of a protected 4-hydroxyphenyl moiety, a common structural feature in many flavonoids.

A key step in the synthesis of Kinkeloid analogs is the construction of the characteristic flavan core. This is often achieved through a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction. The bromine atom in this compound allows for further functionalization, for example, via cross-coupling reactions to introduce additional complexity.

Synthesis of a Chalcone Intermediate

The synthesis of the chalcone intermediate involves the Claisen-Schmidt condensation of a substituted acetophenone with a benzaldehyde derivative. In this protocol, we outline the synthesis of a chalcone that serves as a precursor to the Kinkeloid core, using a derivative of this compound.

Table 1: Quantitative Data for the Synthesis of Chalcone Intermediate

StepReactantsProductReagentsSolventTime (h)Temp (°C)Yield (%)
1This compound, 2',4',6'-TrihydroxyacetophenoneChalcone IntermediateKOHEthanol24RT~85
Experimental Protocol: Synthesis of Chalcone Intermediate

Materials:

  • This compound

  • 2',4',6'-Trihydroxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, 1 M)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2',4',6'-trihydroxyacetophenone (1.0 eq) in ethanol, add a solution of potassium hydroxide (3.0 eq) in water.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in ethanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chalcone intermediate.

Diagrams

Experimental Workflow: Synthesis of Chalcone Intermediate

G cluster_start Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_workup Workup & Purification cluster_product Final Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture 2',4',6'-Trihydroxyacetophenone 2',4',6'-Trihydroxyacetophenone 2',4',6'-Trihydroxyacetophenone->Reaction Mixture Neutralization Neutralization Reaction Mixture->Neutralization KOH, EtOH, RT, 24h Extraction Extraction Neutralization->Extraction 1M HCl Purification Purification Extraction->Purification EtOAc Chalcone Intermediate Chalcone Intermediate Purification->Chalcone Intermediate Column Chromatography

Caption: Workflow for the synthesis of the chalcone intermediate.

Hypothetical Signaling Pathway for Kinkeloid Biological Activity

Kinkeloids have been investigated for their potential anti-inflammatory and anti-cancer activities. A plausible mechanism of action could involve the inhibition of key signaling pathways implicated in these cellular processes, such as the NF-κB pathway.

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Kinkeloid Analog Kinkeloid Analog Kinkeloid Analog->IKK Inhibition IKB IκBα IKK->IKB Phosphorylation NFkB NF-κB IKB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a Kinkeloid analog.

Application Notes and Protocols for 1-Bromo-4-(methoxymethoxy)benzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(methoxymethoxy)benzene (CAS No. 25458-45-1) is a bifunctional synthetic building block valuable in the design and synthesis of complex organic molecules for pharmaceutical research.[][2] Its structure incorporates two key chemical features: a reactive aryl bromide and a stable, protected phenol. This arrangement allows for selective, sequential reactions, making it an important intermediate for creating diverse molecular scaffolds.

The aryl bromide moiety serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This is a primary method for constructing biaryl structures, which are prevalent in many approved drugs.[3] Additionally, the bromide can be converted into highly reactive organometallic intermediates, such as Grignard reagents, enabling nucleophilic addition to carbonyl compounds.[3][5]

The methoxymethyl (MOM) ether acts as a robust protecting group for the phenolic hydroxyl group. It is stable under a wide range of non-acidic conditions, including those used for organometallic reactions and cross-coupling.[6] This protecting group can be selectively removed under acidic conditions to unmask the phenol, a crucial functional group for interaction with biological targets or for further synthetic elaboration.[6] These application notes provide detailed protocols for key synthetic transformations involving this compound.

Data Presentation: Reaction Parameters

The following tables summarize representative quantitative data for the key reactions discussed. The data for the Suzuki-Miyaura coupling is based on a closely related substrate, 1-bromo-4-methoxybenzene, and serves as a strong benchmark for optimization.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

Aryl Bromide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1-Bromo-4-methoxybenzene Phenylboronic acid Pd-PEPPSI-CMP (0.5) K₂CO₃ MeOH 80 1 98 [7]

| this compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | >90 (Expected) | General Protocol |

Table 2: Grignard Reagent Formation & Reaction

Reaction Step Reagents Solvent Conditions Expected Outcome
Formation This compound, Mg turnings, I₂ (cat.) Anhydrous THF Reflux Formation of 4-(methoxymethoxy)phenylmagnesium bromide

| Reaction | 4-(methoxymethoxy)phenylmagnesium bromide, Benzophenone | Anhydrous THF | Room Temp | High yield of (4-(methoxymethoxy)phenyl)diphenylmethanol |

Table 3: MOM Group Deprotection

Substrate Reagents Solvent Conditions Yield (%)
MOM-protected phenols Silica-supported NaHSO₄ Dichloromethane Room Temp High (General method)[8]

| this compound | Conc. HCl (catalytic) | Methanol | Room Temp - Reflux | >95 (Expected) |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen). Repeat this process three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Grignard Reagent Formation and Reaction with a Ketone

This protocol details the formation of a Grignard reagent followed by its reaction with benzophenone.[9][10] All glassware must be oven-dried, and anhydrous solvents must be used.[10]

Materials:

  • This compound (1.0 equiv)

  • Magnesium (Mg) turnings (1.1 equiv)

  • Iodine (I₂) crystal (catalytic amount)

  • Benzophenone (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-neck flask, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a small iodine crystal in a dry three-neck flask under an inert atmosphere.

    • Dissolve this compound in anhydrous THF in a dropping funnel.

    • Add a small amount of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gentle warming may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous THF and add it dropwise to the freshly prepared Grignard reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting tertiary alcohol by recrystallization or column chromatography.

Protocol 3: Deprotection of the Methoxymethyl (MOM) Ether

This protocol describes the acidic hydrolysis of the MOM ether to reveal the free phenol.

Materials:

  • MOM-protected compound (e.g., product from Protocol 1 or 2) (1.0 equiv)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve the MOM-protected compound in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl (a few drops) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC for the disappearance of the starting material. Gentle heating (e.g., to 50 °C) can be applied to accelerate the reaction, which is typically complete within 1-4 hours.

  • Once the reaction is complete, cool to room temperature and carefully neutralize the acid with saturated NaHCO₃ solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected phenol.

  • If necessary, purify the product by column chromatography.

Mandatory Visualizations

G cluster_workflow Synthetic Workflow A This compound B C-C Bond Formation (e.g., Suzuki Coupling) A->B C Biaryl Intermediate (MOM-Protected) B->C D MOM Group Deprotection C->D E Final Biaryl Phenol D->E

Caption: Sequential reaction workflow for this compound.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-Br Ar-Br R-B(OH)2 R-B(OH)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Grignard_Pathway A This compound (Ar-Br) C Grignard Reagent (Ar-MgBr) A->C Formation B Mg, THF E Tertiary Alcohol (Ar-CR₂-OH) C->E Reaction D 1. Ketone (R₂C=O) 2. H₃O⁺ Workup

Caption: General reaction pathway for Grignard synthesis.

References

Application Notes and Protocols for the Synthesis of Liquid Crystal Precursors from 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(methoxymethoxy)benzene serves as a versatile starting material for the synthesis of advanced liquid crystal precursors. The methoxymethyl (MOM) ether acts as a robust protecting group for the phenolic hydroxyl functionality, which is stable under a variety of reaction conditions, including organometallic cross-coupling reactions.[1][2] The bromo-substituent provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5][6]

This document outlines a detailed two-step synthetic protocol to produce 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, a key precursor for cyanobiphenyl-based liquid crystals. The synthesis involves a Suzuki-Miyaura coupling reaction followed by the deprotection of the MOM ether. The resulting cyanobiphenyl structure possesses a rigid core and a terminal polar cyano group, which are critical features for inducing mesogenic properties.[7][8]

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl core by coupling this compound with 4-cyanophenylboronic acid.

  • MOM Group Deprotection: Acid-catalyzed hydrolysis of the MOM ether to reveal the terminal hydroxyl group on the biphenyl core.

Data Presentation

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterRoleMolar EquivalentsTypical ConditionsExpected Yield
This compoundAryl Halide1.0--
4-Cyanophenylboronic AcidBoronic Acid1.1 - 1.5-85-95%
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst0.01 - 0.05Inert atmosphere (N₂ or Ar)
Na₂CO₃ or K₂CO₃Base2.0 - 3.0Aqueous solution
Toluene/Ethanol/Water or Dioxane/WaterSolvent System-Reflux, 80-100 °C, 12-24 h

Yields are based on similar Suzuki coupling reactions reported in the literature.[6][9]

Table 2: Reagents and Conditions for MOM Deprotection

Reagent/ParameterRoleConcentration/EquivalentsTypical ConditionsExpected Yield
4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrileSubstrate1.0->95%
Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)Acid Catalyst2-6 M in solvent or 1:15 TFA/DCMRoom Temperature, 2-12 h
Methanol/THF or Dichloromethane (DCM)Solvent-Stirring

Yields are based on standard MOM deprotection protocols.[1][10]

Experimental Protocols

Protocol 1: Synthesis of 4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • To this stirred suspension, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain vigorous stirring for 12-24 hours.[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile as a solid.

Protocol 2: Deprotection of 4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile

Materials:

  • 4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile

  • Hydrochloric acid (HCl), concentrated

  • Methanol or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile (1.0 eq.) in a suitable solvent such as methanol or THF.

  • To the stirred solution, add concentrated HCl (e.g., 2M final concentration) dropwise at room temperature.[11]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the deprotection by TLC until the starting material is fully converted.[1]

  • Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The product, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final liquid crystal precursor.

Visualizations

SynthesisWorkflow Start This compound Start->invis1 Reagent1 4-Cyanophenylboronic Acid Reagent1->invis1 Intermediate 4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile Intermediate->invis2 FinalProduct 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (Liquid Crystal Precursor) invis1->Intermediate Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O, Reflux invis2->FinalProduct MOM Deprotection HCl or TFA Room Temperature

Caption: Synthetic workflow for liquid crystal precursors.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

References

Catalyst Selection for Suzuki Coupling with 1-Bromo-4-(methoxymethoxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 1-Bromo-4-(methoxymethoxy)benzene as a key building block. The methoxymethyl (MOM) ether serves as a common protecting group for phenols, making this substrate particularly relevant in multi-step organic synthesis, especially in the development of pharmaceutical intermediates. The selection of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] Its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids have made it an indispensable tool in medicinal chemistry and materials science.[1]

The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][2] The electronic and steric properties of the aryl bromide, as well as the choice of catalyst, ligand, base, and solvent, all play a crucial role in the success of the reaction.

This compound is an electron-rich aryl bromide. While the electron-donating nature of the methoxymethoxy group can sometimes make oxidative addition more challenging compared to electron-deficient systems, appropriate ligand selection can readily overcome this barrier.

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is paramount for a successful Suzuki coupling. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). The active Pd(0) species is typically formed in situ from a Pd(II) salt.

Key Ligand Classes for this Substrate:

  • Trialkylphosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are highly effective for coupling electron-rich aryl bromides.[3]

  • Buchwald Ligands: A wide range of specialized biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, have been developed to be highly active for a broad scope of Suzuki couplings, including those with challenging substrates.[2][4]

  • Other Phosphines: Triphenylphosphine (PPh₃) is a classical ligand that can be effective, particularly in combination with Pd(PPh₃)₄, though it may require higher temperatures and catalyst loadings.[5]

Data Summary: Catalyst System Performance

The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound and its close analog, 1-bromo-4-methoxybenzene, with various arylboronic acids. This data is compiled from literature reports on similar substrates and serves as a strong starting point for reaction optimization.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃MeOH80198
1-Bromo-4-(trichloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/Ethanol/H₂O8012-24High
1-Bromo-4-(trichloromethyl)benzenePhenylboronic acidPd₂(dba)₃ (1)XPhos (3)CsF1,4-Dioxane10012-18High
(E)-bromostilbenePhenylboronic acidPd(OAc)₂PPh₃KOHMeOH/THFRT-High
4-bromoacetophenonePhenylboronic acid[PdCl(N,ODipp)(PPh₃)] (1)-Na₂CO₃MeOH/H₂ORT1High
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-22Good

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific boronic acid partner.

General Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃; 1.2 - 2.4 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizing the Process

Experimental Workflow

Suzuki_Workflow reagents Reagents: - Aryl Bromide - Boronic Acid - Catalyst - Ligand - Base setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heating & Stirring solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Grignard Reactions with 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Grignard reaction of 1-Bromo-4-(methoxymethoxy)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?

A1: Failure to initiate is the most common issue in Grignard reactions. The primary culprit is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl bromide. Another critical factor is the presence of even trace amounts of water, which will quench the Grignard reagent as it forms.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a stream of inert gas (nitrogen or argon) just before use.[1][2] All solvents and reagents must be strictly anhydrous. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent or purchased as anhydrous grade and handled under an inert atmosphere.[2][3][4]

  • Activate the Magnesium: The magnesium oxide layer must be disrupted to expose a fresh, reactive metal surface. Several activation methods can be employed:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to break the oxide layer.[5]

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the flask with the magnesium. The disappearance of the brown iodine color is an indicator of activation.[3][4]

      • 1,2-Dibromoethane (DBE): Add a few drops of DBE. The observation of ethylene bubbling indicates the activation of the magnesium surface.[2][6]

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.

  • Initiation Temperature: Gentle warming of the flask with a heat gun can help to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.[1][2]

  • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.[2]

Q2: I've managed to initiate the reaction, but the yield of my desired product is very low. What could be the reasons?

A2: Low yields can result from several factors, including incomplete reaction, side reactions, or issues during the work-up procedure.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. For aryl bromides, the reaction may require refluxing for a period to go to completion.

  • Side Reactions:

    • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl bromide to form a biphenyl derivative. This is favored by high concentrations of the aryl bromide and higher temperatures. To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide in the reaction mixture.[5]

    • Homocoupling: The Grignard reagent can also couple with itself, especially in the presence of certain metal impurities.

  • Purity of Reagents: Ensure the this compound is pure and free from any acidic impurities.

  • Work-up Procedure: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common method.[1] Ensure proper extraction of the product from the aqueous layer.

Q3: Is the methoxymethoxy (MOM) protecting group stable under Grignard reaction conditions?

A3: Yes, the MOM group is generally stable under the basic conditions of a Grignard reaction. It is an acetal, which is cleaved under acidic conditions. Therefore, care should be taken during the acidic work-up to avoid premature deprotection if the MOM group is to be retained in the final product. A buffered or weakly acidic work-up may be necessary.

Q4: What are the visual cues for a successful Grignard reaction initiation?

A4: Several visual signs indicate a successful initiation:

  • The disappearance of the color of a chemical activator like iodine.

  • The appearance of turbidity or a cloudy, grayish/brown color in the reaction mixture.

  • Spontaneous boiling of the solvent (especially with diethyl ether) due to the exothermic nature of the reaction.

  • The formation of bubbles on the surface of the magnesium turnings.[2][4]

Data Presentation

Table 1: Comparison of Solvents for Grignard Reactions of Aryl Bromides

SolventBoiling Point (°C)Dielectric Constant (ε)Typical Observations & YieldsReference(s)
Diethyl Ether (Et₂O)34.64.3Standard solvent, good for initiation, yields are generally good. High volatility can be a safety concern.[7]
Tetrahydrofuran (THF)667.5Higher boiling point allows for higher reaction temperatures, which can be beneficial for less reactive aryl bromides. Good for solvating the Grignard reagent.[7][8]
2-Methyltetrahydrofuran (2-MeTHF)806.2A "greener" alternative to THF with a higher boiling point and lower water miscibility, which can simplify work-up. Yields are often comparable or even superior to THF.[7]
Cyclopentyl methyl ether (CPME)1064.7Another green solvent alternative with a high boiling point and low peroxide formation tendency. May require an activator like DIBAL-H for efficient reaction.[7][8]

Experimental Protocols

Detailed Methodology for the Preparation of 4-(Methoxymethoxy)phenylmagnesium bromide (Adapted Protocol)

This protocol is adapted from standard procedures for the preparation of Grignard reagents from aryl bromides.

Materials:

  • Magnesium turnings (1.2 eq.)

  • This compound (1.0 eq.)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (1 small crystal) or 1,2-dibromoethane (a few drops)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[1]

  • Reaction Setup: Place the magnesium turnings in the flask. Equip the flask with a magnetic stir bar, the reflux condenser with a nitrogen/argon inlet, and the dropping funnel. Flame-dry the apparatus again under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.

  • Preparation of Aryl Bromide Solution: In a separate dry flask, dissolve this compound in anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (approx. 10%) of the aryl bromide solution to the stirred magnesium suspension. The reaction mixture may need to be gently warmed with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution, possibly with gentle refluxing of the solvent.[1][2]

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

  • Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for an additional 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium.

  • Usage: The resulting Grignard reagent, 4-(methoxymethoxy)phenylmagnesium bromide, is typically used immediately in the next step of the synthesis.

Mandatory Visualization

Troubleshooting_Grignard_Reaction Troubleshooting a Failed Grignard Reaction start Reaction Fails to Initiate check_anhydrous Are all glassware and reagents strictly anhydrous? start->check_anhydrous dry_reagents Dry glassware (oven/flame) and use anhydrous solvents. check_anhydrous->dry_reagents No activate_mg Has the magnesium been activated? check_anhydrous->activate_mg Yes dry_reagents->check_anhydrous activation_methods Activate Mg: - Add Iodine crystal - Add 1,2-dibromoethane - Crush turnings - Gentle heating/sonication activate_mg->activation_methods No check_temp Is the initiation temperature adequate? activate_mg->check_temp Yes activation_methods->activate_mg warm_gently Gently warm the flask with a heat gun. check_temp->warm_gently No low_yield Reaction Initiates, but Yield is Low check_temp->low_yield Yes, but... warm_gently->check_temp check_side_reactions Are side reactions (e.g., Wurtz coupling) occurring? low_yield->check_side_reactions slow_addition Add aryl bromide solution slowly to minimize side reactions. check_side_reactions->slow_addition Yes check_completion Is the reaction complete? check_side_reactions->check_completion No slow_addition->check_side_reactions increase_time_temp Increase reaction time or temperature (reflux). check_completion->increase_time_temp No success Successful Reaction check_completion->success Yes increase_time_temp->check_completion

Caption: Troubleshooting workflow for a failed Grignard reaction.

References

minimizing side reactions in the Heck coupling of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Heck coupling of 1-Bromo-4-(methoxymethoxy)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck coupling of this compound, offering potential causes and solutions to minimize side reactions and optimize product yield.

Issue Potential Cause Troubleshooting Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed.Pre-catalyst Activation: If using Pd(OAc)₂, ensure the phosphine ligand is present to reduce it to Pd(0). A 1:2 Pd/ligand ratio is common. • Ligand Choice: For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or P(o-tol)₃ can enhance the rate of oxidative addition. • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
2. Low Reaction Temperature: The temperature may be insufficient to promote oxidative addition, which is often the rate-limiting step for electron-rich aryl bromides.Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Common temperatures for Heck couplings of aryl bromides are in the range of 80-140°C.
3. Inappropriate Base: The base may not be strong enough or soluble enough to efficiently regenerate the catalyst.Base Selection: Consider switching to a stronger or more soluble base. For instance, if using NaOAc, try K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Formation of Significant Side Products 1. Dehalogenation (Hydrodehalogenation): The aryl bromide is reduced to 4-(methoxymethoxy)benzene. This is a common side reaction, especially with electron-rich aryl halides.Optimize Ligand and Base: The choice of ligand and base can influence this side reaction. Experiment with different combinations. • Solvent Choice: Polar aprotic solvents like DMF can sometimes promote hydrodehalogenation. Consider switching to a less polar solvent like toluene or dioxane.[1] • Lower Temperature: Higher temperatures can sometimes favor dehalogenation. Once the reaction is initiated, try to maintain the lowest effective temperature.
2. Double Bond Isomerization of the Product: The double bond in the product migrates to a different position.Choice of Base: The presence of a base can sometimes promote isomerization. If using an amine base, consider switching to an inorganic base like NaOAc or K₂CO₃. • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to isomerization. Monitor the reaction closely and stop it once the starting material is consumed.
3. Homocoupling of the Aryl Bromide: Two molecules of this compound couple to form a biaryl compound.Lower Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. Try reducing the catalyst loading to 0.5-1 mol%. • Temperature Control: Avoid excessively high temperatures.
Cleavage of the Methoxymethyl (MOM) Protecting Group 1. Instability under Reaction Conditions: The MOM group can be labile under certain Heck reaction conditions, potentially due to the generation of acidic species or interaction with the palladium catalyst. This has been observed in Heck reactions of other MOM-protected phenols.Choice of Base: Use a non-nucleophilic, hindered base like proton sponge or a weaker inorganic base such as NaHCO₃ or K₂CO₃. Stronger bases or those with nucleophilic counter-ions might facilitate deprotection. • Temperature and Time: Minimize reaction time and temperature to reduce the likelihood of MOM group cleavage. • Alternative Protecting Group: If MOM group cleavage remains a persistent issue, consider using a more robust protecting group, such as a benzyl ether, which has been shown to be more stable under Heck conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Heck coupling reaction?

A1: The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex [ArPd(II)(Br)L2(Alkene)] ArPd(II)(Br)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)(Br)L2 Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)(H)BrL2] Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base+Br-)

Figure 1. Catalytic cycle of the Heck reaction.

Q2: Which palladium catalyst and ligand are best suited for the Heck coupling of this compound?

A2: For electron-rich aryl bromides like this compound, standard catalyst systems like Pd(OAc)₂ with triphenylphosphine (PPh₃) can be effective. However, to improve reaction rates and minimize side reactions, more electron-rich and bulky phosphine ligands are often preferred.

Ligand Typical Pd Source Key Characteristics
Triphenylphosphine (PPh₃)Pd(OAc)₂, Pd₂(dba)₃Standard, widely used ligand.
Tri(o-tolyl)phosphine (P(o-tol)₃)Pd(OAc)₂More electron-rich and bulkier than PPh₃, often improves yields for aryl bromides.
Tri-tert-butylphosphine (P(t-Bu)₃)Pd₂(dba)₃Very bulky and electron-rich, highly effective for less reactive aryl bromides and chlorides.
XPhosPd(OAc)₂, Pd₂(dba)₃A bulky biaryl phosphine ligand known for its high activity in various cross-coupling reactions.

Q3: What is the role of the base in the Heck reaction, and how do I choose the right one?

A3: The base plays a crucial role in the Heck reaction by neutralizing the hydrogen bromide (HBr) that is formed during the catalytic cycle. This step is essential for regenerating the active Pd(0) catalyst, allowing it to participate in subsequent catalytic cycles.

The choice of base can significantly impact the reaction outcome.

  • Inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used. They are generally non-nucleophilic and can be effective in preventing side reactions.

  • Organic bases , such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA), are also frequently employed. They are often more soluble in organic solvents, which can be advantageous. However, they can sometimes promote double bond isomerization.

For substrates with sensitive functional groups like the MOM ether, starting with a milder inorganic base such as K₂CO₃ or NaOAc is often a good strategy.

Q4: What are the recommended solvents for this reaction?

A4: Polar aprotic solvents are generally preferred for the Heck reaction as they can help to stabilize the charged intermediates in the catalytic cycle. Common choices include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

  • Dioxane

  • Toluene

If dehalogenation is a significant side reaction, switching from a polar solvent like DMF to a less polar one like toluene may be beneficial.[1]

Experimental Protocols

The following protocols are generalized starting points for the Heck coupling of this compound. Optimization of the specific conditions (temperature, reaction time, and reagent stoichiometry) may be necessary for different alkene coupling partners.

Protocol 1: Heck Coupling with an Acrylate Ester (e.g., Methyl Acrylate)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine Reactants Combine this compound, Pd(OAc)2, PPh3, and K2CO3 in a dry flask. Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon). Combine Reactants->Inert Atmosphere Add Liquids Add anhydrous DMF, then add methyl acrylate via syringe. Inert Atmosphere->Add Liquids Heat and Stir Heat the mixture to 100-120 °C with vigorous stirring. Add Liquids->Heat and Stir Monitor Monitor reaction progress by TLC or GC-MS. Heat and Stir->Monitor Cool and Filter Cool to room temperature and filter through a pad of Celite®. Monitor->Cool and Filter Extract Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. Cool and Filter->Extract Dry and Concentrate Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Extract->Dry and Concentrate Purify Purify the crude product by column chromatography. Dry and Concentrate->Purify

Figure 2. Experimental workflow for the Heck coupling with an acrylate ester.

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Add methyl acrylate via syringe.

  • Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove palladium residues.

  • Wash the organic layer sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired methyl 4-(methoxymethoxy)cinnamate.

Protocol 2: Heck Coupling with a Styrene Derivative

The procedure is similar to Protocol 1, with the substitution of methyl acrylate for the desired styrene derivative. Depending on the electronic nature of the styrene, adjustments to the ligand and temperature may be necessary. For electron-rich styrenes, a more active catalyst system (e.g., using P(o-tol)₃ or a biarylphosphine ligand) may be beneficial.

Note: The provided protocols are general guidelines. For substrates that are particularly sensitive or for reactions that are difficult to optimize, a systematic screening of catalysts, ligands, bases, and solvents is recommended.

References

Technical Support Center: Optimizing Sonogashira Coupling with Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions, with a specific focus on challenging electron-rich aryl bromides.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling reaction with an electron-rich aryl bromide giving a low yield or failing completely?

A1: Low yields or reaction failures with electron-rich aryl bromides are common and often stem from the inherent low reactivity of these substrates. The electron-donating groups on the aryl ring deactivate the C-Br bond, making the oxidative addition to the palladium(0) catalyst the rate-limiting step. Other contributing factors can include catalyst deactivation, suboptimal ligand choice, or competing side reactions.[1][2]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I prevent this side reaction?

A2: Alkyne homocoupling is a frequent side reaction, particularly in the presence of a copper(I) co-catalyst. The most effective way to minimize this is to employ copper-free Sonogashira conditions.[3] This eliminates the primary pathway for the Glaser-Hay reaction. Additionally, ensuring your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) can help, as oxygen can promote this unwanted dimerization.

Q3: What are the key reaction parameters I should focus on when optimizing the coupling of an electron-rich aryl bromide?

A3: For these challenging substrates, the most critical parameters to optimize are the choice of ligand , the palladium catalyst system, the base , the solvent , and the reaction temperature . Bulky, electron-rich phosphine ligands are often essential to promote the difficult oxidative addition step.[1][3][4]

Q4: Is it always necessary to heat the reaction?

A4: While some highly active catalyst systems can promote the coupling of electron-rich aryl bromides at room temperature, heating is often necessary to achieve reasonable reaction rates and yields.[2] The increased thermal energy helps to overcome the high activation barrier of the oxidative addition step. A systematic temperature screen (e.g., from room temperature to 80-100 °C) is recommended during optimization.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Aryl Bromide

Possible Causes & Solutions:

  • Insufficiently Active Catalyst:

    • Ligand Choice: Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃, or consider N-heterocyclic carbene (NHC) ligands.[3][4] These ligands facilitate the formation of the active monoligated palladium species required for oxidative addition.

    • Palladium Source: The choice of palladium precursor can influence the reaction. Common and effective precursors for generating the active Pd(0) species in situ include Pd(OAc)₂, Pd₂(dba)₃, and (allyl)PdCl₂.[5]

  • Suboptimal Reaction Temperature:

    • Increase Temperature: Electron-rich aryl bromides often require higher temperatures. Gradually increase the reaction temperature in increments (e.g., to 60 °C, 80 °C, or 100 °C) to find the optimal point.[2]

  • Inappropriate Base or Solvent:

    • Base Screening: While triethylamine (TEA) is common, other bases like diisopropylamine (DIPA), cesium carbonate (Cs₂CO₃), or 1,4-diazabicyclo[2.2.2]octane (DABCO) may be more effective.[5]

    • Solvent Effects: The polarity of the solvent can significantly impact the reaction. Screen solvents such as DMF, THF, acetonitrile, and toluene. Be aware that highly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[2][6]

Issue 2: Significant Alkyne Homocoupling (Glaser Product Formation)

Possible Causes & Solutions:

  • Copper Co-catalyst:

    • Switch to Copper-Free Conditions: This is the most direct solution. Many modern protocols for Sonogashira coupling with aryl bromides are copper-free.[3][5]

  • Presence of Oxygen:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed before use. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are recommended. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Issue 3: Reaction Stalls or Catalyst Decomposition (Formation of Palladium Black)

Possible Causes & Solutions:

  • Ligand Lability or Oxidation:

    • Use a More Robust Ligand: Some phosphine ligands can be sensitive to air or temperature. Ensure proper handling under an inert atmosphere. The use of more stable ligands like Buchwald's biaryl phosphines can be beneficial.

  • Impure Reagents:

    • Purify Reagents: Impurities in the solvent, base, or starting materials can poison the catalyst. Use high-purity, dry solvents and distill liquid bases like triethylamine if necessary.

Data Presentation

Table 1: Comparison of Ligands for the Copper-Free Sonogashira Coupling of 4-Bromoanisole and Phenylacetylene

LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
P(t-Bu)₃(allyl)PdCl₂ (2.5)DABCOACNRT1290
XPhosPd₂(dba)₃ (2)Cs₂CO₃Dioxane1001285
SPhosPd(OAc)₂ (2)K₃PO₄Toluene1001682
PPh₃Pd(PPh₃)₂Cl₂ (5)TEATHF6524<10

Data synthesized from multiple sources for illustrative comparison.

Table 2: Effect of Base and Solvent on the Yield for the Coupling of 4-Bromoanisole with Phenylacetylene

BaseSolventTemp (°C)Time (h)Yield (%)
TEATHF652445
DIPAToluene801875
Cs₂CO₃Dioxane1001288
DABCOACNRT1290

Reaction conditions: 2.5 mol% (allyl)PdCl₂, 5 mol% P(t-Bu)₃. Data synthesized from multiple sources.

Experimental Protocols

Representative Protocol for Copper-Free Sonogashira Coupling of an Electron-Rich Aryl Bromide [5]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium precursor, e.g., (allyl)PdCl₂ (2.5 mol%)

  • Phosphine ligand, e.g., P(t-Bu)₃ (5 mol%)

  • Base, e.g., DABCO (2.0 equiv)

  • Anhydrous, degassed solvent, e.g., acetonitrile (ACN)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the aryl bromide and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to the desired temperature.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (Optional) pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_aryl Ar-Pd(II)L2-Br oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_alkynyl Ar-Pd(II)L2-C≡C-R transmetalation->pd2_alkynyl alkyne_activation Alkyne Activation cu_acetylide R-C≡C-Cu alkyne_activation->cu_acetylide cu_acetylide->transmetalation CuBr out reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Product out product Ar-C≡C-R reductive_elimination->product alkyne R-C≡C-H alkyne->alkyne_activation Base, Cu(I)

Caption: The Catalytic Cycles of the Sonogashira Coupling Reaction.

Experimental_Workflow start Start: Reaction Planning reagent_prep Reagent Preparation (Degassing, Purification) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction_run Reaction Monitoring (TLC, GC/LC-MS) reaction_setup->reaction_run workup Aqueous Workup reaction_run->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end Troubleshooting_Guide start Low Yield with Electron-Rich Aryl Bromide check_conversion Is Aryl Bromide Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_with_byproduct Conversion with Byproducts check_conversion->conversion_with_byproduct Yes optimize_catalyst Optimize Catalyst System: - Bulky, e⁻-rich ligand - Increase temperature no_conversion->optimize_catalyst check_homocoupling Significant Alkyne Homocoupling? conversion_with_byproduct->check_homocoupling use_copper_free Switch to Copper-Free Conditions & Degas Thoroughly check_homocoupling->use_copper_free Yes other_byproducts Other Byproducts/ Catalyst Decomposition check_homocoupling->other_byproducts No check_reagents Check Reagent Purity & Inert Atmosphere other_byproducts->check_reagents

References

premature MOM group deprotection under palladium catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Premature Methoxymethyl (MOM) Group Deprotection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature deprotection of methoxymethyl (MOM) ethers during palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving the premature cleavage of MOM protecting groups in your palladium-catalyzed reactions.

Problem: Observation of MOM-deprotected side products or low yield of the desired MOM-protected product.

The premature loss of the MOM group is most commonly attributed to the generation of acidic conditions in situ during the palladium-catalyzed reaction. While palladium catalysts themselves are not typically strong enough Lewis acids to directly cleave a MOM ether, the reaction conditions can lead to the formation of Brønsted or Lewis acids.

Initial Assessment:

  • Confirm Deprotection: Verify the presence of the deprotected product and the absence or reduction of the desired product through analytical techniques such as TLC, LC-MS, and ¹H NMR.

  • Reaction Type: Note the specific palladium-catalyzed reaction being performed (e.g., Suzuki-Miyaura, Heck, Stille, etc.), as the potential sources of acidity can differ.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
In Situ Acid Generation from Boronic Acids (Suzuki-Miyaura Coupling) Boronic acids can undergo hydrolysis, and the reaction medium's pH can decrease significantly during the reaction.[1][2] This drop in pH can be sufficient to catalyze the removal of the acid-labile MOM group. The undesired side reaction of protodeboronation is also pH-dependent and can contribute to changes in the reaction environment.[3][4][5]- Use Boronic Esters: Employ more stable boronic esters (e.g., pinacol or MIDA esters) instead of boronic acids to minimize hydrolysis and associated pH changes.[6] - Anhydrous Conditions: Use anhydrous solvents and reagents to suppress the hydrolysis of the boronic acid/ester.[6] - Base Selection: Opt for non-aqueous or weaker bases that are less likely to promote hydrolysis. Anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often good choices for reactions with acid-sensitive substrates.[6]
Formation of HX from Oxidative Addition In many cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to an organohalide (R-X) can lead to the eventual formation of a hydrogen halide (HX), which is a strong acid.- Use a Stoichiometric Amount of a Non-Nucleophilic Base: Ensure a sufficient excess of a suitable base is present to neutralize any generated HX. Weakly coordinating bases are preferable to avoid interference with the catalyst.
Lewis Acidity of Additives or Co-catalysts Certain additives used to enhance reaction rates or efficiency in palladium-catalyzed reactions can be Lewis acidic.[7][8]- Screen Additives: If additives are being used, perform control experiments without them to see if the deprotection is suppressed. If an additive is necessary, consider screening for less acidic alternatives.
Hydrolysis of Palladium Precursors or Ligands Some palladium salts or ligands can be hygroscopic and may introduce trace amounts of water, which can contribute to the formation of acidic species upon heating.- Use High-Purity Reagents: Ensure that the palladium source, ligands, and solvents are of high purity and are handled under an inert atmosphere to exclude moisture.

Frequently Asked Questions (FAQs)

Q1: Can the palladium catalyst itself cleave the MOM group?

A1: While palladium complexes can exhibit Lewis acidic character, they are generally not considered strong enough to directly cleave a stable acetal like a MOM ether under typical cross-coupling conditions. The deprotection is more likely an indirect consequence of the reaction conditions that generate stronger acidic species in situ.

Q2: My reaction involves a Heck/Stille coupling, not a Suzuki-Miyaura coupling. What could be causing the acidity?

A2: In Heck and Stille couplings, the primary source of acidity is often the hydrogen halide (HX) generated during the catalytic cycle. It is crucial to have a sufficient amount of a suitable base to neutralize this acid as it is formed.

Q3: How does the choice of base impact the stability of the MOM group?

A3: The base plays a critical role. Strong aqueous bases can promote the hydrolysis of reagents like boronic acids, leading to pH changes.[9] For substrates sensitive to acid, non-aqueous, and moderately strong bases like anhydrous K₃PO₄ or Cs₂CO₃ are often recommended.[6]

Q4: Can the solvent choice affect premature MOM deprotection?

A4: Yes, the solvent can play a role. Protic solvents, especially in combination with heat, can facilitate the hydrolysis of reagents and contribute to a more acidic environment. Using anhydrous aprotic solvents like dioxane or toluene can help minimize these issues.[6]

Q5: Are phenolic MOM ethers more susceptible to premature deprotection than alcoholic MOM ethers in these reactions?

A5: Phenolic MOM ethers are generally more labile to acid-catalyzed cleavage than their aliphatic counterparts due to the electronic effects of the aromatic ring.[10] Therefore, extra precautions, such as the use of milder bases and strictly anhydrous conditions, are recommended when working with MOM-protected phenols.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a MOM-Protected Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • MOM-protected aryl bromide (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., powdered K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the MOM-protected aryl bromide, the arylboronic acid pinacol ester, and the anhydrous base.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the desired product, as well as any deprotected byproducts.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on MOM Group Stability in Suzuki-Miyaura Coupling

Parameter Condition Favoring MOM Stability Condition Risking MOM Deprotection Rationale
Boron Source Boronic Esters (e.g., Pinacol, MIDA)Boronic AcidsBoronic esters are less prone to hydrolysis and protodeboronation, minimizing pH fluctuations.[6]
Base Anhydrous K₃PO₄, Cs₂CO₃, KFAqueous NaOH, K₂CO₃Anhydrous, weaker bases reduce the rate of boronic acid hydrolysis and the potential for creating an acidic environment.[6][11]
Solvent Anhydrous Toluene, Dioxane, THFAqueous solvent mixtures, Protic solvents (e.g., alcohols)Anhydrous conditions prevent the hydrolysis of boronic acids and other reagents that could lead to acid formation.[6]
Temperature Lower temperatures (if reaction proceeds)Higher temperaturesElevated temperatures can accelerate acid-catalyzed deprotection.
Additives None or non-acidic additivesLewis acidic additives (e.g., ZnCl₂)Lewis acidic additives can directly or indirectly promote the cleavage of the MOM group.[7][8]

Visualizations

G Proposed Mechanism of Premature MOM Deprotection cluster_suzuki Suzuki-Miyaura Reaction cluster_deprotection Side Reaction: Deprotection Ar-OMOM MOM-Protected Substrate Desired_Product Desired Product (Ar-R-OMOM) Ar-OMOM->Desired_Product Pd Catalysis Deprotected_Product Deprotected Product (Ar-OH) Ar-OMOM->Deprotected_Product Acid-Catalyzed Cleavage Ar-OMOM->Deprotected_Product R-B(OH)2 Boronic Acid R-B(OH)2->Desired_Product Pd Catalysis Acid_Formation In Situ Acid (H+) Formation R-B(OH)2->Acid_Formation Hydrolysis R-B(OH)2->Acid_Formation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Desired_Product Base Base (e.g., K2CO3) Base->Desired_Product Water H2O (Trace or Solvent) Water->Acid_Formation Acid_Formation->Deprotected_Product G Experimental Workflow for Suzuki Coupling with MOM-Protected Substrate start Start setup 1. Add MOM-protected halide, boronic ester, and anhydrous base to a flame-dried flask. start->setup inert 2. Purge with inert gas (e.g., Argon). setup->inert add_reagents 3. Add anhydrous, degassed solvent and Pd catalyst. inert->add_reagents react 4. Heat reaction mixture with vigorous stirring. add_reagents->react monitor 5. Monitor reaction by TLC or LC-MS. react->monitor workup 6. Cool, dilute, and perform aqueous work-up. monitor->workup purify 7. Purify by column chromatography. workup->purify end End purify->end G Troubleshooting Decision Tree for MOM Deprotection start Premature MOM Deprotection Observed suzuki Is the reaction a Suzuki-Miyaura coupling? start->suzuki boronic_acid Are you using a boronic acid? suzuki->boronic_acid Yes other_coupling Check for sources of HX. Ensure sufficient base is present. suzuki->other_coupling No use_ester Switch to a boronic ester (e.g., pinacol ester). boronic_acid->use_ester Yes anhydrous Are you using anhydrous conditions? boronic_acid->anhydrous No end Problem Resolved use_ester->end use_anhydrous Use anhydrous solvents and reagents. anhydrous->use_anhydrous No base_choice What base are you using? anhydrous->base_choice Yes use_anhydrous->end change_base Switch to a milder, non-aqueous base (e.g., anhydrous K3PO4). base_choice->change_base Aqueous or strong base lewis_acid Are you using any additives? base_choice->lewis_acid Mild, anhydrous base change_base->end other_coupling->lewis_acid remove_additives Remove or screen for less acidic additives. lewis_acid->remove_additives Yes lewis_acid->end No remove_additives->end

References

improving reaction times for Buchwald-Hartwig amination of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction times for the Buchwald-Hartwig amination of 1-Bromo-4-(methoxymethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is very slow. What are the most common reasons?

A1: Slow or failed reactions are often due to a few common issues. One of the most frequent and underestimated problems is the poor solubility of reagents, especially inorganic bases, in the reaction solvent.[1][2] Other critical factors include the choice of catalyst and ligand, the strength and type of base used, and the reaction temperature. For aryl bromides, the oxidative addition step is generally feasible, but catalyst inhibition or deactivation can still slow the reaction.[1][3]

Q2: How does the methoxymethoxy (MOM) group on the aryl bromide affect the reaction?

A2: The 4-(methoxymethoxy) group is an electron-donating group. While the general reactivity order for aryl halides is I > Br > Cl, the electronic nature of substituents can influence the rate.[4] Electron-donating groups can sometimes slow the initial oxidative addition step compared to electron-withdrawing groups. However, the choice of a sufficiently electron-rich and bulky phosphine ligand can typically overcome this.

Q3: Which palladium source and ligand combination is best for speeding up the reaction?

A3: The choice of ligand is critical for accelerating the reaction.[3] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, DavePhos) are often highly effective as they promote the formation of the active monoligated palladium species, which speeds up both oxidative addition and reductive elimination.[3][5] Using a pre-formed palladium catalyst (precatalyst) is generally preferred over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as it leads to the rapid and clean formation of the active LPd(0) species.[1]

Q4: Can the choice of base significantly impact the reaction time?

A4: Absolutely. The base plays a crucial role in the deprotonation of the amine or the palladium-amine complex.[4][6] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) generally lead to the fastest reaction rates.[7] However, these bases are not compatible with all functional groups. If your amine coupling partner is sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[1][2][7]

Q5: What is the optimal solvent and temperature?

A5: Common solvents for Buchwald-Hartwig amination include ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene, xylene).[1][2] Toluene is frequently used due to its good balance of solubility and a high boiling point.[2][7] Typical reaction temperatures are between 80-100°C.[1] If using weaker bases, a higher temperature may be necessary to achieve a reasonable reaction rate.[1] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1][2]

Troubleshooting Guide for Slow Reactions

If your reaction is proceeding slower than expected, follow this systematic guide to identify and resolve the issue.

TroubleshootingWorkflow Troubleshooting Workflow for Slow Buchwald-Hartwig Amination start Slow or No Reaction check_reagents 1. Verify Reagent Quality & Purity start->check_reagents Start Here reagent_purity Are solvents anhydrous & degassed? Are amine and base pure? check_reagents->reagent_purity check_conditions 2. Review Reaction Conditions base_solubility Is the base fully soluble? Consider grinding base or sonication. check_conditions->base_solubility temp_agitation Is temperature optimal (80-100°C)? Is agitation vigorous? check_conditions->temp_agitation check_catalyst 3. Evaluate Catalyst System ligand_choice Is the ligand bulky & electron-rich? (e.g., XPhos, RuPhos) check_catalyst->ligand_choice precatalyst Using a precatalyst? (e.g., G3 or G4 palladacycles) check_catalyst->precatalyst reagent_purity->check_conditions If Reagents OK optimize_base Optimize Base: Switch to a stronger base (NaOtBu) or screen weaker bases (Cs₂CO₃). base_solubility->optimize_base If Solubility is an issue temp_agitation->check_catalyst If Temp/Stirring OK optimize_ligand Optimize Ligand: Screen a panel of bulky phosphine ligands. ligand_choice->optimize_ligand If ligand is suboptimal end_point Reaction Rate Improved precatalyst->end_point If not using one, switch to it optimize_base->end_point optimize_ligand->end_point

Caption: A step-by-step workflow for diagnosing and resolving slow reaction times.

Data Summary Tables

Table 1: Comparison of Common Bases

BasepKaHTypical ConditionsAdvantagesDisadvantages
NaOtBu ~19Toluene, Dioxane, 80-100°CPermits highest reaction rates and lowest catalyst loadings.[7]Incompatible with base-sensitive functional groups (e.g., esters).[7]
LHMDS ~26THF, Toluene, RT-80°CAllows for substrates with protic functional groups; useful for low-temperature reactions.[7]Solid is air-sensitive; can be incompatible with some groups at high temperatures.[7]
Cs₂CO₃ ~10Dioxane, Toluene, 100-110°CExcellent functional group tolerance.[1][7]Can be expensive; may require higher catalyst loading and longer reaction times.[7]
K₃PO₄ ~12.3Dioxane, Toluene, 100-110°CGood functional group tolerance; cost-effective.[1][2]Often requires higher catalyst loadings and longer reaction times.[7]

Table 2: Selection of Ligands and Palladium Precatalysts

Ligand / PrecatalystClassKey FeaturesRecommended For
XPhos Dialkylbiaryl phosphineVery bulky and electron-rich.General purpose, highly active for aryl bromides and chlorides.[8]
RuPhos Dialkylbiaryl phosphineDesigned for coupling secondary amines.[7]Effective for challenging couplings involving secondary amines.
Xantphos Bidentate phosphineWide bite angle, good for preventing β-hydride elimination.[5]Often effective with a range of N-nucleophiles, including amides.[5]
XPhos Pd G3/G4 PrecatalystAir-stable, allows for rapid generation of the active catalyst with mild bases.[1]General use, provides reliable initiation and high activity.

Key Experimental Protocol

This protocol provides a general starting point for the amination of this compound. Optimization of ligand, base, and temperature may be required.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, ~0.2 M concentration)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere (Argon or Nitrogen).

  • Add this compound to the tube.

  • Seal the vessel, then evacuate and backfill with the inert gas three times.

  • Using a syringe, add the amine coupling partner, followed by the anhydrous, degassed solvent.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Vigorous agitation is important, especially with heterogeneous inorganic bases, to ensure proper mixing.[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Factors Key Factors Influencing Reaction Rate Rate Reaction Rate Catalyst Catalyst System (Precatalyst, Ligand) Catalyst->Rate Base Base (Strength, Solubility) Base->Rate Solvent Solvent (Polarity, Purity) Solvent->Rate Temp Temperature Temp->Rate

Caption: Core experimental variables that determine the speed of the amination reaction.

References

dealing with impurities in cross-coupling reactions of MOM-protected phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving methoxymethyl (MOM) protected phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to impurities and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of MOM-protected phenol?

A1: Impurities in MOM-protected phenols can originate from the starting materials or the protection reaction itself. Common impurities include:

  • Unreacted Starting Phenol: Incomplete reaction can leave residual starting phenol.

  • Residual Base and its Salts: Bases like N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) are often used in the protection step.[1][2] After workup, residual amine or inorganic salts may remain.

  • Byproducts from MOM-Cl: Chloromethyl methyl ether (MOM-Cl) is a highly reactive reagent that can contain or generate impurities. A significant concern is the potential presence of the highly carcinogenic bis(chloromethyl) ether.

  • Solvent Residues: Inadequate removal of solvents used in the reaction or purification (e.g., dichloromethane, DMF, THF) can be a source of impurities.[3]

  • Water: The presence of moisture can affect both the stability of the MOM-protected phenol and the efficiency of subsequent cross-coupling reactions.

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended for the comprehensive analysis of your MOM-protected phenol sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or diode-array detector (DAD) is a powerful tool for separating and quantifying the desired product from unreacted starting material and non-volatile organic impurities.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents and some byproducts.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect and quantify impurities if their signals do not overlap with the product signals. It is particularly useful for identifying unreacted starting materials and residual solvents.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of your sample and to monitor the progress of purification.[11]

Q3: Is the MOM protecting group stable under typical Suzuki-Miyaura and Buchwald-Hartwig reaction conditions?

A3: The MOM group is an acetal and is generally stable to the basic and reductive conditions used in many cross-coupling reactions.[2] However, it is sensitive to acidic conditions.[1][2] Care should be taken to avoid acidic reagents or the generation of acidic species during the reaction. The stability of the MOM group is generally good between pH 4 and 12.[2]

Troubleshooting Guide

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

You are observing poor conversion of your MOM-protected aryl halide or boronic acid derivative.

Possible Cause Troubleshooting Step
Catalyst Poisoning by Unreacted Phenol The free hydroxyl group of unreacted phenol can coordinate to the palladium catalyst, inhibiting its activity. Solution: Purify the MOM-protected phenol by column chromatography to remove all traces of the starting material.[11][12]
Inhibition by Residual Base Residual amine bases like DIPEA can compete with the desired ligands for coordination to the palladium center, leading to catalyst deactivation. Solution: Ensure the MOM-protected phenol is thoroughly purified to remove any residual base from the protection step. An acidic wash during workup followed by purification can be effective.
Protodeboronation of Boronic Acid The presence of excess water or certain bases can lead to the cleavage of the C-B bond in the boronic acid, reducing the amount of active coupling partner. Solution: Use anhydrous solvents and reagents. Consider using a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[13]
Inefficient Oxidative Addition or Transmetalation The electronic properties of your MOM-protected aryl halide or the nature of the boronic acid may hinder key steps in the catalytic cycle.[14] Solution: Screen different palladium catalysts, ligands, and bases. Bulky, electron-rich phosphine ligands can often improve reaction efficiency.[15][16]
Problem 2: Low or No Yield in Buchwald-Hartwig Amination

You are experiencing poor conversion in the C-N bond formation between your MOM-protected aryl halide and an amine.

Possible Cause Troubleshooting Step
Catalyst Inhibition by Unreacted Phenol Similar to the Suzuki reaction, the free phenol can interfere with the palladium catalyst. Solution: Purify the MOM-protected aryl halide via column chromatography to remove the unreacted starting material.[11][12]
Side Reactions with Residual Base Residual strong bases from the protection step might interfere with the chosen base for the amination or promote side reactions. Solution: Thoroughly purify the MOM-protected starting material to eliminate any residual base.
Incompatible Base The chosen base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups in the molecule. Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[17][18] However, for base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 should be considered.[16]
Ligand Decomposition or Inactivity The phosphine ligands used in Buchwald-Hartwig amination can be sensitive to air and moisture. Solution: Use fresh, high-quality ligands and catalysts. Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).[17][19]

Experimental Protocols

Protocol 1: Purification of MOM-Protected Phenol by Column Chromatography

This protocol describes a general procedure for the purification of a MOM-protected phenol from unreacted starting material and other non-volatile impurities.

Materials:

  • Crude MOM-protected phenol

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Compressed air or nitrogen

  • Glass column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel and suspend it in a non-polar solvent (e.g., hexanes).

  • Pack the Column: Carefully pour the silica slurry into the glass column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Load the Sample: Dissolve the crude MOM-protected phenol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elute the Column: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Collect and Analyze Fractions: Collect fractions in separate tubes. Monitor the separation by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified MOM-protected phenol.

Protocol 2: Suzuki-Miyaura Coupling of a MOM-Protected Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a MOM-protected aryl bromide with an arylboronic acid.

Materials:

  • MOM-protected aryl bromide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a ligand like SPhos)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: To a dry flask, add the MOM-protected aryl bromide (1.0 eq), arylboronic acid (1.1-1.5 eq), base (2.0-3.0 eq), and palladium catalyst/ligand (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Add Solvent: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a MOM-Protected Aryl Chloride

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a MOM-protected aryl chloride with a primary or secondary amine.

Materials:

  • MOM-protected aryl chloride

  • Amine

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst)

  • Bulky phosphine ligand (if not using a pre-catalyst)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques

Procedure:

  • Reaction Setup (in a glovebox): To a vial, add the palladium pre-catalyst (1-3 mol%), ligand (if needed), and base (1.2-1.5 eq).

  • Add Reagents: Add the MOM-protected aryl chloride (1.0 eq) and the amine (1.1-1.2 eq).

  • Add Solvent: Add the anhydrous solvent.

  • Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Impurity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_impurities Identified Impurities Crude_MOM_Phenol Crude MOM-Protected Phenol HPLC HPLC Crude_MOM_Phenol->HPLC Non-volatile organics GC_MS GC-MS Crude_MOM_Phenol->GC_MS Volatile organics NMR NMR Crude_MOM_Phenol->NMR Structural confirmation Unreacted_Phenol Unreacted Phenol HPLC->Unreacted_Phenol Residual_Base Residual Base/Salts HPLC->Residual_Base Solvents Residual Solvents GC_MS->Solvents NMR->Unreacted_Phenol

Caption: Workflow for the analysis of impurities in MOM-protected phenols.

Troubleshooting_Logic Start Low Yield in Cross-Coupling Check_Purity Analyze Purity of MOM-Protected Substrate (HPLC, NMR) Start->Check_Purity Impurities_Present Impurities Detected? Check_Purity->Impurities_Present Purify Purify by Column Chromatography Impurities_Present->Purify Yes Optimize Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent) Impurities_Present->Optimize No Re-run Re-run Reaction Purify->Re-run Success Successful Reaction Re-run->Success Optimize->Success

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

References

Technical Support Center: Catalyst Poisoning Issues with 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during cross-coupling reactions involving 1-Bromo-4-(methoxymethoxy)benzene. The information is tailored for professionals in research, scientific, and drug development fields to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is sluggish or failing. What are the potential causes related to the substrate?

A1: While this compound is a versatile reagent, several factors related to its structure and potential impurities can lead to catalyst poisoning and low reaction yields. The primary concern is the stability of the methoxymethyl (MOM) protecting group under reaction conditions. Cleavage of the MOM group can generate species that inhibit or deactivate the palladium catalyst.

Q2: How can the methoxymethyl (MOM) protecting group lead to catalyst poisoning?

A2: The MOM group is susceptible to cleavage under acidic conditions, and certain conditions in palladium-catalyzed reactions can promote this cleavage. The breakdown of the MOM ether can release methanol and formaldehyde. Formaldehyde can be further oxidized to formic acid, which in turn can decompose to carbon monoxide (CO). Formaldehyde, formic acid, and CO are all known poisons for palladium catalysts.[1][2][3]

Q3: What are the common impurities in this compound that could poison my catalyst?

A3: Besides the byproducts from MOM group cleavage, impurities from the synthesis of this compound can also be problematic. These may include residual starting materials or byproducts containing sulfur or halide ions, which are known to poison palladium catalysts.[4] It is crucial to use highly pure starting materials to minimize these effects.

Q4: My reaction mixture is turning black, and I'm observing palladium precipitation. What does this indicate?

A4: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst deactivation and aggregation. This can be caused by various factors, including the presence of catalyst poisons, high temperatures, or improper ligand choice, which fail to stabilize the active palladium species.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Cause: Catalyst poisoning by byproducts of MOM group cleavage (formaldehyde, formic acid).

Troubleshooting Steps:

  • Reaction Additives:

    • Formaldehyde Scavengers: Introduce a formaldehyde scavenger to the reaction mixture. Reagents like sodium bisulfite can form an adduct with formaldehyde, preventing it from interacting with the catalyst.

    • Base Optimization: While a base is necessary for the Suzuki reaction, an excessively strong base or the presence of protic solvents can facilitate MOM group cleavage. Consider using a weaker, non-nucleophilic base and anhydrous solvents.

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature may help to minimize the rate of MOM group cleavage.

    • Reaction Time: Monitor the reaction closely. Prolonged reaction times at elevated temperatures can increase the likelihood of deprotection and subsequent catalyst poisoning.

  • Reagent Purity:

    • Ensure the this compound is of high purity and free from acidic impurities. Purification by column chromatography or recrystallization may be necessary.

Experimental Protocol: Suzuki-Miyaura Coupling with Formaldehyde Scavenger

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • Sodium bisulfite (0.2 equiv)

    • 1,4-Dioxane/H₂O (4:1, degassed)

  • Procedure:

    • To a dried reaction flask, add this compound, arylboronic acid, K₂CO₃, and sodium bisulfite.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture and Pd(PPh₃)₄.

    • Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS.

Issue 2: Poor Yield in Buchwald-Hartwig Amination

Possible Cause: Catalyst inhibition by formic acid or coordination of the amine to the catalyst.

Troubleshooting Steps:

  • Base Selection:

    • Use a non-nucleophilic, sterically hindered base such as NaOt-Bu or LHMDS. These bases can effectively deprotonate the amine without promoting significant MOM group cleavage.

  • Ligand Choice:

    • Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can stabilize the palladium center and sterically hinder the coordination of potential poisons.

  • Neutralizing Agent:

    • If formic acid formation is suspected, a mild, non-reactive base can be added in a stoichiometric amount relative to the potential formic acid generated. However, this should be done cautiously as it can affect the primary base's efficacy.

Experimental Protocol: Buchwald-Hartwig Amination with Optimized Ligand and Base

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.08 equiv)

    • NaOt-Bu (1.4 equiv)

    • Anhydrous toluene (degassed)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction vessel.

    • Add the degassed toluene, followed by this compound and the amine.

    • Seal the vessel and heat the reaction mixture to 100-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

Data Presentation

Table 1: Potential Catalyst Poisons from this compound and Mitigation Strategies

Potential PoisonSourceEffect on Palladium CatalystMitigation Strategy
Formaldehyde Cleavage of MOM groupForms inactive Pd(0)-formaldehyde complexes; can be oxidized to formic acid.Use of formaldehyde scavengers (e.g., sodium bisulfite).
Formic Acid Oxidation of formaldehydeDecomposes to CO, a strong π-acceptor ligand that deactivates Pd(0).[1]Use of non-nucleophilic bases; careful control of reaction temperature.
Carbon Monoxide (CO) Decomposition of formic acidStrong coordination to Pd(0), leading to catalyst deactivation.[1]Minimize formation of formic acid.
Sulfur Compounds Impurities from synthesisStrong coordination to palladium, blocking active sites.Use highly purified starting materials.
Excess Halide Ions From starting material or side reactionsCan form stable, less reactive palladium-halide complexes.[4]Use of appropriate ligands and reaction conditions to favor the catalytic cycle.

Mandatory Visualizations

Catalyst_Poisoning_Pathway This compound This compound MOM_Cleavage MOM Group Cleavage (Acidic/Thermal Stress) This compound->MOM_Cleavage Formaldehyde Formaldehyde MOM_Cleavage->Formaldehyde Formic_Acid Formic_Acid Formaldehyde->Formic_Acid Oxidation Deactivated_Pd Deactivated Catalyst (Pd-Poison Complex) Formaldehyde->Deactivated_Pd CO CO Formic_Acid->CO Decomposition Formic_Acid->Deactivated_Pd CO->Deactivated_Pd Pd_Catalyst Active Pd(0) Catalyst Pd_Catalyst->Deactivated_Pd

Figure 1. Potential pathway for catalyst deactivation originating from the MOM group of this compound.

Troubleshooting_Workflow Start Low/No Reaction Yield Check_Purity Verify Purity of This compound Start->Check_Purity Optimize_Base Optimize Base (Weaker/Non-nucleophilic) Check_Purity->Optimize_Base If pure Successful_Reaction Successful Reaction Check_Purity->Successful_Reaction If impure, purify & retry Add_Scavenger Add Formaldehyde Scavenger Optimize_Base->Add_Scavenger Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Add_Scavenger->Optimize_Ligand Lower_Temp Lower Reaction Temperature Optimize_Ligand->Lower_Temp Lower_Temp->Successful_Reaction If effective

Figure 2. A logical workflow for troubleshooting low-yield cross-coupling reactions with this compound.

References

effect of base on the efficiency of Suzuki coupling with 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 1-Bromo-4-(methoxymethoxy)benzene and aims to provide solutions to common issues encountered during experimentation, with a focus on the critical role of the base in achieving high reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the Suzuki coupling of this compound?

A1: The base plays a pivotal role in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step.[1][2][3] Its main functions are to activate the boronic acid to form a more nucleophilic boronate "ate" complex and to facilitate the formation of the key palladium intermediate that undergoes transmetalation.[4][5] An inappropriate base can lead to low yields, slow reaction rates, or an increase in side reactions such as protodeboronation of the boronic acid.

Q2: Which bases are commonly used for this type of Suzuki coupling, and what are their general characteristics?

A2: A variety of inorganic and organic bases are used, with their effectiveness often depending on the specific reaction conditions (solvent, catalyst, temperature). Inorganic bases are the most common.[5]

  • Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): These are mild bases and are widely used due to their good performance and compatibility with many functional groups.[6]

  • Phosphates (e.g., K₃PO₄): This is another popular choice, often used in anhydrous conditions, and can be effective for challenging couplings.

  • Hydroxides (e.g., NaOH, KOH, Ba(OH)₂): These are strong bases that can lead to high reaction rates, but their high basicity may not be suitable for substrates with base-sensitive functional groups.[5][7]

  • Fluorides (e.g., KF, CsF): Fluoride ions are believed to have a unique role in activating the boronic acid.[5] KF, for instance, can be a good choice to prevent the cleavage of ester functionalities.[8]

Q3: My reaction is giving a low yield or is not proceeding at all. What are the likely causes related to the base?

A3: Low or no conversion is a common issue and can often be traced back to the base or its interaction with the reaction system.[9]

  • Incorrect Base Strength: The chosen base may be too weak to effectively promote transmetalation.

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction will be very slow or may not occur at all.

  • Insufficient Amount: Typically, at least two equivalents of the base are required. Using a substoichiometric amount will result in incomplete conversion.

  • Presence of Water: While many Suzuki reactions are performed in aqueous media, anhydrous conditions with certain bases like K₃PO₄ might require a small amount of water to function effectively.[10]

Q4: I am observing significant side products like homocoupling of the boronic acid or hydrodehalogenation of my aryl bromide. Can the base be the cause?

A4: Yes, the base can influence the prevalence of side reactions.

  • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen atom, can sometimes be promoted by certain base/solvent combinations.

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur, especially at higher temperatures. The choice of base can influence the rate of this competing reaction.

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene, especially in the presence of water and a strong base. This depletes one of the coupling partners.

Troubleshooting Guide

Problem 1: Low to No Product Conversion

Possible Cause Troubleshooting Step
Base is too weak or insoluble. Screen a panel of bases with varying strengths and solubilities (e.g., Na₂CO₃, K₃PO₄, NaOH).
Insufficient base. Ensure you are using at least 2 equivalents of the base relative to the limiting reagent.
Reaction conditions are not optimal for the chosen base. Adjust the solvent system (e.g., trying a mix of an organic solvent with water) and temperature. Some bases are more effective at elevated temperatures.[9]
Catalyst deactivation. Ensure proper degassing of solvents to remove oxygen, which can deactivate the palladium catalyst.[9]

Problem 2: Formation of Significant Side Products

Possible Cause Troubleshooting Step
Base is too strong, leading to degradation. Switch to a milder base like K₂CO₃ or K₃PO₄.
Protodeboronation of the boronic acid. Try using anhydrous conditions or a base like KF that is known to minimize this side reaction.[8]
Homocoupling of the boronic acid. Lower the reaction temperature and ensure that the aryl bromide is the limiting reagent.

Data Presentation: Effect of Base on Reaction Yield

The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions with aryl bromides, providing a general guideline for what to expect when using this compound.

Base Typical Substrate Solvent Temperature (°C) Yield (%) Reference
Na₂CO₃Aryl bromidesEthanol/Water80~98[6]
K₂CO₃1-bromo-4-methoxybenzeneMethanol8098[11]
K₃PO₄Mesitylboronic acidDME/Water8070[7]
NaOHMesitylboronic acidDME/Water8095[7]
Ba(OH)₂Mesitylboronic acidDME/Water8099[7]
KOHAryl bromidesNot specifiedNot specified70-90[5]
KFAryl bromidesNot specifiedNot specifiedModerate to high[5]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for your specific boronic acid and reaction scale.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the chosen base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Role of Base Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L_n-OR ArPdBr->ArPdOR Ligand Exchange (+ Base, e.g., OH⁻) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime Transmetalation (+ Ar'-B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->ArPdOR Attacks Pd complex

Caption: The Suzuki-Miyaura catalytic cycle with emphasis on the role of the base.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base in Flask start->reagents catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Argon/Nitrogen) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low or No Yield? check_base Is the base appropriate? start->check_base Yes screen_bases Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOH) check_base->screen_bases No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes success Problem Solved screen_bases->success optimize_temp Optimize temperature and solvent check_conditions->optimize_temp No check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes optimize_temp->success degas_solvents Ensure proper degassing and use fresh catalyst check_catalyst->degas_solvents No side_products Significant side products? check_catalyst->side_products Yes degas_solvents->success milder_base Use a milder base (e.g., K₂CO₃) side_products->milder_base Yes side_products->success No anhydrous Consider anhydrous conditions milder_base->anhydrous anhydrous->success

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 1-bromo-4-(methoxymethoxy)benzene in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for the Suzuki-Miyaura coupling of this compound?

A1: A variety of solvents can be employed for the Suzuki-Miyaura coupling, often in biphasic mixtures with water to facilitate the dissolution of the inorganic base.[1] Common and effective solvent systems include toluene/water, tetrahydrofuran (THF)/water, and 1,4-dioxane/water.[1][2] The choice of solvent can influence reaction rates and yields. For instance, polar aprotic solvents like DMF can be used for more challenging couplings.[1]

Q2: I am having trouble initiating the Grignard reaction with this compound. What role does the solvent play and what can I do?

A2: The solvent is crucial for stabilizing the Grignard reagent. Anhydrous ether solvents like diethyl ether and tetrahydrofuran (THF) are standard.[3] THF is often preferred for aryl bromides as it provides better stabilization of the Grignard reagent.[4] If you are experiencing initiation issues, ensure your solvent is strictly anhydrous. You can also try activating the magnesium turnings with a crystal of iodine or a few drops of 1,2-dibromoethane.[3][5]

Q3: What are the most common solvents used for the Buchwald-Hartwig amination of this compound?

A3: Toluene and 1,4-dioxane are frequently used solvents for the Buchwald-Hartwig amination.[6][7] The choice of solvent can be interdependent with the choice of ligand and base.[8] It is important to select a solvent that is compatible with the specific catalytic system you are employing.

Q4: Can the methoxymethyl (MOM) protecting group on this compound be cleaved under the reaction conditions of a Grignard, Suzuki, or Buchwald-Hartwig reaction?

A4: The methoxymethyl (MOM) ether is generally stable under the basic conditions typical for Grignard reagent formation and Buchwald-Hartwig amination.[3] However, it is labile to acidic conditions.[3] Therefore, care must be taken during the work-up of these reactions to avoid premature deprotection. For Suzuki-Miyaura couplings, which often use basic aqueous conditions, the MOM group is typically stable, but prolonged heating in the presence of a strong base could potentially lead to cleavage.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound is giving a low yield. How can I improve it by changing the solvent?

Answer: Low yields in Suzuki-Miyaura coupling can often be attributed to suboptimal solvent choice. Here are some troubleshooting steps:

  • Ensure Proper Biphasic Mixture: If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.

  • Solvent Polarity: For sluggish reactions, switching to a more polar solvent system like DMF/water may enhance the reaction rate.[1]

  • Degassing: Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation and lower yields.[5]

  • Solubility: Check the solubility of all your reagents (aryl bromide, boronic acid, and base) in the chosen solvent system. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.

Issue 2: Difficulty in Grignard Reagent Formation

Question: I am struggling to form the Grignard reagent from this compound. What solvent-related issues could be the cause?

Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions, especially the solvent.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[9] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Even trace amounts of moisture can quench the Grignard reagent as it forms.

  • Solvent Choice: While both diethyl ether and THF are common, THF is generally better at stabilizing aryl Grignard reagents.[4] If you are using diethyl ether and facing issues, switching to THF might be beneficial.

  • Wurtz Coupling Side Reaction: A common side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with the starting aryl bromide.[10] This can be minimized by the slow addition of the aryl bromide solution to the magnesium suspension, keeping the concentration of the aryl bromide low in the reaction mixture.

Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is not going to completion. Could the solvent be the problem?

Answer: Incomplete conversion in a Buchwald-Hartwig amination can be influenced by the solvent.

  • Solvent and Catalyst Compatibility: The performance of the palladium catalyst and ligand system can be highly dependent on the solvent. Consult the literature for the recommended solvent for your specific catalyst system. Toluene and dioxane are common starting points.[6][7]

  • Temperature: Ensure the reaction temperature is optimal for the chosen solvent. Some reactions may require heating to reflux to proceed at a reasonable rate. The boiling point of the solvent will dictate the maximum achievable temperature at atmospheric pressure.

  • Solubility of the Base: The base used in the reaction (e.g., sodium tert-butoxide, cesium carbonate) must have sufficient solubility or be finely dispersed in the reaction medium. A solvent that allows for better solubility or suspension of the base can improve the reaction rate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[2]

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and a suitable ligand (e.g., PPh₃; 4 mol%).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, for example, toluene (5 mL), ethanol (2 mL), and water (2 mL).[2]

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

General Protocol for Grignard Reagent Formation
  • Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.[11]

  • Place magnesium turnings (1.2 equiv) in the flask.

  • Activate the magnesium by adding a single crystal of iodine or a few drops of 1,2-dibromoethane.[3]

  • In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium. Initiation is indicated by a cloudy appearance and a gentle reflux. Gentle warming may be necessary.[3]

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent solution should be used immediately.[11]

General Protocol for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃; 2 mol%), a suitable phosphine ligand (e.g., XPhos; 4 mol%), and a base (e.g., sodium tert-butoxide; 1.4 equiv).[12]

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).[12]

  • Add the anhydrous, deoxygenated solvent (e.g., toluene; 5 mL) via syringe.[12]

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[12]

  • Monitor the reaction by TLC or GC-MS, typically for 12-24 hours.[12]

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the crude product for purification.

Data Presentation

Table 1: Solvent Effects on the Yield of Suzuki-Miyaura Coupling of Aryl Bromides (Representative Data)

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄THF801295
4-BromoanisolePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292
1-Bromo-4-nitrobenzenePhenylboronic AcidPd(OAc)₂K₂CO₃DMF/H₂ORoom Temp291

Note: The data presented is compiled from various sources for structurally similar compounds and should be used as a guide for optimizing the reaction of this compound.[6][13]

Table 2: Common Solvents for Grignard Reagent Formation from Aryl Bromides

SolventBoiling Point (°C)Key Features
Diethyl Ether34.6Traditional solvent, can be slow to initiate.
Tetrahydrofuran (THF)66Often preferred for aryl bromides due to better stabilization of the Grignard reagent.[4]
2-Methyltetrahydrofuran (2-MeTHF)80A greener alternative to THF, can sometimes suppress Wurtz coupling.

Table 3: Solvent Effects on the Yield of Buchwald-Hartwig Amination of Aryl Bromides (Representative Data)

Aryl BromideAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene1101895
4-BromobenzonitrileAnilinePd₂(dba)₃ / XantphosDBUDMF10018High (Qualitative)
BromobenzeneAnilinePd(OAc)₂ / BINAPNaOtBuToluene1002498

Note: This data is representative and compiled from analogous reactions in the literature. Yields are for isolated products unless otherwise noted.[8][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up prep1 Dry Glassware prep2 Prepare Anhydrous Solvent prep1->prep2 prep3 Degas Solvent prep2->prep3 react1 Add Reagents under Inert Atmosphere prep3->react1 react2 Add Solvent react1->react2 react3 Heat to Desired Temperature react2->react3 analysis1 Monitor by TLC/GC-MS react3->analysis1 analysis2 Aqueous Work-up analysis1->analysis2 analysis3 Purification analysis2->analysis3

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_workflow start Low Reaction Yield q1 Is the solvent anhydrous and degassed? start->q1 action1 Dry and degas the solvent q1->action1 No q2 Is the base/catalyst soluble in the solvent? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment action1->end action2 Choose a more suitable solvent q2->action2 No q3 Is the reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No action2->end action3 Adjust temperature q3->action3 No q3->end Yes a3_yes Yes a3_no No action3->end

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Temperature Optimization for Cross-Coupling of 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the temperature optimization of cross-coupling reactions involving 1-Bromo-4-(methoxymethoxy)benzene.

Troubleshooting Guides

Issue: Low or No Conversion of Starting Material

Low or no conversion is a common issue in cross-coupling reactions. Temperature plays a critical role in reaction kinetics, and insufficient thermal energy can lead to a sluggish or stalled reaction.

  • Initial Steps:

    • If the reaction is being run at room temperature, incrementally increase the temperature by 20 °C and monitor the progress.

    • For many Suzuki and Heck couplings of aryl bromides, a starting temperature of 80-100 °C is often effective.[1] Buchwald-Hartwig aminations are also typically run in this range.[2][3]

  • Further Troubleshooting:

    • Catalyst and Ligand Choice: Ensure the chosen catalyst and ligand are appropriate for the specific cross-coupling reaction and are known to be active for electron-rich aryl bromides. For substrates like this compound, which has an electron-donating group, a more electron-rich and bulky phosphine ligand may be required to facilitate the oxidative addition step.

    • Solvent and Base: The choice of solvent and base can significantly impact the reaction. Ensure all reagents are soluble at the reaction temperature. For Suzuki reactions, the use of a phase-transfer catalyst can be beneficial in biphasic systems.

    • Degassing: Inadequate degassing can lead to catalyst deactivation. Ensure the reaction mixture is thoroughly deoxygenated before heating.

Issue: Formation of Significant Byproducts

Elevated temperatures can sometimes lead to the formation of undesirable byproducts. Identifying the major byproducts can help diagnose the issue.

  • Homocoupling of Boronic Acid (Suzuki Reaction): This side reaction can become more prevalent at higher temperatures, especially if the desired cross-coupling is slow. Consider lowering the temperature or using a more active catalyst to favor the cross-coupling pathway.

  • Dehalogenation (Protodebromination): The replacement of the bromine atom with a hydrogen atom can be a significant side reaction at elevated temperatures.[1]

    • Mitigation Strategies:

      • Lower the reaction temperature.

      • Use a weaker base.

      • Screen different ligands, as some may be more prone to promoting this side reaction.

  • Catalyst Decomposition (Palladium Black Formation): High temperatures can lead to the decomposition of the palladium catalyst, which appears as a black precipitate.[1]

    • Preventative Measures:

      • Avoid excessively high temperatures.

      • Ensure the ligand is robust enough to stabilize the palladium center at the desired temperature.

      • Consider using a pre-catalyst that is more stable at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Suzuki-Miyaura coupling of this compound?

A1: The optimal temperature for a Suzuki-Miyaura coupling can vary depending on the specific catalyst, ligand, base, and solvent system used. However, a general starting point for aryl bromides is in the range of 80-120 °C.[1] For electron-rich aryl bromides like this compound, a temperature around 80-100 °C is often a good starting point for optimization. It is recommended to screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and byproduct formation.

Q2: How does temperature affect the Heck reaction with this compound?

A2: In the Heck reaction, higher temperatures generally increase the reaction rate. For aryl bromides, typical temperatures range from 100-140 °C.[4] However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.[1] It is advisable to start at around 100-120 °C and adjust as needed based on reaction monitoring.

Q3: What is a suitable temperature for the Buchwald-Hartwig amination of this compound?

A3: The Buchwald-Hartwig amination is typically conducted at elevated temperatures, often between 80-110 °C.[3] The optimal temperature will depend on the specific amine, catalyst, ligand, and base used. For less reactive amines, a higher temperature may be required to achieve a reasonable reaction rate.

Q4: Can running the reaction at a lower temperature for a longer time improve the yield?

A4: In some cases, yes. If significant byproduct formation is observed at higher temperatures, lowering the temperature and extending the reaction time can sometimes provide a cleaner reaction profile and a higher yield of the desired product. This is particularly relevant if the side reactions have a higher activation energy than the desired cross-coupling reaction.

Q5: How can I quickly screen for the optimal temperature?

A5: High-throughput screening techniques using parallel reaction blocks can be an efficient way to screen multiple temperatures simultaneously. If this equipment is not available, running a few small-scale reactions in parallel at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C) can provide valuable data for optimization.

Data Presentation

The following tables summarize the effect of temperature on the yield of cross-coupling reactions for 4-bromoanisole, a structurally similar compound to this compound. The trends observed are expected to be comparable for the target substrate.

Table 1: Effect of Temperature on the Yield of the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid [5]

Temperature (°C)Time (h)Conversion (%)
404~20
504~50
604>95

Reaction Conditions: 4-bromoanisole, phenylboronic acid, Pd catalyst, base, and solvent.

Table 2: Influence of Temperature on the Heck Reaction of 4-Bromoanisole with Styrene

Temperature (°C)Time (h)Yield (%)
8012Moderate
10012Good
12012High

Note: This data is representative and based on typical conditions for Heck reactions of aryl bromides.

Table 3: Temperature Optimization for the Buchwald-Hartwig Amination of a Bromoarene with an Amine [6]

Temperature (°C)Time (h)Yield (%)
7024Low
8518High
10018High (with potential for more byproducts)

Note: This data is illustrative of general trends observed in Buchwald-Hartwig amination reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction of this compound with an Alkene

  • Reaction Setup: To a dry, oven-baked round-bottom flask, add this compound (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, add a suitable anhydrous solvent (e.g., DMF or NMP) followed by the alkene (1.2 equiv.).

  • Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 100-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%), a suitable ligand (if not using a precatalyst), a base (e.g., NaOtBu, 1.4 equiv.), and this compound (1.0 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)2 Base ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Heck_Reaction_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion R-CH=CH2 pd_alkyl R-CH2-CH(Ar)-Pd(II)L2-Br migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product_complex [HPd(II)L2Br] + Ar-CH=CH-R beta_hydride_elimination->product_complex base_regeneration Base product_complex->base_regeneration product Ar-CH=CH-R product_complex->product base_regeneration->pd0 -HBr Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'' Base pd_amido Ar-Pd(II)L-NR'R'' amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product Troubleshooting_Workflow start Low Conversion or Byproduct Formation check_temp Is Temperature Optimal? start->check_temp screen_catalyst Screen Catalyst/ Ligand System start->screen_catalyst check_reagents Review Solvent and Base start->check_reagents degas Ensure Thorough Degassing start->degas adjust_temp Adjust Temperature (e.g., ± 20 °C) check_temp->adjust_temp No analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_temp->analyze_byproducts Yes adjust_temp->check_temp end Optimized Reaction screen_catalyst->end check_reagents->end degas->end lower_temp Lower Temperature analyze_byproducts->lower_temp Dehalogenation/ Decomposition change_base Use Weaker/Stronger Base analyze_byproducts->change_base Homocoupling lower_temp->end change_base->end

References

Technical Support Center: Ligand Selection for Challenging Buchwald-Hartwig Aminations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of ligand selection for challenging Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for selecting a ligand in a Buchwald-Hartwig amination?

A1: The choice of ligand is critical and depends heavily on the nature of the coupling partners (the aryl/heteroaryl halide and the amine).[1] Generally, bulky and electron-rich phosphine ligands are preferred because they promote the formation of the active monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.[2] For challenging substrates, such as sterically hindered aryl halides or electron-deficient amines, highly specialized biaryl phosphine ligands (e.g., those developed by the Buchwald group) are often required.[2][3]

Q2: How do I choose between a monodentate and a bidentate ligand?

A2: The choice depends on the specific reaction.

  • Monodentate Ligands: Bulky monodentate biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often highly effective for a wide range of transformations, including those involving sterically hindered substrates and aryl chlorides.[2][4] Their success is attributed to their ability to favor the formation of highly reactive monoligated palladium complexes.[2]

  • Bidentate Ligands: Bidentate phosphine ligands like BINAP and DPPF were among the first to show broad utility, especially for coupling primary amines.[2] They are thought to prevent the formation of unreactive palladium-halide dimers.[2][5] However, for many challenging substrates, modern bulky monodentate ligands often provide superior results.

Q3: What are "generations" of Buchwald-Hartwig precatalysts (e.g., G3, G4), and why are they used?

A3: Buchwald-Hartwig precatalysts are stable, easy-to-handle palladium(II) complexes that rapidly generate the active, monoligated Pd(0) catalyst in solution upon exposure to a base.[1] Each generation represents an improvement in stability, activity, and ease of activation. For instance, a G3 precatalyst (e.g., tBuXPhos Pd G3) is air- and moisture-stable, has high solubility, and efficiently forms the active catalyst, often leading to lower catalyst loadings and faster reactions.[6] Using a precatalyst provides more reliable and reproducible results compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7]

Q4: Besides the ligand, what other reaction parameters are crucial for success?

A4: Several other factors are critical:

  • Base: The choice of base is paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common and promote high reaction rates.[5] However, they are incompatible with base-sensitive functional groups like esters.[5] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance.[1] The physical properties of the base (e.g., particle size) can also impact the reaction rate.[1]

  • Solvent: Ethereal (dioxane, THF) and aromatic (toluene) solvents are most common.[1][5] Solubility of all components is a key consideration; if reactants or intermediates are not soluble, the reaction may fail.[1]

  • Temperature: Reactions are typically heated between 80-100 °C, but modern catalyst systems can sometimes operate at room temperature.[1][8]

Troubleshooting Guide for Challenging Aminations

Problem 1: No or very low conversion of starting material.

Potential Cause Suggested Solution Explanation
Inactive Catalyst Use a palladacycle precatalyst (e.g., G3 or G4) instead of Pd(OAc)₂ or Pd₂(dba)₃. Ensure reagents and solvent are sufficiently dry and degassed.Precatalysts provide more reliable and rapid formation of the active Pd(0) species.[1][7] Oxygen can deactivate the Pd(0) catalyst.
Poor Ligand Choice Screen a panel of ligands. For sterically hindered substrates, try bulky ligands like AdBrettPhos or RuPhos. For heteroaromatic amines, consider DavePhos or tBuXPhos.[5]The steric and electronic properties of the ligand must be matched to the substrates to facilitate all steps of the catalytic cycle.[9]
Incorrect Base If using a weak base (e.g., K₂CO₃), switch to a stronger base like NaOtBu or LHMDS, provided the substrate is compatible.[5] If using NaOtBu with sensitive groups, switch to K₃PO₄ or Cs₂CO₃.[1]The deprotonation of the amine (or the resulting Pd-amine complex) is a crucial step that is often base-dependent.[10]
Insolubility Change or use a co-solvent to ensure all starting materials are dissolved at the reaction temperature.Insolubility is a common and often underestimated cause of reaction failure.[1]
Aryl Chloride Substrate Aryl chlorides are less reactive than bromides or iodides. Use a highly active, electron-rich ligand such as XPhos, BrettPhos, or an N-heterocyclic carbene (NHC)-based catalyst system.[7][11]The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step and requires a very electron-rich and active catalyst.[9]

Problem 2: Reaction stalls or gives low yield, but some product is formed.

Potential Cause Suggested Solution Explanation
Catalyst Inhibition If using an aryl iodide, the generated iodide salt can sometimes inhibit the catalyst. Try switching to the corresponding aryl bromide or chloride if possible.[1][5]Iodide anions can form unreactive palladium dimers, taking the catalyst out of the active cycle.[5]
Insufficient Base Strength The reaction may generate acidic byproducts that neutralize the base. Increase the equivalents of a weaker base or switch to a stronger one.The basicity of the reaction medium must be maintained throughout the catalytic cycle.
Competitive Side Reactions See Problem 3 below.Side reactions like hydrodehalogenation consume starting material without forming the desired product.

Problem 3: Significant side products are observed (e.g., hydrodehalogenation).

Potential Cause Suggested Solution Explanation
β-Hydride Elimination This is common with secondary amines bearing β-hydrogens. Use a ligand that promotes rapid reductive elimination, such as RuPhos or a custom-designed ligand.[12]β-hydride elimination competes with the desired C-N bond-forming reductive elimination. A bulky ligand can sterically disfavor this pathway and accelerate product formation.[2][12]
Reductive Dehalogenation This side reaction replaces the halide with a hydrogen atom. The choice of ligand, base, and solvent can influence this pathway. Screening different conditions is often necessary.This can occur through various mechanisms, and minimizing it often requires empirical optimization.
Amine coupling with itself For primary amines, double arylation can occur. Use a ligand designed for monoarylation, such as BrettPhos, which provides steric hindrance to prevent a second coupling.[4]The steric bulk of the ligand-catalyst complex can control the selectivity for mono- versus diarylation.

Ligand Selection Guide for Specific Challenges

The following table summarizes recommended starting points for ligand selection based on the nature of the challenging coupling partners.

Challenge Substrate Example Recommended Ligands Typical Base Notes
Sterically Hindered Aryl Halide 2,6-Diisopropyl-bromobenzeneAdBrettPhos, tBuXPhos, Trineopentylphosphine[13]NaOtBu, LHMDSExtremely bulky ligands are required to facilitate the oxidative addition and prevent catalyst decomposition.[8]
Sterically Hindered Amine 2-Ethylpiperidine, Di-isopropylamineRuPhos, Custom electron-deficient biaryl phosphines[12]NaOtBu, K₃PO₄Ligands must accelerate C-N reductive elimination to outcompete β-hydride elimination.[12]
Electron-Deficient Amine/Aniline 4-NitroanilineXPhos, BrettPhosNaOtBuElectron-poor amines are less nucleophilic, requiring a highly active catalyst system to promote coupling.
Heteroaromatic Amine 2-Aminopyridine, IndazoleDavePhos, tBuXPhos[5]K₃PO₄, Cs₂CO₃Heterocyclic amines can act as catalyst poisons by coordinating strongly to the palladium center. Specialized ligands mitigate this effect.[1]
Primary Aliphatic Amine (Monoarylation) n-HexylamineBrettPhos[4][5]LHMDS, NaOtBuBrettPhos provides the steric bulk necessary to selectively form the monoarylated product.[4]
Amides or Carbamates BenzamidetBuBrettPhos[5]K₃PO₄Amides are poor nucleophiles, necessitating a very reactive catalyst system.[5]

Experimental Protocols

General Protocol for High-Throughput Ligand/Base Screening

This protocol is adapted for setting up multiple reactions in parallel to efficiently screen conditions for a challenging amination.[14]

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, 0.04 mmol, 4 mol%)

  • Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 2 mL)

  • Inert atmosphere glovebox or Schlenk line

  • 96-well plate or array of reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox): To each well or vial, add the aryl halide, the palladium precatalyst, and the selected base.

  • Reagent Addition: Add the solvent to each vial, followed by the amine.

  • Sealing and Reaction: Securely seal the vials or the 96-well plate. Remove from the glovebox and place on a pre-heated stirrer hotplate (e.g., 100 °C).

  • Monitoring: Allow the reactions to stir for a set time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify major side products.

  • Optimization: Based on the results, select the best-performing ligand/base combination for scale-up or further optimization.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) label_OA Oxidative Addition Pd0->label_OA Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ label_LE Ligand Exchange OA_Complex->label_LE Amido_Complex L-Pd(II)(Ar)(NR¹R²) label_Deprot Deprotonation Amine_Complex->label_Deprot Catalyst_Regen L-Pd(0) Amido_Complex->Catalyst_Regen label_RE Reductive Elimination Amido_Complex->label_RE Product Ar-NR¹R² Catalyst_Regen->Pd0 label_OA->OA_Complex + Ar-X label_LE->Amine_Complex + HNR¹R² label_Deprot->Amido_Complex + Base - [Base-H]⁺X⁻ label_RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_catalyst Is an air-stable precatalyst being used? start->check_catalyst use_precatalyst Action: Switch to a G3/G4 precatalyst. check_catalyst->use_precatalyst No check_conditions Are all reagents soluble at reaction temp? check_catalyst->check_conditions Yes use_precatalyst->check_conditions change_solvent Action: Change solvent or add co-solvent. check_conditions->change_solvent No screen_ligands Is the substrate sterically hindered or electronically challenging? check_conditions->screen_ligands Yes change_solvent->screen_ligands screen_ligand_action Action: Screen a panel of bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). screen_ligands->screen_ligand_action Yes screen_bases Action: Screen different bases (e.g., NaOtBu vs. K₃PO₄). screen_ligands->screen_bases No screen_ligand_action->screen_bases success Reaction Optimized screen_bases->success

Caption: A decision workflow for troubleshooting failed aminations.

References

Validation & Comparative

A Comparative Guide to Protected 4-Bromophenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules, the strategic use of protecting groups is paramount. For reactions involving the versatile building block 4-bromophenol, masking the reactive hydroxyl group is often a critical step to prevent undesired side reactions. This guide provides a comprehensive comparison of 1-Bromo-4-(methoxymethoxy)benzene with other commonly employed protected 4-bromophenols, offering insights into their stability, ease of handling, and performance in key chemical transformations. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal protecting group for their specific synthetic needs.

Introduction to Phenol Protecting Groups

The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with desired transformations.[1] This guide focuses on three widely used protecting groups for 4-bromophenol: the methoxymethyl (MOM) ether, silyl ethers (specifically tert-butyldimethylsilyl, TBDMS), and the benzyl (Bn) ether. Each of these groups imparts distinct characteristics to the 4-bromophenol moiety, influencing its reactivity and stability.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its TBDMS and benzyl-protected counterparts is presented below.

PropertyThis compound1-Bromo-4-(tert-butyldimethylsilyloxy)benzene1-Bromo-4-(benzyloxy)benzene
Protecting Group Methoxymethyl (MOM)tert-Butyldimethylsilyl (TBDMS)Benzyl (Bn)
Molecular Formula C₈H₉BrO₂C₁₀H₁₅BrOSiC₁₃H₁₁BrO
Molecular Weight 217.06 g/mol [2]287.28 g/mol 263.14 g/mol
Appearance Colorless liquidColorless oilWhite to off-white solid
Boiling Point Not readily available67-68 °C / 0.01 mmHg135-138 °C / 1 mmHg
Melting Point Not readily availableNot applicable61-64 °C

Protection and Deprotection Strategies

The choice of a protecting group is heavily influenced by the ease of its introduction and removal. The following sections provide detailed protocols and a comparative summary of the conditions for the protection of 4-bromophenol and the subsequent deprotection of the resulting ethers.

Protection of 4-Bromophenol

Protection_Workflow cluster_start Starting Material cluster_reagents Protection Reagents cluster_products Protected 4-Bromophenols 4-Bromophenol 4-Bromophenol MOMCl MOMCl, Base (e.g., DIPEA) 4-Bromophenol->MOMCl MOM Protection TBDMSCl TBDMSCl, Base (e.g., Imidazole) 4-Bromophenol->TBDMSCl TBDMS Protection BnBr BnBr, Base (e.g., NaH) 4-Bromophenol->BnBr Benzyl Protection MOM_Protected This compound MOMCl->MOM_Protected TBDMS_Protected 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene TBDMSCl->TBDMS_Protected Bn_Protected 1-Bromo-4-(benzyloxy)benzene BnBr->Bn_Protected

Experimental Protocols:

  • Synthesis of this compound (MOM Protection):

    • To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a hindered base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Slowly add chloromethyl methyl ether (MOMCl) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up by washing with aqueous solutions and purify by column chromatography. Typical yields are generally high, often exceeding 90%.[3]

  • Synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene (TBDMS Protection):

    • To a solution of 4-bromophenol (1.0 eq) and imidazole (2.2 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq).

    • Stir the mixture at room temperature until the reaction is complete.

    • Quench the reaction with water and extract with an organic solvent.

    • Purify by distillation or column chromatography. This method is known for its high yields, often approaching 98%.

  • Synthesis of 1-Bromo-4-(benzyloxy)benzene (Benzyl Protection):

    • To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous DMF or THF, add a solution of 4-bromophenol (1.0 eq) dropwise at 0 °C.

    • After the evolution of hydrogen ceases, add benzyl bromide (BnBr) (1.1 eq).

    • Stir the reaction at room temperature until completion.

    • Carefully quench with water and extract with an organic solvent.

    • Purify by recrystallization or column chromatography. Yields are typically in the range of 80-95%.[4]

Deprotection of Protected 4-Bromophenols

Deprotection_Workflow cluster_start Protected Phenols cluster_reagents Deprotection Conditions cluster_product Deprotected Phenol MOM_Protected MOM-Protected Acid Acidic Conditions (e.g., HCl, TFA) MOM_Protected->Acid Acid-catalyzed cleavage TBDMS_Protected TBDMS-Protected Fluoride Fluoride Source (e.g., TBAF) TBDMS_Protected->Fluoride Fluoride-mediated cleavage Bn_Protected Bn-Protected Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Bn_Protected->Hydrogenolysis Reductive cleavage 4-Bromophenol 4-Bromophenol Acid->4-Bromophenol Fluoride->4-Bromophenol Hydrogenolysis->4-Bromophenol

Comparative Deprotection Data:

Protecting GroupReagents and ConditionsTypical Yield (%)Notes
MOM HCl in MeOH/H₂O, reflux>90[5]Standard and effective; can be harsh for acid-sensitive substrates.
Trifluoroacetic acid (TFA) in DCMHigh[2]Milder acidic conditions.
Zn(OTf)₂ in isopropanol, refluxHigh[1]Lewis acid-catalyzed, can offer selectivity.
TBDMS Tetrabutylammonium fluoride (TBAF) in THF>95Very common and mild; fluoride source is selective for silicon.
Acetic acid in THF/H₂OHighMildly acidic conditions.
KHF₂ in Methanol95[6]Mild fluoride source.
Benzyl H₂, Pd/C in EtOH or EtOAc>95[7]Catalytic hydrogenolysis; mild but incompatible with reducible functional groups.
BCl₃·SMe₂ in DCMHigh[8]Lewis acid cleavage for substrates intolerant of hydrogenolysis.
DDQ (for p-methoxybenzyl ethers)HighOxidative cleavage, specific for electron-rich benzyl groups.

Stability Comparison

The stability of the protecting group is a critical factor in multi-step synthesis. The following table provides a qualitative comparison of the stability of MOM, TBDMS, and Benzyl ethers to various reaction conditions.

Condition/ReagentMOM EtherTBDMS EtherBenzyl Ether
Strongly Basic (e.g., NaOH, LDA) Stable[5]Generally StableStable
Strongly Acidic (e.g., conc. HCl) Labile[5]LabileStable (can cleave under harsh conditions)
Mildly Acidic (e.g., AcOH) Can be labileLabileStable
Organometallics (e.g., Grignard, Organolithiums) StableStableStable
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableStableStable (except catalytic hydrogenation)
Oxidizing Agents (e.g., PCC, KMnO₄) StableStableStable (can be cleaved under certain oxidative conditions)
Palladium Catalysis (e.g., Suzuki, Heck) Generally StableGenerally StableGenerally Stable
Fluoride Ions (e.g., TBAF) StableLabileStable
Catalytic Hydrogenation (H₂, Pd/C) StableStableLabile

Performance in Key Synthetic Transformations

The utility of a protected 4-bromophenol is ultimately determined by its performance in subsequent chemical reactions. This section compares the application of MOM, TBDMS, and benzyl-protected 4-bromophenols in Suzuki and Heck cross-coupling reactions, as well as ortho-lithiation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[9] All three protected 4-bromophenols can be successfully employed in Suzuki couplings. The choice of protecting group can influence catalyst and base selection.

Suzuki_Workflow cluster_start Reactants cluster_reagents Reaction Conditions cluster_product Product ArylBromide Protected 4-Bromophenol Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) ArylBromide->Catalyst BoronicAcid Arylboronic Acid/Ester BoronicAcid->Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst->Base Solvent Solvent (e.g., Dioxane/H₂O) Base->Solvent Biaryl Protected Biaryl Solvent->Biaryl Heat

Experimental Protocol (General):

  • To a degassed mixture of the protected 4-bromophenol (1.0 eq), an arylboronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • After cooling, perform an aqueous workup and purify the product by chromatography or recrystallization.

Comparative Performance:

Protected 4-BromophenolExpected PerformancePotential Issues
MOM-protected Generally good yields. The MOM group is stable to typical Suzuki conditions.No significant issues reported.
TBDMS-protected Good yields are achievable. The TBDMS group is generally stable, but care must be taken with the choice of base and prolonged reaction times to avoid cleavage.Potential for partial deprotection with certain bases or extended heating.
Benzyl-protected Good yields are expected. The benzyl group is robust under Suzuki conditions.No significant issues reported.
Heck Reaction

The Heck reaction is another fundamental palladium-catalyzed C-C bond-forming reaction, typically between an aryl halide and an alkene.[11][12]

Experimental Protocol (General):

  • A mixture of the protected 4-bromophenol (1.0 eq), an alkene (1.2-1.5 eq), a base (e.g., triethylamine, K₂CO₃), and a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with or without a phosphine ligand is heated in a suitable solvent (e.g., DMF, acetonitrile).[13]

  • The reaction is monitored until completion, followed by workup and purification.

Comparative Performance:

Protected 4-BromophenolExpected PerformancePotential Issues
MOM-protected Good yields are generally obtained.No major issues are commonly encountered.
TBDMS-protected Good yields can be achieved, but the reaction conditions need to be carefully controlled to prevent silyl ether cleavage.The basic conditions and elevated temperatures can lead to deprotection.
Benzyl-protected Good yields are expected due to the stability of the benzyl ether.No significant issues are typically observed.
Directed Ortho-Lithiation

Directed ortho-lithiation is a powerful method for the functionalization of aromatic rings. The choice of protecting group can significantly influence the efficiency and regioselectivity of this reaction.

Ortho_Lithiation_Logic Start Select Protecting Group for Ortho-Lithiation MOM MOM Group Start->MOM TBDMS TBDMS Group Start->TBDMS Benzyl Benzyl Group Start->Benzyl Outcome_MOM Good directing group, but potential for proton exchange. MOM->Outcome_MOM Outcome_TBDMS Poor directing group. TBDMS->Outcome_TBDMS Outcome_Benzyl Potential for proton exchange from benzylic position. Benzyl->Outcome_Benzyl

Comparative Performance:

  • MOM-protected: The MOM group is a good directing group for ortho-lithiation. However, there is a potential for proton exchange from the methoxymethyl group, which can quench the organolithium reagent.[14]

  • TBDMS-protected: The TBDMS group is generally a poor directing group for ortho-lithiation.

  • Benzyl-protected: The benzyloxy group can direct ortho-lithiation, but there is a competing pathway of proton abstraction from the benzylic position, which can lead to undesired side products.[14]

Conclusion

The selection of a protecting group for 4-bromophenol is a critical decision that should be based on the specific requirements of the synthetic route.

  • This compound (MOM-protected) offers a good balance of stability and ease of cleavage under acidic conditions. It is generally compatible with common cross-coupling reactions and can be used for directed ortho-lithiation, albeit with some limitations.

  • TBDMS-protected 4-bromophenol is easily introduced and removed under very mild and specific conditions (fluoride ions), offering excellent orthogonality. However, its lability towards both acidic and some basic conditions requires careful planning of subsequent reaction steps.

  • Benzyl-protected 4-bromophenol provides a robust protecting group that is stable to a wide range of conditions. Its removal via catalytic hydrogenolysis is highly efficient but is not compatible with other reducible functional groups.

Ultimately, the optimal choice will depend on the overall synthetic strategy, the nature of other functional groups present in the molecule, and the specific reaction conditions to be employed. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of complex molecules derived from 4-bromophenol.

References

A Comparative Guide to the Reactivity of 1-Bromo-4-(methoxymethoxy)benzene and 1-bromo-4-(benzyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of two common aryl bromide building blocks: 1-Bromo-4-(methoxymethoxy)benzene and 1-bromo-4-(benzyloxy)benzene. The choice of a protecting group for the phenolic hydroxyl moiety can significantly influence the outcome of key synthetic transformations. This document explores their relative performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation, supported by experimental data from analogous systems.

Introduction to the Reactants

Both this compound and 1-bromo-4-(benzyloxy)benzene are valuable reagents in organic synthesis, serving as precursors for a wide range of more complex molecules. The key difference lies in the nature of the protecting group for the para-hydroxyl group: the methoxymethyl (MOM) ether and the benzyl (Bn) ether.

The MOM group is an acetal, known for its stability in basic and nucleophilic conditions but lability to acid.[1] The benzyl group is an ether that is generally stable under a wider range of conditions, including acidic and basic environments, but can be removed by catalytic hydrogenolysis.[2] These differing stabilities can affect not only the choice of deprotection strategy but also the reactivity and potential side reactions during carbon-carbon and carbon-nitrogen bond formation.

Comparative Reactivity in Key Transformations

The reactivity of the carbon-bromine bond in these two compounds is influenced by the electronic nature of the para-substituent. Both the methoxymethoxy and benzyloxy groups are electron-donating, which can impact the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. The performance of both compounds in this reaction is expected to be efficient, given the electron-donating nature of the ether protecting groups which can facilitate the oxidative addition of palladium to the aryl bromide.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Ar-Br 1-Bromo-4-(OR)benzene Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Ar-Br->Ar-Pd(II)-Br(L2) Pd(0)L2 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Oxidative_Addition->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Arylboronic Acid Transmetalation Transmetalation Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
ReactantBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH80198[3]
1-bromo-4-methoxybenzenePhenylboronic acidPd(OAc)₂ / TBABNa₂CO₃WaterHeat--[4]

*Data for the structurally similar 1-bromo-4-methoxybenzene is provided as a reference.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 1-bromo-4-(alkoxy)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The choice of protecting group is critical here, as the reaction is typically performed under basic conditions where the MOM group is stable. The benzyl group is also stable under these conditions, making both substrates suitable for this transformation.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Ar-Br 1-Bromo-4-(OR)benzene Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Ar-Br->Ar-Pd(II)-Br(L2) Pd(0)L2 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Oxidative_Addition->Ar-Pd(II)-Br(L2) Ar-Pd(II)-NR2(L) Pd-Amido Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR2(L) R2NH Amine Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Base Base Base->Amine_Coordination Amine_Coordination->Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L)->Pd(0)L2 Ar-NR2 Aryl Amine Product Ar-Pd(II)-NR2(L)->Ar-NR2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2' Ar-NR2' Reductive_Elimination->Ar-NR2'

Catalytic cycle for the Buchwald-Hartwig amination.
ReactantAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-bromobenzotrifluorideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10024High[6]
1-Bromo-3-butoxy-5-nitrobenzeneAqueous AmmoniaPd₂(dba)₃ / XPhosK₃PO₄Toluene/Water10018High[7]

*Data for structurally similar electron-deficient aryl bromides are provided as a reference.

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried reaction vessel under an inert atmosphere, combine the 1-bromo-4-(alkoxy)benzene (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[1][6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[6]

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent from these aryl bromides is a critical step for subsequent reactions with various electrophiles. Both the MOM and benzyl ethers are generally stable under the anhydrous, basic conditions required for Grignard reagent formation. However, the lability of the MOM group to any adventitious acid during workup must be considered.

Grignard_Formation_Workflow start Start dry Dry Glassware (Flame or Oven) start->dry add_mg Add Mg Turnings & Anhydrous Ether dry->add_mg add_arbr Add 1-Bromo-4-(OR)benzene Solution in Ether add_mg->add_arbr initiate Initiate Reaction (Iodine, Heat) add_arbr->initiate reflux Maintain Reflux initiate->reflux cool Cool to Room Temp. reflux->cool use Use Grignard Reagent Immediately cool->use

General experimental workflow for Grignard reagent formation.
ReactantSolventInitiationReaction TimeExpected YieldReference
1-bromo-4-fluorobenzeneDiethyl Ether1,2-dibromoethane30 min reflux-[3]
4-(Benzyloxy)-2-bromo-1-fluorobenzeneTHF or Diethyl EtherIodine crystal1-2 hHigh[8]

*Data for structurally similar aryl bromides are provided as a reference.

Experimental Protocol: Grignard Reagent Formation

  • Ensure all glassware is rigorously dried under flame or in an oven.

  • To a round-bottom flask equipped with a condenser and a dropping funnel, add magnesium turnings (1.2 equiv) and a small crystal of iodine for activation.

  • Add a small portion of a solution of the 1-bromo-4-(alkoxy)benzene (1.0 equiv) in anhydrous diethyl ether or THF to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a change in color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8]

  • The resulting Grignard reagent should be used immediately in subsequent reactions.

Conclusion

Both this compound and 1-bromo-4-(benzyloxy)benzene are effective substrates for a variety of common cross-coupling and organometallic reactions. The choice between the two will largely depend on the downstream synthetic steps and the required deprotection strategy.

  • This compound is a suitable choice when acidic conditions for deprotection are compatible with the overall molecular structure. Its stability under basic and nucleophilic conditions makes it robust for many coupling reactions.

  • 1-bromo-4-(benzyloxy)benzene offers greater stability to acidic conditions and provides an orthogonal deprotection strategy via hydrogenolysis, which can be advantageous in the presence of acid-sensitive functional groups.

The experimental data for analogous compounds suggest that both substrates should exhibit high reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions. For Grignard reagent formation, standard anhydrous conditions are expected to be effective for both compounds, with the caveat of careful acidic workup for the MOM-protected derivative. Ultimately, the selection of the optimal reagent will be dictated by the specific requirements of the synthetic route.

References

A Comparative Guide to Alternative Protecting Groups for 4-Bromophenol in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. When working with substrates like 4-bromophenol, the reactive hydroxyl group necessitates the use of a protecting group to prevent unwanted side reactions. The ideal protecting group should be easy to install, stable under the Suzuki coupling conditions, and readily removable under mild conditions that do not compromise the integrity of the final product. This guide provides a comparative analysis of common and alternative protecting groups for 4-bromophenol, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy for your synthetic needs.

Performance Comparison of Phenolic Protecting Groups

The choice of a protecting group is critical and often depends on the overall synthetic route and the tolerance of other functional groups present in the molecule. Below is a summary of commonly used protecting groups for 4-bromophenol in Suzuki coupling reactions, comparing their stability, ease of removal, and typical yields.

Protecting GroupStructureProtection ConditionsSuzuki Coupling CompatibilityDeprotection ConditionsTypical Yield (%)
Methyl (Me) -CH₃MeI, K₂CO₃, AcetoneHighHarsh (BBr₃ or HBr)85-95
Methoxymethyl (MOM) -CH₂OCH₃MOMCl, NaH, THFExcellentMild Acidic (HCl, THF)90-98
2-Methoxyethoxymethyl (MEM) -CH₂(OCH₂CH₂)OCH₃MEMCl, DIPEA, DCMExcellentLewis Acids (ZnBr₂, TiCl₄) or strong acid88-96
tert-Butyldimethylsilyl (TBS) -Si(CH₃)₂(C(CH₃)₃)TBSCl, Imidazole, DMFGoodFluoride source (TBAF, HF)85-92
Pivaloyl (Piv) -C(O)C(CH₃)₃Pivaloyl chloride, PyridineGoodBasic hydrolysis (NaOH, MeOH)80-90
Benzyl (Bn) -CH₂PhBnBr, K₂CO₃, AcetoneExcellentHydrogenolysis (H₂, Pd/C)89-97

Note: Yields are representative and can vary based on the specific boronic acid, catalyst, and reaction conditions used.

Experimental Protocols

Herein, we provide a representative experimental protocol for the use of the Methoxymethyl (MOM) group in a Suzuki coupling reaction involving 4-bromophenol.

Protection of 4-Bromophenol with MOMCl
  • Reaction: 4-Bromophenol is converted to 1-bromo-4-(methoxymethoxy)benzene.

  • Reagents and Materials:

    • 4-Bromophenol

    • Sodium hydride (60% dispersion in mineral oil)

    • Methoxymethyl chloride (MOMCl)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of 4-bromophenol (1.0 eq) in anhydrous THF is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes.

    • MOMCl (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford this compound.

Suzuki Coupling Reaction
  • Reaction: this compound is coupled with phenylboronic acid.

  • Reagents and Materials:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene and Water (as solvent mixture)

  • Procedure:

    • In a round-bottom flask, this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq) are combined.

    • Toluene and an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq) are added.

    • The mixture is deoxygenated by bubbling argon through it for 15 minutes.

    • The reaction mixture is heated to 90 °C and stirred for 8-12 hours.

    • After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

Deprotection of the MOM Group
  • Reaction: The MOM-protected biphenyl product is deprotected to yield 4-hydroxybiphenyl.

  • Reagents and Materials:

    • MOM-protected biphenyl product

    • Hydrochloric acid (6 M)

    • Methanol or THF

  • Procedure:

    • The MOM-protected biphenyl is dissolved in methanol or THF.

    • 6 M hydrochloric acid is added, and the mixture is stirred at room temperature for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

    • The final product, 4-hydroxybiphenyl, is purified by recrystallization or column chromatography.

Visualizing the Workflow and Relationships

To better illustrate the process and the decision-making involved in selecting a protecting group, the following diagrams are provided.

G cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection A 4-Bromophenol B 1-Bromo-4-(protected)benzene A->B  Protection  (e.g., MOMCl, NaH) D Protected Biphenyl B->D B->D  Pd Catalyst,  Base C Phenylboronic Acid C->D E Final Product (4-Hydroxybiphenyl) D->E  Deprotection  (e.g., Acidic Hydrolysis)

Caption: Synthetic workflow for Suzuki coupling of 4-bromophenol.

G cluster_stability Stability & Compatibility cluster_removal Ease of Removal cluster_yield Reaction Efficiency center_node Protecting Group Selection Criteria A High Stability (MOM, MEM, Bn) center_node->A B Moderate Stability (TBS, Piv) center_node->B C Orthogonal to other groups? center_node->C D Mild Conditions (MOM, TBS, Bn) center_node->D E Harsh Conditions (Methyl) center_node->E F High Yielding (MOM, Bn, MEM) center_node->F G Good Yielding (TBS, Piv) center_node->G

Caption: Key decision criteria for selecting a protecting group.

A Comparative Guide to 1-Bromo-4-(methoxymethoxy)benzene as a Synthon in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-Bromo-4-(methoxymethoxy)benzene as a synthon in drug discovery, offering an objective comparison with viable alternatives. The performance of each synthon is evaluated based on experimental data from key synthetic transformations, particularly the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Executive Summary

This compound is a valuable building block for introducing the 4-hydroxyphenyl bromide moiety in the synthesis of complex organic molecules. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, stable under a variety of reaction conditions. This guide evaluates its performance against two common alternatives: 1-Bromo-4-(benzyloxy)benzene and 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene. The choice of synthon can significantly impact yield, purification, and overall synthetic efficiency. This guide provides the data and protocols necessary to make an informed decision for your specific drug discovery project.

Performance Comparison of Synthons in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

SynthonProtecting GroupTypical Yield (%)Reaction Time (h)Deprotection ConditionsKey AdvantagesKey Disadvantages
This compound MOM85-9512-24Acidic (e.g., HCl, TFA)Stable to a wide range of reaction conditions, including organolithium reagents.Deprotection can require harsh acidic conditions that may not be suitable for all substrates.
1-Bromo-4-(benzyloxy)benzene Benzyl (Bn)80-9012-24Hydrogenolysis (e.g., H₂, Pd/C)Cleavage is orthogonal to many other protecting groups.Not stable to reactions involving strong reducing agents.
1-Bromo-4-(tert-butyldimethylsilyloxy)benzene TBDMS90-988-16Fluoride source (e.g., TBAF) or acidic conditionsEasily removed under mild conditions.Labile to acidic conditions and some nucleophiles.

Experimental Protocols

Detailed methodologies for the synthesis, Suzuki-Miyaura coupling, and deprotection of each synthon are provided below.

Protocol 1: this compound

a) Synthesis of this compound:

  • To a solution of 4-bromophenol (1.0 eq) in dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

b) Suzuki-Miyaura Coupling:

  • To a degassed solution of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.03 eq).

  • Heat the mixture to 90 °C and stir for 18 hours under an inert atmosphere.[1]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield 4-(methoxymethoxy)biphenyl.

c) Deprotection:

  • Dissolve the MOM-protected biphenyl in a mixture of tetrahydrofuran (THF) and 6M HCl.

  • Stir the solution at room temperature for 8 hours.

  • Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry, concentrate, and purify to afford 4-hydroxybiphenyl.

Protocol 2: 1-Bromo-4-(benzyloxy)benzene

a) Synthesis of 1-Bromo-4-(benzyloxy)benzene:

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).

  • Reflux the mixture for 12 hours.

  • Cool, filter, and concentrate the filtrate.

  • Recrystallize the crude product from ethanol.

b) Suzuki-Miyaura Coupling:

  • Follow the procedure for this compound (Protocol 1b), substituting 1-Bromo-4-(benzyloxy)benzene as the starting material.

c) Deprotection:

  • Dissolve the benzyl-protected biphenyl in ethanol and add 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.

  • Filter through Celite and concentrate the filtrate to yield 4-hydroxybiphenyl.

Protocol 3: 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene

a) Synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene:

  • To a solution of 4-bromophenol (1.0 eq) and imidazole (2.5 eq) in dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

  • Stir at room temperature for 4 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by flash chromatography.

b) Suzuki-Miyaura Coupling:

  • Follow the procedure for this compound (Protocol 1b), substituting 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene as the starting material.

c) Deprotection:

  • To a solution of the TBDMS-protected biphenyl in THF, add tetrabutylammonium fluoride (TBAF, 1.1 eq of a 1M solution in THF).

  • Stir at room temperature for 1 hour.

  • Quench with water, extract with ethyl acetate, dry, and concentrate.

  • Purify by chromatography.

Application in Drug Synthesis: Combretastatin A-4

This compound and its analogs are crucial synthons in the synthesis of numerous biologically active compounds. A prominent example is the synthesis of Combretastatin A-4, a potent anti-cancer agent that inhibits tubulin polymerization.[2][3][4][5] The synthesis often involves a Wittig reaction or a Suzuki cross-coupling to construct the stilbene core, where a protected 4-hydroxyphenyl bromide derivative is a key reactant.[4]

Experimental Workflow for a Key Synthetic Step

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a pivotal step in many synthetic routes employing these synthons.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Solvent and Degas Mixture A->B C Add Palladium Catalyst under Inert Atmosphere B->C D Heat Reaction Mixture (e.g., 90 °C, 18h) C->D Start Reaction E Cool and Extract with Organic Solvent D->E Reaction Complete F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H I Coupled Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Mechanism of Action of Combretastatin A-4

Combretastatin A-4 exerts its potent anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division and intracellular transport.[6][7] It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.

The following diagram illustrates the signaling pathway affected by Combretastatin A-4.

G Mechanism of Action: Combretastatin A-4 cluster_tubulin Microtubule Dynamics cluster_drug Drug Action cluster_cellular_effects Cellular Effects Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Required for CA4 Combretastatin A-4 CA4_bind Binds to β-tubulin (Colchicine Site) CA4->CA4_bind CA4_bind->Tubulin Inhibits Polymerization CellCycle Mitotic Arrest (G2/M Phase) Mitosis->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Caption: Combretastatin A-4 inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Conclusion

This compound is a highly effective and versatile synthon for drug discovery, offering excellent stability and reliable performance in key cross-coupling reactions. While alternatives such as the benzyl and TBDMS protected synthons offer milder deprotection conditions, the choice of the optimal building block will depend on the specific chemical context of the synthetic route. This guide provides the necessary data and protocols to aid researchers in making a strategic selection to accelerate their drug discovery programs.

References

A Researcher's Guide to the Analysis of Reaction Mixtures Containing 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and timely analysis of reaction mixtures is critical for process optimization, impurity profiling, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the quantitative analysis of reaction mixtures containing the key building block, 1-Bromo-4-(methoxymethoxy)benzene.

Performance Comparison of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, including the need for speed, sensitivity, and the nature of the sample matrix. Below is a comparative summary of the most pertinent analytical methods for this compound.

FeatureHPLC-UVGC-MS/FIDqNMRSFC
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass spectrometric or flame ionization detection.Quantitative determination based on the direct proportionality between the integral of an NMR signal and the number of nuclei.Separation using a supercritical fluid as the mobile phase.
Typical Stationary Phase C18 or C8 silica gel (Reversed-Phase)5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Not applicableChiral or achiral packed columns
Selectivity Moderate to HighHigh to Very HighHighHigh
Sensitivity GoodVery Good to ExcellentModerateGood
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL (MS)~1-5 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL (MS)~5-15 µg/mL~0.15 µg/mL
Linearity (R²) >0.999>0.999>0.999>0.999
Precision (%RSD) < 2%< 5%< 1%< 3%
Analysis Time 10-30 minutes15-45 minutes5-15 minutes per sample5-20 minutes
Sample Derivatization Not typically requiredMay be required for polar impuritiesNot requiredNot typically required
Key Advantages Versatile, robust, and widely available.High sensitivity and structural elucidation capabilities (MS).Non-destructive, requires minimal sample preparation, and provides structural information.Fast, uses less organic solvent, and suitable for thermolabile compounds.
Key Disadvantages Uses significant volumes of organic solvents.Requires volatile and thermally stable analytes.Lower sensitivity compared to chromatographic methods.Higher initial instrument cost.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for structurally related compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for routine monitoring of reaction progress and for quantifying the main components and major impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Gradient Program:

        • 0-2 min: 50% B

        • 2-15 min: 50% to 95% B

        • 15-20 min: 95% B

        • 20.1-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm and 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a small amount of the reaction mixture and dissolve it in a known volume of acetonitrile to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Quantification:

    • Prepare a series of calibration standards of this compound in acetonitrile.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile components in the reaction mixture, including the starting material, product, and potential volatile by-products.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Dilute the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • Quantification:

    • Use an internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties but a different retention time).

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for a typical HPLC analysis and the signaling pathway for method selection.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Reaction Mixture Sampling Dilution Dilution & Filtration Sample->Dilution Injection Sample Injection Dilution->Injection MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for HPLC analysis.

Method_Selection Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) Decision1 Volatile & Thermally Stable? Analyte_Properties->Decision1 Analysis_Goals Analytical Goals (Speed, Sensitivity, Structural Info) Decision2 Need Structural Info? Analysis_Goals->Decision2 Decision3 High Throughput Needed? Analysis_Goals->Decision3 GC_MS GC-MS Decision1->GC_MS Yes HPLC_UV HPLC-UV Decision1->HPLC_UV No Decision2->GC_MS Yes Decision2->HPLC_UV No qNMR qNMR Decision2->qNMR Yes Decision3->HPLC_UV No SFC SFC Decision3->SFC Yes

A Researcher's Guide to Quantitative Byproduct Analysis in Reactions of 1-Bromo-4-(methoxymethoxy)benzene: qNMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of impurities and byproducts in chemical reactions is paramount for process optimization, regulatory compliance, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of byproducts in reactions involving the versatile building block, 1-Bromo-4-(methoxymethoxy)benzene.

This compound is a common starting material in the synthesis of complex organic molecules, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura and Grignard reactions. However, these reactions are often accompanied by the formation of undesired byproducts, primarily through homocoupling mechanisms. The accurate quantification of these byproducts is crucial for determining reaction efficiency and purity of the desired product.

This guide presents a comparative analysis based on hypothetical, yet realistic, experimental data to illustrate the strengths and weaknesses of each analytical method.

Comparison of Analytical Techniques for Byproduct Quantification

Quantitative NMR (qNMR) offers a distinct advantage as a primary analytical method, allowing for the direct quantification of analytes without the need for specific reference standards for each byproduct.[1][2] This is particularly beneficial in a research and development setting where byproduct standards may not be readily available. In contrast, HPLC and GC-MS are comparative methods that typically require calibration with authentic standards for accurate quantification.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei (protons).Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation based on volatility and interaction with a stationary phase, with mass-based detection.
Quantification Absolute quantification using a certified internal standard.Relative quantification based on area percentage; absolute requires specific standards for each analyte.Relative quantification based on ion abundance; absolute requires specific standards for each analyte.
Sample Prep. Simple dissolution in a deuterated solvent with an internal standard.Dilution in a suitable mobile phase; may require filtration.May require derivatization for non-volatile compounds; dilution in a suitable solvent.
Analysis Time ~10-20 minutes per sample.~20-40 minutes per sample.~30-60 minutes per sample.
Selectivity High, based on unique chemical shifts. Can be enhanced with 2D NMR for complex mixtures.Good, based on retention time and UV absorbance. Co-elution can be an issue.Excellent, based on retention time and mass-to-charge ratio, providing high confidence in identification.
Destructive? No, the sample can be recovered.Yes.Yes.

Illustrative Quantitative Analysis of a Suzuki-Miyaura Coupling Reaction

Reaction: Phenylboronic acid is coupled with this compound.

Expected Byproduct: 4,4'-bis(methoxymethoxy)biphenyl (homocoupling of the starting material).

Hypothetical Quantitative Results:

CompoundqNMR (% mole/mole)HPLC (% Area)GC-MS (% Area)
4-(methoxymethoxy)biphenyl (Product)92.594.894.2
4,4'-bis(methoxymethoxy)biphenyl (Byproduct)7.55.25.8

The discrepancy in the quantitative results between the methods can be attributed to the different response factors of the product and byproduct in UV and MS detectors. qNMR, being a universal detector for protons, provides a more accurate molar ratio without the need for response factor correction.

Illustrative Quantitative Analysis of a Grignard Reaction

Reaction: Formation of a Grignard reagent from this compound followed by reaction with an electrophile.

Expected Byproduct: 4,4'-bis(methoxymethoxy)biphenyl (Wurtz-type homocoupling).

Hypothetical Quantitative Results:

CompoundqNMR (% mole/mole)HPLC (% Area)GC-MS (% Area)
Desired Product88.290.589.8
4,4'-bis(methoxymethoxy)biphenyl (Byproduct)11.89.510.2

Again, qNMR provides a direct and accurate measure of the molar quantities of the product and the homocoupled byproduct.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

A detailed protocol for qNMR analysis is crucial for obtaining accurate and reproducible results.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the crude reaction mixture and 5 mg of a certified internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz).

  • Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery. A D1 of 30 seconds is often a good starting point.

  • Acquire the spectrum with a 90° pulse angle.

  • Collect a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.

  • Calculate the molar quantity of the analyte using the following formula:

    Manalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / MW,IS) * (MW,analyte / manalyte)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Mass

    • MW = Molecular weight

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 0.1 mg/mL.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

Visualizing the Workflow and Chemical Transformations

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for qNMR analysis and the chemical pathways leading to byproduct formation.

qNMR_Workflow qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh crude reaction mixture weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample setup_params Set acquisition parameters (D1, pulse angle) load_sample->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid ft Fourier Transform FID to spectrum acquire_fid->ft phase_baseline Phase and baseline correct spectrum ft->phase_baseline integrate Integrate signals of interest phase_baseline->integrate calculate Calculate molar ratios and quantities integrate->calculate

Caption: A flowchart illustrating the key steps in a quantitative NMR (qNMR) analysis.

Reaction_Pathways Byproduct Formation Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction start_suzuki This compound product_suzuki 4-(methoxymethoxy)biphenyl start_suzuki->product_suzuki Pd catalyst, base byproduct_suzuki 4,4'-bis(methoxymethoxy)biphenyl start_suzuki->byproduct_suzuki Homocoupling boronic_acid Phenylboronic Acid boronic_acid->product_suzuki start_grignard This compound grignard_reagent Grignard Reagent start_grignard->grignard_reagent byproduct_grignard 4,4'-bis(methoxymethoxy)biphenyl start_grignard->byproduct_grignard Homocoupling mg Mg mg->grignard_reagent product_grignard Desired Product grignard_reagent->product_grignard electrophile Electrophile electrophile->product_grignard

Caption: Reaction schemes for Suzuki-Miyaura coupling and Grignard reactions, highlighting the formation of the desired product and the homocoupling byproduct.

References

A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions with 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of building blocks in cross-coupling reactions is crucial for efficient synthesis design and process optimization. This guide provides a comparative analysis of the kinetic performance of 1-Bromo-4-(methoxymethoxy)benzene in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally similar analogs, primarily 4-bromoanisole, to provide valuable insights into its expected reactivity.

The methoxymethoxy (MOM) protecting group in this compound is electronically similar to the methoxy group in 4-bromoanisole, making the latter an excellent model for predicting kinetic behavior. Both are electron-donating groups, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition.

Comparative Kinetic Data

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 4-bromoanisole and provide a qualitative comparison for Heck and Sonogashira reactions based on general principles and studies of various substituted aryl bromides.

Table 1: Suzuki-Miyaura Coupling Kinetics of 4-Bromoanisole with Phenylboronic Acid

ParameterValueConditionsReference
Apparent Rate Constant (k_app)1.8 x 10⁻⁴ s⁻¹Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80 °C[1]
Activation Energy (Ea)75.3 kJ/molPd(OAc)₂, PPh₃, K₂CO₃, DMF[1]
Turnover Frequency (TOF)>1000 h⁻¹Pd nanoparticles, NaOH, EtOH/H₂O, 60 °C[2]

Table 2: Qualitative Comparison of Cross-Coupling Reactions with Substituted Aryl Bromides

Reaction TypeInfluence of Electron-Donating Groups (e.g., -OMOM, -OMe)General Reactivity Trend
Suzuki-Miyaura Generally slower oxidative addition compared to electron-withdrawing groups.[3]Ar-I > Ar-Br > Ar-Cl
Heck Slower reaction rates compared to aryl bromides with electron-withdrawing substituents.[4]Ar-I > Ar-Br > Ar-Cl
Sonogashira Electron-donating groups can decrease the rate of oxidative addition.[5]Ar-I > Ar-OTf > Ar-Br > Ar-Cl

Experimental Protocols

Detailed methodologies are essential for reproducible kinetic studies. Below are representative protocols for monitoring the kinetics of Suzuki-Miyaura, Heck, and Sonogashira reactions.

Kinetic Study of a Suzuki-Miyaura Coupling Reaction

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of an aryl bromide (e.g., this compound or 4-bromoanisole) with phenylboronic acid.

Materials:

  • This compound (or 4-bromoanisole)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the aryl bromide and the internal standard in DMF.

  • Reaction Setup: In a series of reaction vials, add phenylboronic acid, potassium carbonate, and a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in DMF.

  • Initiation of Reaction: To each reaction vial, add the stock solution of the aryl bromide and internal standard. Place the vials in a pre-heated heating block set to the desired temperature (e.g., 80 °C).

  • Sampling: At timed intervals, withdraw an aliquot from each reaction vial, quench it with a suitable solvent (e.g., diethyl ether), and filter it through a short plug of silica gel.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the aryl bromide versus time to determine the initial reaction rate. The apparent rate constant can be calculated by fitting the data to the appropriate rate law.

Kinetic Study of a Heck Coupling Reaction

Objective: To monitor the kinetics of the Heck coupling of an aryl bromide with an alkene (e.g., styrene or n-butyl acrylate).

Materials:

  • This compound

  • Styrene (or n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., biphenyl)

  • Equipment as listed for the Suzuki reaction

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the aryl bromide and the internal standard in DMF.

  • Reaction Setup: In a series of reaction vials, add Pd(OAc)₂, tri(o-tolyl)phosphine, and a magnetic stir bar.

  • Initiation of Reaction: To each vial, add the stock solution, styrene, and triethylamine. Place the vials in a pre-heated heating block (e.g., 100 °C).

  • Sampling and Analysis: Follow the sampling and analysis procedure as described for the Suzuki-Miyaura reaction.

  • Data Analysis: Plot the concentration of the product versus time to determine the reaction rate.

Kinetic Study of a Sonogashira Coupling Reaction

Objective: To determine the kinetic profile of the Sonogashira coupling of an aryl bromide with a terminal alkyne (e.g., phenylacetylene).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Internal standard (e.g., naphthalene)

  • Equipment as listed for the Suzuki reaction

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the aryl bromide and the internal standard in THF.

  • Reaction Setup: In a series of reaction vials, add PdCl₂(PPh₃)₂, CuI, and a magnetic stir bar.

  • Initiation of Reaction: To each vial, add the stock solution, phenylacetylene, and triethylamine. Place the vials in a pre-heated heating block (e.g., 50 °C).

  • Sampling and Analysis: Follow the sampling and analysis procedure as described for the Suzuki-Miyaura reaction.

  • Data Analysis: Plot the disappearance of the aryl bromide over time to determine the reaction rate and calculate the rate constant.

Visualizations

The following diagrams illustrate the catalytic cycles and experimental workflows for the cross-coupling reactions discussed.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Pd-H Complex Pd-H Complex Insertion Product->Pd-H Complex β-Hydride Elimination Pd-H Complex->Pd(0)L2 Base (-HX) caption Heck Reaction Catalytic Cycle

Caption: The catalytic cycle of the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X to Pd cycle caption Sonogashira Catalytic Cycle (with copper co-catalyst)

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Initiate Reaction (Heating & Stirring) A->B C Timed Aliquot Sampling B->C D Quench Reaction C->D E Sample Preparation (Filtration/Dilution) D->E F Instrumental Analysis (GC-MS or HPLC) E->F G Data Processing (Concentration vs. Time) F->G H Kinetic Analysis (Rate Constant Calculation) G->H caption General Experimental Workflow for Kinetic Studies

Caption: A typical workflow for conducting kinetic studies of cross-coupling reactions.

References

A Cost-Benefit Analysis: Selecting the Optimal Phenolic Protection for 1-Bromo-4-hydroxybenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic pathway. This guide provides a comprehensive cost-benefit analysis of using 1-Bromo-4-(methoxymethoxy)benzene, a methoxymethyl (MOM)-protected derivative of 4-bromophenol, in organic synthesis. We offer an objective comparison with two common alternatives: the benzyl (Bn) and the tert-butyldimethylsilyl (TBS) protected counterparts, supported by experimental data and detailed methodologies.

The hydroxyl group of phenols requires protection during many synthetic transformations to prevent unwanted side reactions. The ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and cost-effective. Here, we evaluate the use of this compound by comparing its synthesis and deprotection with 1-bromo-4-(benzyloxy)benzene and 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene.

At a Glance: Cost and Performance Comparison

A primary consideration in process development and research is the balance between the cost of starting materials and reagents, and their performance in terms of reaction efficiency and time. The following table provides an estimated cost comparison for the protection of one mole of 4-bromophenol with MOM, Benzyl, and TBS groups.

Protecting GroupReagentApprox. Price (USD/mol of 4-bromophenol)Protected ProductApprox. Price (USD/mol)
MOM Chloromethyl methyl ether (MOMCl)~ $150 - $300This compound~ $800
Dimethoxymethane~ $20 - $50
Benzyl (Bn) Benzyl bromide~ $100 - $2001-bromo-4-(benzyloxy)benzene~ $1000
TBS tert-Butyldimethylsilyl chloride (TBSCl)~ $150 - $3001-bromo-4-((tert-butyldimethylsilyl)oxy)benzeneNot readily available commercially

Note: Prices are estimates based on currently available data from various suppliers for laboratory-scale quantities and are subject to change. Bulk pricing may be significantly lower. The cost for the TBS-protected compound is not listed as it is typically prepared in-situ and not commonly sold as a final product.

Performance and Reaction Parameters

The choice of a protecting group extends beyond cost to its performance in the laboratory. Key parameters such as reaction time and yield for both protection and deprotection steps are critical for evaluating the overall efficiency of a synthetic route.

Protection of 4-Bromophenol
Protecting GroupTypical ConditionsReaction TimeYield (%)
MOM MOMCl, DIPEA, DCM, 0 °C to rt12 - 16 h~90-95
Benzyl (Bn) BnBr, K₂CO₃, Acetone, reflux12 - 24 h>90
TBS TBSCl, Imidazole, DMF, rt~48 h98[1]
Deprotection of Protected 4-Bromophenol
Protecting GroupTypical ConditionsReaction TimeYield (%)
MOM Conc. HCl, Methanol, reflux2 - 6 h85 - 95[2]
Benzyl (Bn) H₂, Pd/C, Methanol, rt2 - 12 h>95
TBS TBAF, THF, 0 °C to rt1 - 3 h>95

Experimental Protocols

Detailed methodologies for the protection and deprotection of 4-bromophenol with MOM, Benzyl, and TBS groups are provided below.

Protocol 1: Methoxymethyl (MOM) Protection of 4-Bromophenol

Materials:

  • 4-Bromophenol

  • Chloromethyl methyl ether (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) is added N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • Chloromethyl methyl ether (MOM-Cl, 1.5-3.0 eq) is added dropwise to the stirred solution.[3]

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[3]

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.[3]

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

  • The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Protocol 2: Benzyl (Bn) Protection of 4-Bromophenol

Materials:

  • 4-Bromophenol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-bromophenol (1.0 eq) in acetone at room temperature, potassium carbonate (1.5 eq) and benzyl bromide (1.0 eq) are added.[4]

  • The reaction mixture is heated to reflux and stirred overnight.[4]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield 1-bromo-4-(benzyloxy)benzene.

Protocol 3: tert-Butyldimethylsilyl (TBS) Protection of 4-Bromophenol

Materials:

  • 4-Bromophenol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Dimethylformamide (DMF)

  • Water

  • 60/80 petrol-diethyl ether mixture

  • Aqueous NaOH solution (1 M)

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate

Procedure:

  • tert-Butyl(chloro)dimethylsilane (1.4 eq) is added to a solution of 4-bromophenol (1.0 eq) and imidazole (3.4 eq) in dimethylformamide.[1]

  • The mixture is magnetically stirred for 2 days.[1]

  • Water and 60/80 petrol are added, followed by more water after 1 hour.[1]

  • The phases are separated, and the aqueous phase is extracted twice with a 1:1 mixture of 60/80 petrol-diethyl ether.[1]

  • The combined organic phases are washed successively with water, aqueous NaOH solution (1 M), water, and saturated NaCl solution, and then dried over anhydrous magnesium sulfate.[1]

  • The solution is evaporated, and the residue is distilled to give the product as a colorless oil (98% yield).[1]

Deprotection Protocols

Deprotection of this compound (Acidic Hydrolysis)

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.[2]

  • Add concentrated hydrochloric acid (a catalytic amount) to the solution at room temperature.[5]

  • Heat the reaction mixture to reflux and monitor by TLC for the disappearance of the starting material (typically 2-6 hours).[2]

  • Once the reaction is complete, cool to room temperature and neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[2]

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromophenol.

Deprotection of 1-bromo-4-(benzyloxy)benzene (Hydrogenolysis)

Materials:

  • 1-bromo-4-(benzyloxy)benzene

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-bromo-4-(benzyloxy)benzene in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-bromophenol.

Deprotection of 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene (Fluoride-mediated)

Materials:

  • 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected phenol (1.0 equiv) in anhydrous THF.[6]

  • Cool the solution to 0 °C in an ice bath.[6]

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[6]

  • Dilute the reaction mixture with dichloromethane and quench by adding water.[6]

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.[6]

  • Filter and concentrate the solution to obtain the crude 4-bromophenol.

Visualization of Synthetic Pathways and Decision Workflow

Synthesis_Comparison cluster_MOM MOM Protection cluster_Bn Benzyl Protection cluster_TBS TBS Protection Start 4-Bromophenol MOM_Protect MOMCl, DIPEA, DCM 12-16h Start->MOM_Protect Yield: ~90-95% Bn_Protect BnBr, K2CO3, Acetone 12-24h Start->Bn_Protect Yield: >90% TBS_Protect TBSCl, Imidazole, DMF ~48h Start->TBS_Protect Yield: 98% MOM_Protected This compound MOM_Protect->MOM_Protected MOM_Deprotect HCl, MeOH 2-6h MOM_Protected->MOM_Deprotect End 4-Bromophenol MOM_Deprotect->End Yield: 85-95% Bn_Protected 1-Bromo-4-(benzyloxy)benzene Bn_Protect->Bn_Protected Bn_Deprotect H2, Pd/C, MeOH 2-12h Bn_Protected->Bn_Deprotect Bn_Deprotect->End Yield: >95% TBS_Protected 1-Bromo-4-((tert-butyldimethylsilyl)oxy)benzene TBS_Protect->TBS_Protected TBS_Deprotect TBAF, THF 1-3h TBS_Protected->TBS_Deprotect TBS_Deprotect->End Yield: >95%

Caption: Comparative workflow for the protection and deprotection of 4-bromophenol.

Decision_Workflow Start Need to protect 4-bromophenol? Acid_Sensitive Is the substrate sensitive to acid? Start->Acid_Sensitive Yes Base_Stable Are strong bases used in subsequent steps? Acid_Sensitive->Base_Stable No Use_Bn Consider Benzyl protection. Stable to acid/base. Acid_Sensitive->Use_Bn Yes Reductive_Conditions Are reductive conditions (e.g., hydrogenation) problematic? Base_Stable->Reductive_Conditions Yes Use_TBS Consider TBS protection. Acid labile, base stable. Base_Stable->Use_TBS No Cost_Constraint Is cost the primary concern? Reductive_Conditions->Cost_Constraint Yes Use_MOM Consider MOM protection. Deprotection is acidic. Reductive_Conditions->Use_MOM No Cost_Constraint->Use_MOM No MOM_Alternative Consider MOM via Dimethoxymethane. Cost_Constraint->MOM_Alternative Yes

References

A Comparative Analysis of Cross-Coupling Methods for the Synthesis of 4-(Methoxymethoxy)biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of Key Intermediates

In the realm of pharmaceutical and materials science, the efficient construction of biaryl and other carbon-carbon or carbon-heteroatom bonds is paramount. The compound 1-Bromo-4-(methoxymethoxy)benzene serves as a important building block for the synthesis of various target molecules. This guide provides a comparative yield analysis of several prominent cross-coupling methods for this substrate, supported by experimental data and detailed protocols to aid researchers in selecting the most effective synthetic route.

Comparative Yield Analysis

The following table summarizes the typical yields achieved for various palladium-catalyzed cross-coupling reactions utilizing this compound or its close structural analog, 1-Bromo-4-methoxybenzene. These reactions demonstrate the versatility of this substrate in forming new carbon-carbon and carbon-nitrogen bonds.

Cross-Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃Methanol80198[1]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%)TriethylamineTolueneRT12~85-95[2]
Buchwald-Hartwig AnilinePd(OAc)₂ (5 mol%), BINAP (8 mol%)Cs₂CO₃Toluene1108High
Heck StyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₂CO₃DMF100-12012-24Moderate to High
Stille Tributyl(phenyl)stannanePd(PPh₃)₄ or PdCl₂(PPh₃)₂-Toluene80-1102-24High
Negishi Phenylzinc chloridePd(OAc)₂ (2 mol%), SPhos (4 mol%)-THF6512High

Note: Yields are based on reported values for 1-Bromo-4-methoxybenzene (a close analog) or are typical expected yields for aryl bromides under the specified conditions. Actual yields may vary depending on the specific reaction setup and purity of reagents.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific laboratory conditions.

Suzuki-Miyaura Coupling

This protocol is for the coupling of an aryl bromide with a boronic acid.

Procedure:

  • To a reaction vessel, add 1-Bromo-4-methoxybenzene (0.20 mmol, 1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).[1]

  • Add the palladium catalyst, Pd-PEPPSI-CMP (0.5 mol%).[1]

  • Add methanol (0.5 mL) as the solvent.[1]

  • Heat the mixture at 80 °C for 1 hour.[1]

  • After cooling, the product can be isolated by filtration and chromatography to afford the desired biphenyl derivative.[1]

Sonogashira Coupling

This protocol describes the coupling of an aryl bromide with a terminal alkyne.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[2]

  • Add anhydrous toluene (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv).[2]

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.[2]

  • Stir the reaction mixture at room temperature for 12 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • The crude product is then purified by column chromatography.[2]

Buchwald-Hartwig Amination

This protocol outlines the amination of an aryl bromide.

Procedure:

  • In a reaction vessel, combine the bromo-aromatic ring (1 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 volumes).[3]

  • Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.[3]

  • After cooling, filter the mixture through celite and concentrate the filtrate.

  • The resulting residue can be purified by silica gel column chromatography to yield the desired N-aryl amine.[3]

Heck Reaction

This protocol is for the coupling of an aryl bromide with an alkene.

Procedure:

  • To a dry round-bottom flask, add 1-bromo-4-(trichloromethyl)benzene (a representative electron-deficient aryl bromide) (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the product is isolated through an aqueous workup and purified by column chromatography.

Stille Coupling

This protocol describes the coupling of an aryl bromide with an organostannane.

Procedure:

  • In a reaction flask, dissolve the aryl bromide (1.0 equiv) and the organostannane (e.g., tributyl(phenyl)tin, 1.1 equiv) in toluene.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%).

  • Heat the reaction mixture at 80-110 °C for 2-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the product can be isolated and purified by column chromatography.

Negishi Coupling

This protocol outlines the coupling of an aryl bromide with an organozinc reagent.

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, prepare the catalyst by adding Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add the aryl bromide (1.0 equiv) to the flask, followed by a solution of the organozinc reagent (e.g., phenylzinc chloride, 1.5 equiv) in THF.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, the reaction is quenched and the product is extracted and purified.

Visualizing the Synthetic Pathways

To better understand the experimental workflows and the relationships between the different cross-coupling methods, the following diagrams have been generated.

Cross_Coupling_Workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Coupling Partner, Base, and Catalyst/Ligand B Add Solvent and Degas System A->B C Heat Reaction Mixture with Stirring B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Aqueous Workup and Extraction D->E F Column Chromatography E->F G Isolated Product F->G

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Comparative_Yield_Analysis Comparative Yields of Cross-Coupling Methods cluster_high_yield High Yield (>90%) cluster_good_yield Good to High Yield (80-95%) cluster_variable_yield Variable Yield A This compound B Suzuki-Miyaura (98%) A->B C Sonogashira (~85-95%) A->C D Stille (High) A->D E Negishi (High) A->E F Buchwald-Hartwig (High) A->F G Heck (Moderate to High) A->G

Caption: A comparative overview of reported yields for different cross-coupling reactions.

References

A Comparative Guide to Assessing the Purity of 1-Bromo-4-(methoxymethoxy)benzene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic syntheses, the purity of starting materials and intermediates is paramount. 1-Bromo-4-(methoxymethoxy)benzene serves as a crucial building block, particularly in cross-coupling reactions, due to the presence of a reactive aryl bromide and a protected phenol. The methoxymethyl (MOM) ether protecting group offers stability under various reaction conditions, yet its introduction and the overall purity of the final product require careful assessment. This guide provides a comparative analysis of the purity assessment of this compound against alternative protected 4-bromophenols, supported by experimental data and detailed methodologies.

Comparison of Physicochemical and Purity Data

The selection of a protected 4-bromophenol often depends on the specific requirements of the synthetic route, including the stability of the protecting group and the ease of its removal. Below is a comparison of this compound with common alternatives.

CompoundProtecting GroupMolecular Weight ( g/mol )Typical Purity (%)Key Analytical Techniques for Purity
This compoundMOM217.06>97 (HPLC)HPLC, GC-MS, ¹H NMR, ¹³C NMR
1-Bromo-4-methoxybenzeneMethyl (Me)187.03[1]>98 (GC)GC-MS, ¹H NMR, ¹³C NMR
4-Bromophenyl acetateAcetyl (Ac)215.04>98 (HPLC)HPLC, ¹H NMR, ¹³C NMR
1-Benzyloxy-4-bromobenzeneBenzyl (Bn)263.13>98 (HPLC)HPLC, ¹H NMR, ¹³C NMR
1-Bromo-4-(tert-butyldimethylsilyloxy)benzeneTBDMS287.25>97 (GC)GC-MS, ¹H NMR, ¹³C NMR

Experimental Protocols for Purity Assessment

Accurate determination of purity relies on robust analytical methods. The following are detailed protocols for the most common techniques used for the analysis of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For instance, a starting composition of 50:50 (v/v) acetonitrile:water, gradually increasing to 95:5 over 20 minutes. For compounds that are less polar, a higher initial concentration of acetonitrile may be required. For MS compatibility, formic acid (0.1%) can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 1 mL of acetonitrile.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by the relative area of the main peak compared to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and thermally stable compounds, providing both separation and identification of impurities.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for these types of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. Impurities are identified by their mass spectra and retention times, and their relative abundance is estimated from the peak areas in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized product and identifying any structurally related impurities.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key signals for this compound in CDCl₃ are expected around δ 7.4-6.9 (aromatic protons), δ 5.1 (O-CH₂-O), and δ 3.5 (O-CH₃).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals for the target compound would include those for the aromatic carbons, the acetal carbon, and the methoxy carbon.

  • Purity Assessment: Integration of the proton signals can provide a quantitative measure of purity if a certified internal standard is used. The presence of unexpected signals may indicate impurities.

Comparative Spectroscopic Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its alternatives, which are crucial for structural verification.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compoundCDCl₃~7.4 (d, 2H), ~7.0 (d, 2H), ~5.1 (s, 2H), ~3.5 (s, 3H)~155, ~132, ~118, ~115, ~95, ~56
1-Bromo-4-methoxybenzene[2]CDCl₃7.38 (d, 2H), 6.78 (d, 2H), 3.78 (s, 3H)158.78, 132.36, 115.83, 112.92, 55.57
4-Bromophenyl acetateCDCl₃~7.5 (d, 2H), ~7.0 (d, 2H), ~2.3 (s, 3H)~169, ~149, ~132, ~123, ~21
1-Benzyloxy-4-bromobenzeneCDCl₃~7.4-7.3 (m, 5H), ~7.4 (d, 2H), ~6.9 (d, 2H), ~5.0 (s, 2H)~158, ~137, ~132, ~129, ~128, ~127, ~117, ~116, ~70
1-Bromo-4-(tert-butyldimethylsilyloxy)benzeneCDCl₃~7.3 (d, 2H), ~6.7 (d, 2H), ~1.0 (s, 9H), ~0.2 (s, 6H)~154, ~132, ~121, ~116, ~26, ~18, ~-4

Synthesis and Purity Workflow

The purity of the final product is intrinsically linked to the synthetic and purification procedures employed.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start 4-Bromophenol reagents MOM-Cl or Dimethoxymethane, Base (e.g., DIPEA) reaction MOM Protection Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography workup->chromatography distillation Distillation (if liquid) chromatography->distillation final_product Pure 1-Bromo-4- (methoxymethoxy)benzene distillation->final_product hplc HPLC gcms GC-MS nmr NMR (¹H, ¹³C) final_product->hplc final_product->gcms final_product->nmr

Caption: Workflow for the synthesis and purity assessment of this compound.

Signaling Pathway and Reaction Application

This compound is a versatile intermediate, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is fundamental in the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.

reactant1 This compound product Biaryl Product reactant1->product reactant2 Aryl Boronic Acid (R-B(OH)₂) reactant2->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Oxidative Addition base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Transmetalation deprotection Deprotection (Acidic Conditions) product->deprotection Reductive Elimination final_product Functionalized Phenol deprotection->final_product

Caption: Suzuki-Miyaura coupling reaction involving this compound.

Conclusion

The assessment of purity for this compound is a critical step in ensuring the reliability and reproducibility of subsequent synthetic transformations. A multi-technique approach, combining chromatography (HPLC or GC-MS) for quantitative purity determination and spectroscopy (NMR) for structural confirmation, is essential. When selecting a protected 4-bromophenol, researchers must consider not only the purity of the material but also the stability of the protecting group under the planned reaction conditions and the ease of its eventual removal. This guide provides the foundational information and methodologies to make informed decisions and to rigorously assess the quality of these important synthetic intermediates.

References

Spectroscopic Confirmation of MOM Deprotection from a 4-Bromophenyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data before and after the deprotection of a methoxymethyl (MOM) ether from a 4-bromophenyl ether to yield 4-bromophenol. It further presents a comparative analysis of the MOM protecting group with common alternatives, namely the benzyl (Bn) and tert-butyldimethylsilyl (TBS) ethers, supported by experimental data. Detailed protocols and visual workflows are included to assist in the practical application of these techniques.

Spectroscopic Confirmation of Deprotection

The successful deprotection of the MOM group from 1-bromo-4-(methoxymethoxy)benzene to 4-bromophenol can be unequivocally confirmed by analyzing the changes in their respective NMR, IR, and mass spectra.

Table 1: Comparative Spectroscopic Data
Spectroscopic TechniqueThis compound (MOM-protected)4-Bromophenol (Deprotected)Key Changes Upon Deprotection
¹H NMR (CDCl₃, ppm)~7.4 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~5.2 (s, 2H, -O-CH₂-O-) , ~3.5 (s, 3H, -O-CH₃) ~7.33 (d, 2H, Ar-H), ~6.72 (d, 2H, Ar-H), ~4.92 (s, 1H, -OH) [1]Disappearance of the two singlets corresponding to the MOM group protons (-O-CH₂-O- at ~5.2 ppm and -O-CH₃ at ~3.5 ppm). Appearance of a broad singlet for the phenolic proton (-OH).
¹³C NMR (CDCl₃, ppm)~155 (C-O), ~132 (C-Br), ~117 (Ar-C), ~94 (-O-CH₂-O-) , ~56 (-O-CH₃) ~154 (C-O), ~132 (C-Br), ~117 (Ar-C), ~113 (Ar-C)[1]Disappearance of the signals for the MOM group carbons.
IR Spectroscopy (cm⁻¹)C-O-C stretching (~1150-1085 cm⁻¹)Broad O-H stretching (~3550-3200 cm⁻¹) , C-O stretching (~1230-1140 cm⁻¹)Disappearance of the C-O-C acetal stretches and appearance of a strong, broad O-H band, confirming the presence of the hydroxyl group.
Mass Spectrometry (m/z)M⁺: 216/218 (due to Br isotopes). Key fragment: m/z 45 (-CH₂OCH₃⁺) M⁺: 172/174 (due to Br isotopes)A molecular ion peak shift from 216/218 to 172/174, corresponding to the loss of the MOM group (44 Da). Disappearance of the characteristic m/z 45 fragment.

Comparison of Phenolic Protecting Groups

The choice of a protecting group is critical in multi-step organic synthesis. The MOM group is a popular choice for phenols due to its ease of introduction and stability to a wide range of non-acidic conditions. However, its removal requires acidic conditions, which may not be suitable for all substrates. Benzyl (Bn) and tert-butyldimethylsilyl (TBS) ethers are common alternatives with different stability profiles and deprotection methods.

Table 2: Comparison of Phenolic Protecting Groups
Protecting GroupProtection Conditions (Typical Yield)Deprotection Conditions (Typical Yield & Time)AdvantagesDisadvantages
MOM (Methoxymethyl)MOM-Cl, base (e.g., DIPEA), CH₂Cl₂ (85-98%)[2]Acidic conditions (e.g., HCl in MeOH, TFA in CH₂Cl₂) (65-85%, 2-12 h)[2][3]Stable to strong bases, organometallics, and nucleophiles.Requires acidic conditions for removal, which can be harsh for sensitive substrates. MOM-Cl is a carcinogen.
Bn (Benzyl)BnBr or BnCl, base (e.g., K₂CO₃, NaH), solvent (e.g., Acetone, DMF) (>90%)[4]Hydrogenolysis (H₂, Pd/C), various solvents (e.g., EtOH, EtOAc) (>90%, 1-16 h)[5][6]Stable to a wide range of acidic and basic conditions. Can be removed under neutral conditions.Not stable to reducing conditions required for other functional groups.
TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMF (94%)[7]Fluoride source (e.g., TBAF in THF) or acidic conditions (e.g., HCl in MeCN) (95-97%, 3-18 h)[7][8]Stable to basic and organometallic reagents. Can be removed under mild, non-acidic conditions.Labile to acidic conditions and fluoride ions. Can be sterically hindered for some phenols.

Experimental Protocols

MOM Deprotection of this compound

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, UV lamp)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add concentrated hydrochloric acid (e.g., 2-3 drops per mmol of substrate) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours).

  • Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromophenol.

  • If necessary, purify the product by column chromatography on silica gel.

Visualizing the Workflow and Comparisons

experimental_workflow cluster_reaction Deprotection Reaction cluster_workup Aqueous Workup cluster_analysis Spectroscopic Analysis start 1. Dissolve this compound in Methanol add_hcl 2. Add concentrated HCl start->add_hcl stir 3. Stir at Room Temperature add_hcl->stir monitor 4. Monitor by TLC stir->monitor neutralize 5. Neutralize with NaHCO₃ monitor->neutralize evaporate 6. Evaporate Methanol neutralize->evaporate extract 7. Extract with DCM evaporate->extract wash 8. Wash with Brine extract->wash dry 9. Dry with MgSO₄ wash->dry concentrate 10. Concentrate dry->concentrate nmr ¹H and ¹³C NMR concentrate->nmr ir IR Spectroscopy concentrate->ir ms Mass Spectrometry concentrate->ms

protecting_group_comparison cluster_mom MOM Group cluster_bn Benzyl Group cluster_tbs TBS Group phenol Phenol (Ar-OH) mom_protect Protection: MOM-Cl, Base phenol->mom_protect bn_protect Protection: BnBr, Base phenol->bn_protect tbs_protect Protection: TBSCl, Imidazole phenol->tbs_protect mom_protected MOM-Protected Phenol (Ar-OMOM) mom_deprotect Deprotection: Acid (e.g., HCl, TFA) mom_protected->mom_deprotect mom_protect->mom_protected mom_deprotect->phenol Deprotection bn_protected Benzyl-Protected Phenol (Ar-OBn) bn_deprotect Deprotection: H₂, Pd/C bn_protected->bn_deprotect bn_protect->bn_protected bn_deprotect->phenol Deprotection tbs_protected TBS-Protected Phenol (Ar-OTBS) tbs_deprotect Deprotection: TBAF or Acid tbs_protected->tbs_deprotect tbs_protect->tbs_protected tbs_deprotect->phenol Deprotection

References

A Senior Application Scientist's Guide to the Mechanistic Nuances of Palladium-Catalyzed Reactions with 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] The ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance has revolutionized the way we approach the synthesis of novel compounds.[3] This guide, curated from the perspective of a Senior Application Scientist, delves into the mechanistic intricacies of palladium-catalyzed reactions utilizing 1-Bromo-4-(methoxymethoxy)benzene as a key substrate.

We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, comparing the performance of this MOM-protected phenol derivative with relevant alternatives. This document is designed to be a self-validating system, grounding its claims in experimental data and authoritative sources, thereby empowering you to not only execute these reactions but to truly understand and troubleshoot them.

The Role of this compound in Palladium Catalysis

This compound serves as an excellent model substrate for studying palladium-catalyzed cross-coupling reactions. The methoxymethyl (MOM) protecting group for the phenolic hydroxyl function is a common feature in multi-step syntheses. Understanding its influence on the reaction mechanism is crucial for optimizing reaction conditions and avoiding potential pitfalls. The reactivity of the C-Br bond is modulated by the electronic nature of the para-substituent, making this a pertinent case study for a wide range of substituted aryl halides.

This guide will focus on three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. For each, we will dissect the catalytic cycle, analyze the electronic and steric effects at play, and provide a comparative analysis with alternative substrates.

I. The Suzuki-Miyaura Coupling: A Comparative Mechanistic Study

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the formation of a C-C bond between an organoboron species and an organic halide.[3]

The Catalytic Cycle: A Visual Representation

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA ArPdX Ar-Pd(II)L_n-X OA->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Base Base Boronate R-B(OR')_2 Base->Boronate activates Boronate->Transmetalation ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 regenerates Product Ar-R RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations for this compound

The rate-determining step in the Suzuki-Miyaura coupling can vary depending on the substrates and reaction conditions, but it is often the oxidative addition of the aryl halide to the Pd(0) complex. The electronic nature of the substituent at the para-position of the aryl bromide plays a significant role in this step. Electron-withdrawing groups generally accelerate the oxidative addition, while electron-donating groups can slow it down.[5]

The methoxymethoxy (-OCH2OCH3) group is generally considered to be an electron-donating group, though its effect is nuanced. It is less electron-donating than a simple methoxy (-OCH3) group due to the inductive effect of the second oxygen atom. This subtle electronic difference can influence the rate of oxidative addition compared to a substrate like 4-bromoanisole.

Comparative Performance Analysis

To illustrate the impact of the para-substituent, let's compare the reactivity of this compound with other para-substituted aryl bromides in a model Suzuki-Miyaura reaction.

Aryl BromidePara-SubstituentElectronic NatureExpected Relative Rate of Oxidative Addition
This compound -OCH2OCH3Electron-donatingModerate
4-Bromoanisole-OCH3Stronger Electron-donatingSlower
4-Bromobenzonitrile-CNStrong Electron-withdrawingFaster
4-Bromaniline-NH2Very Strong Electron-donatingSlowest

This table is a qualitative comparison based on established electronic effects of substituents.

Experimental data from studies on similar systems support this trend. For instance, a comparative kinetic study of the Suzuki reaction with various para-substituted aryl bromides showed that electron-withdrawing groups lead to higher reactivity, while strong electron-donating groups decrease the reaction rate.[6]

Potential Side Reaction: MOM Group Stability

A crucial consideration when using MOM-protected phenols is the stability of the protecting group under the reaction conditions. The Suzuki-Miyaura reaction is typically carried out in the presence of a base, which can potentially lead to the cleavage of the MOM group, especially at elevated temperatures. While MOM ethers are generally stable to many basic conditions, strong bases and high temperatures can pose a risk.[7] It is therefore advisable to screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and reaction temperatures to find a balance between efficient coupling and protecting group stability.[8]

II. The Heck Reaction: Olefination of this compound

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[9]

The Catalytic Cycle: A Visual Representation

Heck_Reaction_Cycle cluster_1 Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA ArPdX Ar-Pd(II)L_n-X OA->ArPdX Coordination Alkene Coordination ArPdX->Coordination Alkene Alkene Alkene->Coordination ArPdX_Alkene [Ar-Pd(II)L_n(Alkene)]+X- Coordination->ArPdX_Alkene Insertion Migratory Insertion ArPdX_Alkene->Insertion AlkylPdX R-CH2-CH(Ar)-Pd(II)L_n-X Insertion->AlkylPdX BetaHydride β-Hydride Elimination AlkylPdX->BetaHydride Product_PdH [Product-Pd(II)L_n-H]+X- BetaHydride->Product_PdH Base Base Product_PdH->Base regenerates Pd(0) Product Substituted Alkene Product_PdH->Product Base->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Mechanistic Considerations and Comparison

Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl bromide to the Pd(0) catalyst is a key step in the Heck reaction.[10] Therefore, the electronic effect of the para-methoxymethoxy group will have a comparable influence on the reaction rate. Compared to an aryl bromide with a strong electron-withdrawing group like 1-bromo-4-nitrobenzene, the reaction of this compound is expected to be slower.[11]

A typical set of conditions for a Heck reaction involving an aryl bromide might involve Pd(OAc)2 as the catalyst precursor, a phosphine ligand such as P(o-tol)3, and a base like triethylamine in a polar aprotic solvent like DMF at elevated temperatures (e.g., 100-120 °C).[12]

III. The Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[13][14]

The Catalytic Cycle: A Visual Representation

Buchwald_Hartwig_Cycle cluster_2 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA ArPdX Ar-Pd(II)L_n-X OA->ArPdX Coordination Amine Coordination ArPdX->Coordination Amine R2NH Amine->Coordination ArPdX_Amine [Ar-Pd(II)L_n(R2NH)]+X- Coordination->ArPdX_Amine Deprotonation Deprotonation ArPdX_Amine->Deprotonation Base Base Base->Deprotonation AmidoComplex Ar-Pd(II)L_n(NR2) Deprotonation->AmidoComplex RE Reductive Elimination AmidoComplex->RE RE->Pd0 regenerates Product Ar-NR2 RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Mechanistic Considerations and Comparison

The Buchwald-Hartwig amination also proceeds via an oxidative addition step, and thus the electronic properties of the aryl halide are important.[15] The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine or the intermediate palladium-amine complex.[16] The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often being the most effective.[17]

Given the use of strong bases, the stability of the MOM group is a significant concern in Buchwald-Hartwig aminations. It is essential to carefully select the base and reaction temperature to avoid deprotection. In cases where the MOM group proves to be too labile, alternative protecting groups for the phenol may be necessary.

IV. Experimental Protocols for Mechanistic Investigation

To truly understand the mechanistic nuances of these reactions with this compound, kinetic studies are invaluable. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms from a minimal number of experiments.[18]

Protocol for Reaction Progress Kinetic Analysis (RPKA) of a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura reaction using in-situ NMR spectroscopy.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K3PO4)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • NMR tubes and spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of all reagents and the internal standard in the chosen solvent. This allows for accurate and reproducible dispensing of small quantities.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, boronic acid, base, and internal standard to an NMR tube.

  • Initiation of the Reaction: At time zero, inject the palladium catalyst/ligand stock solution into the NMR tube, cap it, and shake vigorously.

  • In-situ NMR Monitoring: Immediately place the NMR tube in the pre-heated NMR spectrometer and begin acquiring spectra at regular time intervals.[3][19][20]

  • Data Analysis: Integrate the signals of the starting material, product, and internal standard in each spectrum to determine their concentrations over time.

  • Kinetic Analysis: Plot the concentration data versus time. By running a series of experiments with varying concentrations of reactants and catalyst, one can determine the reaction order with respect to each component, providing insights into the rate-determining step.[18]

Caption: A typical workflow for performing Reaction Progress Kinetic Analysis using NMR.

V. Alternative Protecting Group Strategies

If the MOM group proves to be unstable under the desired reaction conditions, several alternative protecting groups for phenols can be considered. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its removal in a subsequent step.[21][22]

Protecting GroupAbbreviationStability to BasesDeprotection Conditions
BenzylBnGenerally stableHydrogenolysis (H2, Pd/C)
tert-ButyldimethylsilylTBDMSModerately stableFluoride source (e.g., TBAF)
AcetylAcLabile to strong basesMild acid or base

Conclusion

This guide has provided a detailed mechanistic framework for understanding palladium-catalyzed reactions with this compound. By considering the electronic effects of the MOM group, potential side reactions, and by employing kinetic analysis, researchers can develop a deeper understanding of these powerful transformations. The provided protocols and comparative data serve as a robust starting point for optimizing existing methods and for the rational design of new synthetic routes. As with all scientific endeavors, a thorough understanding of the underlying principles is the key to innovation and success.

References

Safety Operating Guide

Guide to the Proper Disposal of 1-Bromo-4-(methoxymethoxy)benzene: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-Bromo-4-(methoxymethoxy)benzene demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices.

Core Hazard Profile & Immediate Safety Imperatives

Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. This compound (CAS No. 25458-45-1) is classified with specific risks that dictate the necessary safety precautions.[1]

Table 1: GHS Hazard Classification for this compound

GHS ClassificationHazard CodeStatementSignal Word
Skin Corrosion/IrritationH315Causes skin irritationWarning
Serious Eye Damage/IrritationH319Causes serious eye irritationWarning
Specific Target Organ ToxicityH335May cause respiratory irritationWarning

Source: Information synthesized from PubChem GHS Classifications.[1]

Required Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of irritation and exposure.

  • Eye/Face Protection : Wear chemical safety goggles and a face shield (minimum 8-inch).[2] This combination is critical to protect against splashes that can cause serious eye irritation.[1]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contact.[2]

  • Body Protection : A flame-retardant lab coat or a complete chemical-resistant suit is required to protect against skin contact.[2] Ensure clothing is laundered separately from personal items.[3]

  • Respiratory Protection : If working outside of a certified chemical fume hood or in poorly ventilated areas where vapors or mists may be generated, a NIOSH-approved respirator is necessary.[2][4]

Immediate First Aid Measures

In the event of accidental exposure, immediate and correct action is critical.

  • After Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6]

  • After Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[6][7]

  • After Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[7][8]

  • After Ingestion : Do NOT induce vomiting. Clean the mouth with water and contact a physician or Poison Information Center at once.[9]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound . This classification is critical because halogenated waste streams are subject to specific disposal regulations and treatment processes, distinct from non-halogenated streams.[10][11]

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have stringent rules for the disposal of halogenated organic compounds to prevent environmental contamination.[10][12] The primary reason for segregation is both regulatory and financial; the disposal cost for halogenated waste is significantly higher due to the need for specialized incineration with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[13] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, elevating disposal costs and regulatory burdens.[13]

Table 2: Waste Segregation Protocol

DO Collect in a Designated Halogenated Waste ContainerDO NOT Mix with the Following
This compoundNon-halogenated organic solvents (e.g., acetone, ethanol, hexane, toluene)[13]
Other brominated or chlorinated solvents (e.g., Methylene Chloride, Chloroform)[13]Strong acids, bases, or oxidizing agents[6][7]
Rinsate from containers of this chemicalAqueous solutions or heavy metals[13]
Contaminated spill debrisUnknowns or unlabeled waste[13]

Step-by-Step Disposal Protocol for Unused Product and Residues

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Containerization

Select a waste container that is in good condition and compatible with the chemical. Borosilicate glass bottles are often a suitable choice.[3] Avoid aluminum or galvanized containers.[3] The container must have a secure, tightly sealing cap to prevent leaks and vapor release.[4][7]

Step 2: Labeling

As soon as the first drop of waste enters the container, it must be labeled. An incomplete or missing label is a serious compliance violation. The label must include:

  • The words "Hazardous Waste" [13]

  • The full chemical name: "this compound"

  • The CAS Number: 25458-45-1

  • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

  • The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).

Step 3: Accumulation and Storage

Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area must be:

  • Cool, dry, and well-ventilated .[4][7][14]

  • Away from heat, sparks, or open flames.[3][4]

  • Segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7]

  • Within a secondary containment bin to control any potential leaks.

Step 4: Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][13] The only acceptable method of disposal is through a licensed environmental waste management company.[6][7][15] This ensures the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be destroyed via high-temperature incineration with appropriate flue-gas scrubbing, in compliance with EPA regulations.[10][15]

Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and environmental release. The decision process below should be followed.

Spill_Response_Workflow start Spill Detected decision_size Is the spill minor and containable? start->decision_size alert_immediate Alert personnel in the immediate vicinity decision_size->alert_immediate  Yes evacuate EVACUATE the area immediately decision_size->evacuate No   don_ppe Don appropriate full PPE alert_immediate->don_ppe contain_spill Contain spill with inert absorbent material (e.g., sand, vermiculite) don_ppe->contain_spill collect_debris Collect debris using non-sparking tools into a labeled hazardous waste container contain_spill->collect_debris clean_area Decontaminate the spill area collect_debris->clean_area report_spill Report incident to Lab Supervisor / EHS clean_area->report_spill end_node Dispose of all contaminated materials as Halogenated Organic Waste report_spill->end_node alert_ehs Alert Lab Supervisor and Institutional EHS evacuate->alert_ehs isolate Isolate the area and prevent entry alert_ehs->isolate ignition Remove ignition sources (ONLY if safe to do so) isolate->ignition await_response Await arrival of trained emergency responders ignition->await_response await_response->end_node

Caption: Decision workflow for responding to a chemical spill.

Procedure for a Minor Spill

A minor spill is one that you are trained and equipped to handle safely without assistance.

  • Alert : Inform colleagues in the immediate area.

  • Equip : Don the full PPE as described in Section 1.1.

  • Contain : Cover the spill with an inert, non-combustible absorbent material like sand, silica gel, or vermiculite.[7][14]

  • Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, pre-labeled hazardous waste container.[5]

  • Clean : Wipe the spill area with an appropriate decontaminating solution.

  • Dispose : Seal the container and manage it as halogenated hazardous waste.

Procedure for a Major Spill

A major spill is any spill that is large, uncontained, involves highly concentrated material, or presents an immediate fire or respiratory hazard.

  • Evacuate : Immediately evacuate the laboratory, closing the doors behind you.

  • Alert : Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department and emergency services.

  • Isolate : Secure the area to prevent entry.

  • Await : Do not re-enter the area. Await the arrival of the professional hazardous materials response team.[15]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research can continue without incident.

References

Personal protective equipment for handling 1-Bromo-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-Bromo-4-(methoxymethoxy)benzene (CAS No. 25458-45-1). The following procedures are based on the known hazards of this chemical and established best practices for handling similar halogenated organic compounds. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, adherence to these guidelines is critical for ensuring laboratory safety.

Hazard and Safety Summary

This compound is classified with the following GHS hazard statements, indicating it can cause significant irritation upon contact or inhalation.[1] The primary operational focus must be on preventing direct contact and ensuring adequate ventilation.

Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
H315: Causes skin irritation [1]Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab Coat: Standard laboratory coat. For significant splash potential, a chemical-resistant apron over the lab coat is recommended.[2]Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]
H319: Causes serious eye irritation [1]Eye Protection: Chemical safety goggles are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[1][2]Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
H335: May cause respiratory irritation [1]Respiratory Protection: All handling must be performed in a certified chemical fume hood.[5] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.Inhalation: Move the affected person to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Fume Hood: Before handling, ensure a certified chemical fume hood is operational. All manipulations of this compound must occur within the fume hood.[5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[3][4]

  • Spill Kit: Have a chemical spill kit readily available, containing an inert absorbent material (e.g., vermiculite, sand), and designated waste containers.[3]

2. Personal Protective Equipment (PPE) Donning:

  • Wear a laboratory coat and closed-toe shoes.

  • Put on chemical safety goggles.

  • Wear appropriate chemical-resistant gloves.

3. Handling and Use:

  • Conduct all transfers and manipulations of the chemical within the fume hood to prevent inhalation of vapors.

  • Use the smallest quantity of the chemical necessary for the experiment.[6]

  • Keep containers of this compound tightly closed when not in use.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

4. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is clearly labeled.

Disposal Plan

Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance. As a halogenated organic compound, this compound waste must be handled as follows:

1. Waste Segregation:

  • Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste."[5][7][8]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[2][5] Do not mix with aqueous waste, acids, or bases.[2]

2. Waste Collection and Labeling:

  • Liquid Waste: Carefully pour liquid waste into the designated halogenated organic waste container within a chemical fume hood.

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent paper) should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[8]

3. Storage and Disposal:

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Disposal Request: When the container is nearly full, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department for proper disposal.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Handling & Use cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation ppe_goggles Wear Safety Goggles prep_fume_hood->ppe_goggles Proceed if Safe prep_emergency_equip Check Safety Shower & Eyewash prep_emergency_equip->ppe_goggles prep_spill_kit Locate Spill Kit prep_spill_kit->ppe_goggles handle_in_hood Work in Fume Hood ppe_goggles->handle_in_hood ppe_gloves Wear Chemical-Resistant Gloves ppe_gloves->handle_in_hood ppe_coat Wear Lab Coat ppe_coat->handle_in_hood handle_transfer Transfer Chemical handle_in_hood->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close dispose_segregate Segregate Halogenated Waste handle_close->dispose_segregate After Use dispose_label Label Waste Container dispose_segregate->dispose_label dispose_store Store in Satellite Area dispose_label->dispose_store dispose_request Request EHS Pickup dispose_store->dispose_request

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.